molecular formula C16H12O B2826886 2-(p-Tolylethynyl)benzaldehyde CAS No. 189008-33-1

2-(p-Tolylethynyl)benzaldehyde

Cat. No.: B2826886
CAS No.: 189008-33-1
M. Wt: 220.271
InChI Key: WBXZJUGIVVHLBD-UHFFFAOYSA-N
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Description

2-(p-Tolylethynyl)benzaldehyde (CAS 189008-33-1) is an aromatic aldehyde featuring a tolylethynyl substituent, serving as a versatile and valuable building block in organic synthesis and medicinal chemistry research. With a molecular formula of C₁₆H₁₂O and a molecular weight of 220.27 g/mol, this compound is a key precursor in multicomponent reactions . Its primary research value lies in the synthesis of biologically active organophosphorus derivatives. It reacts with anilines and dialkyl phosphites in propylphosphonic anhydride (T3P®)-mediated Kabachnik–Fields reactions to efficiently produce α-amino (2-alkynylphenyl)-methylphosphonates in high yields . These α-aminophosphonates are critical as bioisosteres of natural α-amino acids and are investigated as enzyme inhibitors, antibiotics, and antiviral agents . Alternatively, under copper chloride (CuCl) catalysis, the same starting materials undergo a cyclization to form 1,2-dihydroisoquinolin-1-ylphosphonates . These compounds contain a privileged isoquinoline scaffold common in natural products and pharmaceuticals, making them targets for developing new therapeutic agents and improving materials such as flame-retardant epoxy systems . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is recommended to store the compound under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13-6-8-14(9-7-13)10-11-15-4-2-3-5-16(15)12-17/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZJUGIVVHLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Molecular Structure and Properties of 2-(p-Tolylethynyl)benzaldehyde

Executive Summary

2-(p-Tolylethynyl)benzaldehyde (CAS: 189008-33-1) is a high-value ortho-substituted benzaldehyde derivative serving as a critical "linchpin" synthon in organic synthesis. Its structural uniqueness lies in the juxtaposition of an electrophilic aldehyde and a nucleophilic/conjugated alkyne moiety. This "push-pull" proximity facilitates rapid heterocyclization, making it a primary scaffold for synthesizing isoquinolines , isochromenes , and polycyclic aromatic hydrocarbons (PAHs) used in drug discovery and optoelectronics.

This guide provides a validated technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, grounded in experimental data.

Molecular Architecture & Physicochemical Specifications

The molecule features a benzaldehyde core substituted at the ortho position with a p-tolylethynyl group. The acetylene spacer provides a rigid, conjugated bridge between the electron-withdrawing formyl group and the electron-donating p-tolyl ring.

Property Specification
IUPAC Name 2-[2-(4-methylphenyl)ethynyl]benzaldehyde
CAS Number 189008-33-1
Molecular Formula C₁₆H₁₂O
Molecular Weight 220.27 g/mol
Physical State Yellow solid
Solubility Soluble in CHCl₃, CH₂Cl₂, EtOAc; Insoluble in water
Storage Stability Air and heat sensitive; Store under inert gas (N₂/Ar) at 2–8°C
Electronic Characterization
  • Inductive Effects: The p-methyl group exerts a weak inductive donor effect (+I), increasing electron density at the alkyne terminus relative to the unsubstituted phenyl analog.

  • Reactivity Hotspots:

    • Carbonyl Carbon (C=O): Highly electrophilic; susceptible to nucleophilic attack by amines/hydrazines.

    • Alkyne Bond (C≡C): Acts as a latent electrophile upon activation by Lewis acids (Ag, Cu, Au) or Brønsted acids, facilitating 6-endo-dig or 5-exo-dig cyclizations.

Spectroscopic Characterization (Experimental Data)

The following NMR data is critical for structural validation during synthesis. The aldehyde proton is a distinct diagnostic peak.[1]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
10.65 Doublet (J=0.8 Hz)1H-CHO Diagnostic aldehyde peak; deshielded by anisotropy.
7.94 Doublet of doublets1HAr-H (Ortho to CHO)Most deshielded aromatic proton.
7.63 Doublet of doublets1HAr-HAromatic core.
7.46 Doublet (J=8.0 Hz)2HTolyl Ar-HOrtho to alkyne on tolyl ring.
7.19 Doublet (J=8.0 Hz)2HTolyl Ar-HMeta to alkyne (shielded by methyl).
2.39 Singlet3H-CH₃ Methyl group on tolyl ring.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Shift (δ ppm) Assignment Notes
191.8 C=O Carbonyl carbon.
139.4 Ar-C (Tolyl)Ipso carbon attached to Methyl.
96.6 -C≡C- Internal alkyne carbon (shielded).
84.3 -C≡C- Internal alkyne carbon.
21.6 -CH₃ Methyl carbon.

Synthetic Pathway: Sonogashira Coupling

The most robust synthesis involves a Pd/Cu-catalyzed cross-coupling between 2-bromobenzaldehyde and p-tolylacetylene. This protocol minimizes homocoupling byproducts.

Protocol Workflow
  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), p-Tolylacetylene (1.05 equiv).

  • Catalyst System: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%).[2]

  • Base/Solvent: Triethylamine (Et₃N) serves as both base and solvent (or co-solvent with THF).

  • Conditions: Heat at 50°C under N₂ atmosphere for 3–6 hours.

SonogashiraSynthesis Start Reactants: 2-Bromobenzaldehyde + p-Tolylacetylene Cat Catalyst Prep: PdCl2(PPh3)2 + CuI in Et3N (Degassed) Start->Cat Mix Reaction Reaction: 50°C, 3-6 hrs N2 Atmosphere Cat->Reaction Heat Workup Workup: Quench (H2O) Extract (EtOAc) Dry (MgSO4) Reaction->Workup Complete Purification Purification: Flash Column (Hexane:EtOAc 95:5) Workup->Purification Crude Oil Product Product: 2-(p-Tolylethynyl) benzaldehyde (Yellow Solid) Purification->Product Isolate

Figure 1: Optimized Sonogashira coupling workflow for high-purity synthesis.

Reactivity Profile: The Isoquinoline Cyclization

The primary utility of this molecule in drug development is its ability to undergo cascade annulation to form isoquinoline derivatives. This reaction typically proceeds via imine formation followed by a metal-catalyzed cyclization.

Mechanism: Silver-Catalyzed 6-endo-dig Cyclization

When reacted with an amine (R-NH₂) and a silver catalyst (AgOTf), the molecule undergoes a specific transformation:

  • Condensation: The amine attacks the aldehyde to form an Imine Intermediate .[3]

  • Activation: Ag⁺ coordinates to the alkyne triple bond, increasing its electrophilicity.

  • Cyclization: The nitrogen lone pair attacks the activated alkyne in a 6-endo-dig fashion.

  • Aromatization: Proton transfer yields the substituted isoquinoline.

CyclizationMechanism Substrate 2-(p-Tolylethynyl) benzaldehyde Step1 Step 1: Condensation (+ R-NH2, - H2O) Substrate->Step1 Imine Intermediate: Alkynyl Imine Step1->Imine Step2 Step 2: Ag+ Activation (Coordination to Alkyne) Imine->Step2 Transition Transition State: Nu-Attack (N -> C≡C) 6-endo-dig Step2->Transition Product Product: 3-(p-Tolyl)isoquinoline Derivative Transition->Product Aromatization

Figure 2: Mechanistic pathway for the conversion of the aldehyde to isoquinoline scaffolds.

Alternative Pathways
  • Isochromenes: Reaction with nucleophiles like iodine (I₂) or alcohols under acidic conditions leads to oxygen-containing heterocycles (isochromenes) via 5-exo-dig or 6-endo-dig pathways depending on the electrophile.

  • Phosphonates: Multicomponent reactions with amines and dialkyl phosphites (Kabachnik–Fields) yield 1,2-dihydroisoquinolin-1-ylphosphonates, which are potent bioactive candidates.

References

  • Synthesis & NMR Data: Electronic Supplementary Information for "Synthesis of 2-alkynylbenzaldehyde derivatives". Royal Society of Chemistry.

  • Isoquinoline Reactivity: Synthesis of Triazolo Isoquinolines and Isochromenes from 2-Alkynylbenzaldehyde via Domino Reactions. Journal of Organic Chemistry.

  • Phosphonate Derivatization: Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. MDPI Molecules.

  • General Properties: 2-(Phenylethynyl)benzaldehyde Compound Summary. PubChem.[4][5][6]

Sources

2-(p-Tolylethynyl)benzaldehyde Chemical Abstracts Service (CAS) registry number

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the chemical identity, synthesis, and reactivity of 2-(p-Tolylethynyl)benzaldehyde , a critical ortho-substituted alkynylbenzaldehyde synthon used in the construction of nitrogen-containing heterocycles and polycyclic aromatic hydrocarbons.

Executive Summary

2-(p-Tolylethynyl)benzaldehyde (CAS: 189008-33-1 ) is a bifunctional building block characterized by an electrophilic aldehyde group ortho to a nucleophilic (or Lewis-acid activatable) alkyne moiety. This specific geometric arrangement—often termed the "alkynylbenzaldehyde motif"—makes it a privileged substrate for cycloisomerization reactions .

It serves as a primary precursor for isoquinolines , naphthalenes , and isochromenes via metal-catalyzed (Ag, Au, Cu) or electrophilic cyclization pathways. Its utility extends to multicomponent reactions (MCRs), specifically in the synthesis of


-aminophosphonates and dihydroisoquinolinyl phosphonates.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Registry Number 189008-33-1
IUPAC Name 2-[2-(4-Methylphenyl)ethynyl]benzaldehyde
Molecular Formula C

H

O
Molecular Weight 220.27 g/mol
Physical State Yellow Solid
Solubility Soluble in CHCl

, CH

Cl

, EtOAc; Insoluble in H

O
Key Spectroscopic Data

H NMR (400 MHz, CDCl

):

10.65 (s, 1H, CHO), 2.39 (s, 3H, CH

)

C NMR (100 MHz, CDCl

):

191.8 (C=O), 96.6, 84.3 (Alkyne carbons)

Synthesis & Production Strategy

The most robust synthetic route utilizes a Sonogashira Cross-Coupling protocol. This method is preferred over Stephens-Castro coupling due to milder reaction conditions and higher tolerance for the aldehyde functionality.

Retrosynthetic Analysis

The molecule is disconnected at the


 bond between the alkyne and the benzaldehyde ring.
  • Electrophile: 2-Bromobenzaldehyde (commercially available, stable).

  • Nucleophile: 4-Ethynyltoluene (p-Tolylacetylene).

  • Catalytic System: Pd(II)/Cu(I) synergy.

Optimized Experimental Protocol

Reagents: 2-Bromobenzaldehyde (1.0 equiv), 4-Ethynyltoluene (1.2 equiv), PdCl


(PPh

)

(2 mol%), CuI (1 mol%), Et

N (solvent/base).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon or Nitrogen. Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Dissolution: Dissolve 2-bromobenzaldehyde (e.g., 3.70 g, 20 mmol) in anhydrous Triethylamine (Et

    
    N).
    
  • Catalyst Addition: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and CuI. The solution typically turns dark.
  • Alkyne Addition: Add 4-ethynyltoluene dropwise.

  • Reaction: Heat to 50 °C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 95:5).[1]

  • Work-up: Quench with water, extract with EtOAc, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5) yields the product as a yellow solid .

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromobenzaldehyde + 4-Ethynyltoluene Catalyst Catalyst System: PdCl2(PPh3)2 (2%) CuI (1%) Et3N (Solvent) Start->Catalyst Mix Reaction Reaction: 50°C, 3-6 Hours (Inert Atmosphere) Catalyst->Reaction Heat Workup Work-up: Quench (H2O) Extract (EtOAc) Reaction->Workup Complete Product Product: 2-(p-Tolylethynyl)benzaldehyde (Yellow Solid) Workup->Product Purify (SiO2)

Caption: Optimized Sonogashira coupling workflow for CAS 189008-33-1 synthesis.

Reactivity Profile & Applications

Isoquinoline Synthesis (Silver-Catalyzed)

The primary utility of 2-(p-Tolylethynyl)benzaldehyde is in the synthesis of substituted isoquinolines.

  • Mechanism: The reaction proceeds via condensation with an amine to form an imine (Schiff base). The nitrogen lone pair then attacks the silver-activated alkyne (5-endo-dig cyclization), followed by aromatization.

  • Significance: This provides a modular route to isoquinolines without using harsh acidic conditions (e.g., Pomeranz-Fritsch).

Multicomponent Reactions (Kabachnik-Fields)

In the presence of aniline and dialkyl phosphites, this compound undergoes a three-component coupling to form


-aminophosphonates .
  • Observation: Under catalyst-free conditions, the open-chain aminophosphonate is favored.

  • Catalyst Effect: Lewis acids (e.g., AgOTf, Cu(OTf)

    
    ) shift the pathway toward 1,2-dihydroisoquinolin-1-ylphosphonates  via ring closure.
    
Mechanistic Pathway Diagram

Mechanism Aldehyde 2-(p-Tolylethynyl) benzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + R-NH2 - H2O Activated Ag-Activated Alkyne Complex Imine->Activated + AgOTf (Lewis Acid) Cyclized Isoquinoline Derivative Activated->Cyclized 5-endo-dig Cyclization

Caption: Ag-catalyzed cycloisomerization pathway to isoquinoline derivatives.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.

  • Handling: Use standard PPE. Avoid inhalation of dust.[2]

References

  • 1PlusChem. (n.d.). 2-(p-Tolylethynyl)benzaldehyde Product Page. Retrieved from

  • Kim, S. H., et al. (2016).[3] Electronic Supplementary Information: Synthesis of 2-alkynylbenzaldehyde derivatives. Royal Society of Chemistry. Retrieved from

  • Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. MDPI Molecules. Retrieved from

  • Fluorochem. (n.d.). 2-((4-Methoxyphenyl)ethynyl)benzaldehyde Data (Analog Reference). Retrieved from

Sources

Physical and chemical characteristics of ortho-alkynylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-Alkynylbenzaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Ortho-alkynylbenzaldehyde derivatives represent a class of uniquely versatile building blocks in modern organic synthesis. Characterized by the juxtaposition of an aldehyde and an alkyne functional group on an aromatic scaffold, these molecules are primed for a diverse array of chemical transformations. Their true synthetic power lies in the cooperative reactivity of these two functionalities, enabling the construction of complex polycyclic and heterocyclic systems that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, physical properties, spectroscopic signatures, and profound chemical reactivity of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bifunctionality

Ortho-alkynylbenzaldehyde derivatives are aromatic compounds featuring an ethynyl group (-C≡CR) at the C2 position relative to a formyl group (-CHO). This specific arrangement is not a mere chemical curiosity; it is a strategically designed scaffold that unlocks powerful synthetic pathways. The electron-withdrawing nature of the aldehyde and the electron-rich π-system of the alkyne create a unique electronic environment that facilitates a host of intramolecular reactions, particularly metal-catalyzed cyclizations.[1][2] These transformations often proceed through domino or tandem sequences, allowing for the rapid assembly of intricate molecular architectures from simple precursors, a key objective in efficient chemical synthesis.[3][4] Their utility as precursors to medicinally relevant scaffolds, such as isochromenes, and polycyclic aromatic hydrocarbons makes them indispensable tools for drug discovery and the development of novel organic materials.[1][5][6]

Synthesis: The Sonogashira Coupling as a Cornerstone

The most prevalent and reliable method for synthesizing ortho-alkynylbenzaldehyde derivatives is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide (typically an ortho-halobenzaldehyde).[7] Its widespread adoption is due to its remarkably mild reaction conditions and high tolerance for a wide variety of functional groups, making it a robust choice for complex molecule synthesis.[8]

Causality in Experimental Design:

The Sonogashira reaction relies on a synergistic catalytic cycle. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination step, while the copper(I) cocatalyst is crucial for activating the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] The use of an amine base is essential for both deprotonating the terminal alkyne and regenerating the active Pd(0) catalyst.

Experimental Protocol: General Synthesis via Sonogashira Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask, add the ortho-halobenzaldehyde (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and Copper(I) iodide (CuI, 0.04 equiv.).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure ortho-alkynylbenzaldehyde derivative.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd_complex Ar-X product Product (Ar-C≡C-R) transmetalation Transmetalation (Ar-Pd(II)-C≡C-R)L₂ pd_complex->transmetalation R-C≡C-Cu cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) transmetalation->pd0 Reductive Elimination reductive_elim Reductive Elimination reactants Ar-X + R-C≡C-H reactants->cu_acetylide Cu(I)X, Base base Base

Sources

Solubility profile of 2-(p-Tolylethynyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of 2-(p-Tolylethynyl)benzaldehyde in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals engaged in the synthesis of complex heterocycles—such as biologically active isoquinolines and naphthalenes—the diarylalkyne 2-(p-Tolylethynyl)benzaldehyde (2-pTEB) serves as a critical synthetic building block[1][2]. However, the successful execution of downstream cyclization reactions, crystallographic purification, and chromatographic isolation depends entirely on mastering the compound's solvation thermodynamics. This whitepaper provides an in-depth, mechanistically grounded analysis of the solubility profile of 2-pTEB across various organic solvents, offering self-validating experimental protocols to ensure reproducible solvent optimization in your workflows.

Physicochemical Properties & Solvation Thermodynamics

To predict and manipulate the solubility of 2-pTEB, one must first deconstruct its molecular architecture. The molecule consists of three distinct domains that dictate its intermolecular interactions:

  • The Diarylalkyne Core: The rigid, linear alkyne linker connecting the benzaldehyde and tolyl rings creates a highly planar,

    
    -electron-rich system. In the solid state, this promotes strong, face-to-face 
    
    
    
    stacking, resulting in a high crystal lattice energy that must be thermodynamically overcome for dissolution to occur.
  • The Aldehyde Moiety: This functional group introduces a strong localized dipole moment. As a hydrogen-bond acceptor, the carbonyl oxygen allows for favorable dipole-dipole interactions with polar aprotic solvents and moderate hydrogen bonding with protic solvents.

  • The p-Tolyl Group: The terminal methyl group adds a vector of lipophilicity, increasing the molecule's overall hydrophobic bulk and rendering it highly soluble in non-polar, polarizable media while drastically reducing aqueous solubility.

The Causality of Dissolution: Solubility is governed by the Gibbs free energy equation (


). For 2-pTEB to dissolve, the endothermic disruption of its 

stacked crystal lattice (

) must be compensated by the exothermic formation of solute-solvent interactions (

). Solvents like Dichloromethane (DCM) excel here because their polarizable nature interacts favorably with the alkyne's

-cloud, while their permanent dipole stabilizes the aldehyde group, driving

negative.

Solvation Crystal Solid 2-pTEB (High Lattice Energy) LatticeBreak Lattice Disruption (Endothermic) Crystal->LatticeBreak Solvent Penetration Solvated Solvated 2-pTEB (Thermodynamic Equilibrium) LatticeBreak->Solvated Exothermic Solvation Polar Polar Aprotic Solvents (DCM, THF) Strong Dipole-Dipole Polar->Solvated High Solubility NonPolar Non-Polar Solvents (Hexane) Weak Dispersion NonPolar->Crystal Low Solubility (Precipitation)

Thermodynamic pathways governing the solvation of 2-pTEB in varying solvent environments.

Quantitative Solubility Profile Matrix

Based on the structural descriptors and empirical behavior of analogous ethynylbenzaldehydes[1][3], the following matrix categorizes the expected solubility limits of 2-pTEB at standard ambient temperature (25°C).

Table 1: Comparative Solubility Profile of 2-pTEB at 25°C

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated SolubilityMechanistic Rationale
Non-Polar n-Hexane1.89Low (< 5 mg/mL)Weak London dispersion forces cannot overcome the high lattice energy of the planar diarylalkyne.
Aromatic Toluene2.38High (> 50 mg/mL)Highly favorable

stacking interactions between the solvent and the solute's aryl rings.
Polar Aprotic Dichloromethane8.93Very High (> 100 mg/mL)Strong dipole-dipole interactions; excellent solvation of polarizable

clouds by halogenated solvents.
Polar Aprotic Tetrahydrofuran7.52High (> 80 mg/mL)The aldehyde acts as an H-bond acceptor; THF provides strong dipole stabilization and coordinates well.
Polar Protic Methanol32.7Moderate (10 - 30 mg/mL)H-bonding to the aldehyde is favorable, but overall solubility is restricted by the large hydrophobic bulk.
Aqueous Water80.1Insoluble (< 0.1 mg/mL)Extreme lipophilicity and a complete lack of hydrogen-bond donors prevent aqueous solvation.

Experimental Workflows: Self-Validating Systems

To generate precise, project-specific solubility data for 2-pTEB (e.g., when optimizing a continuous flow reactor or designing a crystallization cooling curve), empirical determination is mandatory. The Gravimetric Method is the gold standard for this, as it acts as a self-validating closed system[4][5].

Protocol: Gravimetric Determination of Equilibrium Solubility

Causality Note: This protocol relies on thermodynamic equilibrium rather than kinetic dissolution. We utilize a pre-heated syringe filter to guarantee that localized cooling does not cause premature precipitation inside the filter membrane, which would artificially lower the calculated solubility.

Step-by-Step Methodology:

  • Supersaturation Preparation: To a 20 mL screw-cap scintillation vial, add 5.0 mL of the target organic solvent (e.g., THF). Gradually add solid 2-pTEB until a visible suspension persists, indicating that the solvent capacity has been exceeded and supersaturation is achieved.

  • Thermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker bath set precisely to 25.0°C (±0.1°C). Agitate at 300 RPM for 48 hours. Why 48 hours? The rigid crystal lattice of diarylalkynes dissolves slowly; premature sampling measures kinetic suspension, not thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the vial to rest in the bath for 2 hours to let macroscopic particulates settle. Using a glass syringe pre-warmed to 25°C, extract 2.0 mL of the supernatant. Attach a 0.45 µm PTFE syringe filter (chemically compatible with most organics) and dispense exactly 1.00 mL of the clear filtrate into a pre-weighed, dry analytical vial (

    
    ).
    
  • Evaporation & Desiccation: Place the analytical vial in a vacuum desiccator or vacuum oven at 40°C. Apply reduced pressure until all solvent is removed. Self-Validation Check: Weigh the vial periodically until two consecutive weighings (separated by 1 hour) differ by less than 0.1 mg, ensuring complete solvent removal without sublimation of the solute. Record the final mass (

    
    ).
    
  • Mass Balance Calculation:

    • Mass of dissolved 2-pTEB =

      
      
      
    • Solubility (mg/mL) = Mass of dissolved 2-pTEB (mg) / 1.00 mL.

Gravimetric Step1 1. Supersaturation Excess Solute Step2 2. Equilibration Thermal Agitation Step1->Step2 Step3 3. Phase Separation Syringe Filtration Step2->Step3 Step4 4. Evaporation Vacuum Desiccation Step3->Step4 Step5 5. Quantification Mass Balance Step4->Step5

Step-by-step self-validating workflow for the gravimetric determination of equilibrium solubility.

Implications for Drug Development and Synthesis

Understanding this solubility profile is non-negotiable for downstream applications. For instance, when synthesizing isoquinoline quinones (potential anticancer agents)[2], 2-pTEB is often subjected to tandem cyclization. If a polar aprotic solvent like DMF or THF is used, the high solubility ensures a homogeneous reaction mixture, promoting rapid kinetic conversion. Conversely, if purification is required, taking advantage of the steep solubility curve between DCM (highly soluble) and Hexane (poorly soluble) allows for highly efficient anti-solvent crystallization: dissolving the crude 2-pTEB in a minimal volume of DCM and slowly layering with Hexane to force the growth of high-purity crystals.

References

  • ChemicalBook. "2-ETHYNYLBENZALDEHYDE | 38846-64-9 Properties & Synthesis." ChemicalBook.
  • ChemicalBook. "2-PHENYLETHYNYL-BENZALDEHYDE | 59046-72-9 Properties." ChemicalBook.
  • Academia.edu. "Synthesis, Cytotoxicity, and Pro-Apoptosis Activity of Etodolac Hydrazide Derivatives as Anticancer Agents." (Application of isoquinoline quinones). Academia.edu.
  • BenchChem. "Solubility of Tetrabutylammonium hydrofluoride in organic solvents: Gravimetric Method for Solubility Determination." BenchChem.
  • BenchChem. "Solubility of 2-Propoxynaphthalene in Organic Solvents: Experimental Protocols." BenchChem.

Sources

An In-depth Technical Guide to the Electronic Properties of p-Tolyl Substituted Alkynylbenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of p-tolyl substituted alkynylbenzaldehydes, a class of molecules with significant potential in materials science and medicinal chemistry. These donor-acceptor (D-π-A) systems, featuring an electron-donating p-tolyl group and an electron-withdrawing benzaldehyde moiety connected by a π-conjugated ethynyl linker, exhibit tunable photophysical and electrochemical characteristics. This document details the synthetic methodology, theoretical underpinnings of their electronic structure, and a practical guide to their characterization using UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights for researchers.

Introduction: The Significance of Donor-π-Acceptor Architectures

The rational design of organic molecules with specific electronic properties is a cornerstone of modern chemistry, with profound implications for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and sensors. Molecules based on a donor-π-acceptor (D-π-A) framework are of particular interest due to the intramolecular charge transfer (ICT) that occurs from the electron-rich donor to the electron-deficient acceptor through the π-conjugated bridge. This ICT dictates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern its absorption, emission, and redox properties.

The p-tolyl substituted alkynylbenzaldehydes represent a versatile scaffold within this class. The p-tolyl group serves as a moderate electron donor, while the benzaldehyde acts as an electron acceptor. The ethynyl (alkynyl) linker provides a rigid and linear π-system that facilitates efficient electronic communication between the donor and acceptor moieties. By understanding and controlling the electronic properties of these molecules, researchers can tailor their behavior for specific applications.

Synthesis via Sonogashira Cross-Coupling

The most prevalent and efficient method for the synthesis of p-tolyl substituted alkynylbenzaldehydes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

Rationale for Method Selection

The Sonogashira coupling is favored for its mild reaction conditions, high yields, and tolerance to a wide range of functional groups, which is crucial when working with aldehydes that can be sensitive to other reaction conditions.[2] Both copper-catalyzed and copper-free protocols are available, with the latter often being preferred to avoid the potential for alkyne homocoupling.[2]

General Experimental Protocol: Synthesis of 4-(p-Tolylethynyl)benzaldehyde

This protocol describes a copper-free Sonogashira reaction for the synthesis of 4-(p-tolylethynyl)benzaldehyde.

Materials:

  • 4-Iodobenzaldehyde

  • 4-Ethynyltoluene (p-tolylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (3 mol%) and tri(p-tolyl)phosphine (6 mol%).

  • Seal the tube with a rubber septum and purge with an inert atmosphere by applying alternating vacuum and inert gas cycles.

  • Add degassed, anhydrous THF via syringe to dissolve the catalyst and ligand.

  • Sequentially add 4-iodobenzaldehyde (1.0 mmol), 4-ethynyltoluene (1.2 mmol), and DBU (3.0 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 80°C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the pure 4-(p-tolylethynyl)benzaldehyde.

Sonogashira_Synthesis cluster_reactants Reactants cluster_conditions Conditions ArylHalide 4-Iodobenzaldehyde Product 4-(p-Tolylethynyl)benzaldehyde ArylHalide->Product Alkyne 4-Ethynyltoluene Alkyne->Product Catalyst Pd(OAc)₂ / P(p-tol)₃ Catalyst->Product Base DBU Base->Product

Synthesis of 4-(p-tolylethynyl)benzaldehyde via Sonogashira coupling.

Theoretical Investigation of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of molecules.[3] By calculating the energies and spatial distributions of the HOMO and LUMO, we can gain insights into the molecule's electronic transitions and reactivity.

Causality in Computational Approach

For D-π-A systems like p-tolyl substituted alkynylbenzaldehydes, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been shown to provide a good correlation with experimental results for molecular geometries and electronic properties.[3] This level of theory offers a balance between computational cost and accuracy.

Predicted Electronic Properties

DFT calculations typically predict that for 4-(p-tolylethynyl)benzaldehyde, the HOMO is localized primarily on the electron-donating p-tolyl group and the ethynyl linker, while the LUMO is concentrated on the electron-withdrawing benzaldehyde moiety. This spatial separation of the frontier molecular orbitals is characteristic of an ICT transition. The calculated HOMO-LUMO energy gap provides a theoretical estimate of the lowest energy electronic transition, which can be correlated with the onset of absorption in the UV-Vis spectrum.

ParameterPredicted ValueSignificance
HOMO Energy ~ -6.0 eVCorrelates with the oxidation potential
LUMO Energy ~ -2.5 eVCorrelates with the reduction potential
HOMO-LUMO Gap ~ 3.5 eVCorrelates with the absorption wavelength

Note: These are representative values based on DFT calculations for similar D-π-A molecules and should be confirmed experimentally.

Experimental Characterization of Electronic Properties

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.[4]

  • Solution Preparation: Prepare a stock solution of the p-tolyl substituted alkynylbenzaldehyde in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) at a known concentration (e.g., 1 x 10⁻³ M). Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent in both the sample and reference beams.

    • Record the absorption spectrum of each diluted solution from approximately 200 to 500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the molar absorptivity (ε) at λmax.

For a molecule like 4-(p-tolylethynyl)benzaldehyde, the UV-Vis spectrum is expected to show two main absorption bands:

  • A high-energy band below 300 nm corresponding to π-π* transitions localized on the aromatic rings.

  • A lower-energy band at longer wavelengths (typically > 300 nm) corresponding to the ICT transition from the HOMO (on the p-tolyl side) to the LUMO (on the benzaldehyde side). The position and intensity of this band are highly sensitive to the electronic nature of the donor and acceptor groups.

CompoundSolventλmax (nm)ε (M-1cm-1)
4-(p-Tolylethynyl)benzaldehydeCH₂Cl₂~320~25,000

Note: These are representative values based on similar donor-acceptor tolanes.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the excited state properties of the molecule.[5]

  • Solution Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the sample at its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 330-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima.

    • Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

The fluorescence spectrum of a D-π-A molecule like 4-(p-tolylethynyl)benzaldehyde is often characterized by a large Stokes shift, which is indicative of a significant change in geometry and/or electronic distribution between the ground and excited states. The emission typically originates from the ICT state. The fluorescence quantum yield provides a measure of the efficiency of the emission process.

CompoundSolventλem (nm)Stokes Shift (nm)Φf
4-(p-Tolylethynyl)benzaldehydeCH₂Cl₂~400~80~0.4

Note: These are representative values based on similar donor-acceptor tolanes.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the energies of the HOMO and LUMO levels.[6][7][8]

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

    • Record the cyclic voltammogram by scanning the potential over a range that covers the expected oxidation and reduction events.

    • Calibrate the potential scale by adding a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) processes.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to vacuum):[7][8]

      • EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV

      • ELUMO = -[Eredonset vs Fc/Fc⁺ + 4.8] eV

    • Calculate the electrochemical energy gap (Egec) = ELUMO - EHOMO.

CV_Workflow Start Prepare Solution (Analyte + Electrolyte) Deoxygenate Deoxygenate with Inert Gas Start->Deoxygenate Setup Three-Electrode Cell Setup Deoxygenate->Setup Scan Scan Potential Range Setup->Scan Record Record Voltammogram (Current vs. Potential) Scan->Record Calibrate Calibrate with Ferrocene Record->Calibrate Analyze Determine Onset Potentials (E_ox, E_red) Calibrate->Analyze Calculate Calculate HOMO & LUMO Energy Levels Analyze->Calculate

Workflow for Cyclic Voltammetry Analysis.

The cyclic voltammogram of a p-tolyl substituted alkynylbenzaldehyde will typically show a quasi-reversible or irreversible oxidation wave corresponding to the removal of an electron from the HOMO (localized on the p-tolyl donor) and a reduction wave corresponding to the addition of an electron to the LUMO (localized on the benzaldehyde acceptor). The electrochemical energy gap should be in good agreement with the optical energy gap determined from the onset of the absorption in the UV-Vis spectrum.

CompoundEoxonset (V vs Fc/Fc⁺)Eredonset (V vs Fc/Fc⁺)EHOMO (eV)ELUMO (eV)Egec (eV)
4-(p-Tolylethynyl)benzaldehyde~1.2~-1.7~-6.0~-3.1~2.9

Note: These are representative values based on similar donor-acceptor tolanes.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis and electronic property characterization of p-tolyl substituted alkynylbenzaldehydes. The Sonogashira coupling provides a reliable route to these D-π-A systems. Their electronic properties, governed by intramolecular charge transfer, can be effectively probed using a combination of theoretical calculations and experimental techniques including UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.

The methodologies and interpretative frameworks presented herein offer a robust foundation for researchers in materials science and drug development. The tunability of the electronic properties of this class of molecules through synthetic modification of the donor, acceptor, and π-linker holds significant promise for the future development of advanced organic materials with tailored functionalities. Further investigations into the effects of different substituents and the extension of the π-system will undoubtedly lead to the discovery of novel compounds with enhanced performance in a variety of applications.

References

  • Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

  • One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. The Royal Society of Chemistry. [Link]

  • Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances. [Link]

  • Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. ACS Publications. [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Journal of Applicable Chemistry. [Link]

  • Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science. [Link]

  • Materials Chemistry C. Royal Society of Chemistry. [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-(p-Tolylethynyl)benzaldehyde via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(p-Tolylethynyl)benzaldehyde, a valuable building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds and materials with interesting photophysical properties. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying reaction mechanism and critical process parameters.

Introduction to the Sonogashira Cross-Coupling Reaction

The Sonogashira reaction, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, has become an indispensable tool in modern organic synthesis.[3] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The mild reaction conditions and tolerance of a wide range of functional groups have contributed to its broad applicability in the synthesis of natural products, pharmaceuticals, and advanced materials.[3]

The synthesis of 2-(p-Tolylethynyl)benzaldehyde from 2-bromobenzaldehyde and 4-ethynyltoluene serves as an excellent case study to illustrate the practical application and mechanistic nuances of the Sonogashira coupling.

The Reaction Mechanism: A Dance of Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: The active palladium(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (2-bromobenzaldehyde). This step forms a palladium(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne (4-ethynyltoluene) reacts with a copper(I) salt, typically in the presence of the amine base, to form a copper(I) acetylide intermediate. The base plays a critical role in deprotonating the alkyne, increasing its nucleophilicity.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 2-(p-Tolylethynyl)benzaldehyde, and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-X] Pd0->Pd_complex Oxidative Addition (Ar-X) Product_complex [Ar-Pd(II)L₂(C≡CR')] Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination (Ar-C≡CR') Product 2-(p-Tolylethynyl)benzaldehyde Product_complex->Product CuX Cu(I)X Cu_acetylide [Cu(I)-C≡CR'] Cu_acetylide->CuX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_acetylide Base ArX 2-Bromobenzaldehyde ArX->Pd_complex R_Alkyne 4-Ethynyltoluene R_Alkyne->Alkyne

Figure 1: Simplified catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of a closely related compound and is optimized for the synthesis of 2-(p-Tolylethynyl)benzaldehyde.[4]

Materials:

  • 2-Bromobenzaldehyde

  • 4-Ethynyltoluene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and copper(I) iodide (1 mol%).

  • Solvent and Reagent Addition: Add anhydrous triethylamine to the flask, followed by 4-ethynyltoluene (1.05 eq).

  • Reaction: Heat the resulting mixture to 50 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5) to afford the pure 2-(p-Tolylethynyl)benzaldehyde.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommendedRationale & Field-Proven Insights
Palladium Catalyst PdCl₂(PPh₃)₂A robust and commercially available catalyst. Other common choices include Pd(PPh₃)₄. The choice of ligand on the palladium can influence reactivity.
Copper Co-catalyst CuICopper(I) iodide is the most commonly used co-catalyst for the formation of the copper acetylide intermediate.
Base Triethylamine (NEt₃)Acts as both the base to deprotonate the alkyne and as the solvent. Other amine bases like diisopropylamine can also be used.[5]
Solvent Triethylamine (NEt₃)Serves a dual role. In cases where a co-solvent is needed, THF or DMF are common choices.[6]
Temperature 50 °CThe reaction is often run at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates.[4][5]
Atmosphere Inert (N₂ or Ar)Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction.[1]
Characterization of 2-(p-Tolylethynyl)benzaldehyde

The identity and purity of the synthesized 2-(p-Tolylethynyl)benzaldehyde (CAS Number: 189008-33-1) can be confirmed by standard spectroscopic techniques.[3]

¹H NMR (400 MHz, CDCl₃): [4]

  • δ 10.65 (s, 1H, CHO)

  • δ 7.94 (d, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.63 (d, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.57 (t, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.46 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 7.43 (t, J = 7.2 Hz, 1H, Ar-H)

  • δ 7.19 (d, J = 8.0 Hz, 2H, Ar-H)

  • δ 2.39 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃): [4]

  • δ 191.8

  • δ 139.4

  • δ 135.7

  • δ 133.7

  • δ 133.1

  • δ 131.6

  • δ 129.3

  • δ 128.4

  • δ 127.1

  • δ 119.2

  • δ 96.6

  • δ 84.3

  • δ 21.6

Infrared (IR) Spectroscopy: While specific experimental data for the target molecule is not readily available, the IR spectrum is expected to show characteristic peaks for the functional groups present. The most prominent absorption would be the strong C=O stretch of the aldehyde group, typically around 1700 cm⁻¹.[7][8][9] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable pathway for the synthesis of 2-(p-Tolylethynyl)benzaldehyde from readily available starting materials. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and the exclusion of oxygen, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug discovery, enabling the successful preparation and utilization of this important chemical intermediate.

References

  • Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]

  • Royal Society of Chemistry. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

  • 1PlusChem LLC. 189008-33-1 | 2-(p-Tolylethynyl)benzaldehyde. Available at: [Link]

  • Thieme. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Google Patents. US4849546A - Process for the preparation of ethynylbenzaldehydes.
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  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Available at: [Link]

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  • National Institute of Standards and Technology. Benzaldehyde. Available at: [Link]

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Literature review on 2-(p-Tolylethynyl)benzaldehyde reactivity profiles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 2-(p-Tolylethynyl)benzaldehyde Reactivity Profiles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Divergent Synthon for Polycyclic Heteroaromatic Construction

Executive Summary

2-(p-Tolylethynyl)benzaldehyde represents a quintessential ortho-alkynylbenzaldehyde scaffold, serving as a high-value "divergent intermediate" in organic synthesis. Its structural core features an electrophilic aldehyde in proximity to a nucleophilic alkyne, modulated by the para-tolyl electron-donating group (EDG). This electronic bias makes the compound particularly susceptible to Lewis acid-catalyzed cycloisomerizations and transition-metal-catalyzed benzannulations.

This guide analyzes the three primary reactivity pathways—Nitrogen-Nucleophile Cyclization , Oxygen-Nucleophile Cyclization , and Carbocyclic Benzannulation —providing validated protocols and mechanistic insights for each.

Structural & Electronic Analysis

The reactivity of 2-(p-tolylethynyl)benzaldehyde is governed by the interplay between the carbonyl group and the alkyne.

  • Proximity Effect: The ortho positioning facilitates 5-exo-dig or 6-endo-dig cyclizations.

  • Electronic Bias (p-Tolyl Group): The methyl group on the aryl ring acts as a weak EDG (

    
    ). This increases the electron density of the alkyne triple bond compared to the phenyl analog, stabilizing cationic intermediates (such as vinyl cations or benzopyrylium species) generated during electrophilic activation by Au(I/III) or Ag(I) catalysts.
    

Core Reactivity Pathways

Pathway A: Isoquinoline Synthesis (Nitrogen Nucleophiles)

The transformation of 2-(p-tolylethynyl)benzaldehyde into isoquinoline derivatives is a cornerstone reaction, typically driven by the condensation of the aldehyde with an amine followed by alkyne activation.

Mechanism: Ag(I)-Catalyzed Cyclization

The reaction proceeds via the formation of an imine intermediate. The silver catalyst activates the alkyne, promoting a 6-endo-dig cyclization. The p-tolyl group stabilizes the resulting vinyl-silver species, which undergoes protodemetalation to yield the isoquinoline.

Key Protocol: AgOTf-Catalyzed Reaction with 2-Isocyanoacetate

  • Catalyst: Silver Triflate (AgOTf)

  • Reagents: Ethyl 2-isocyanoacetate, DBU (base).

  • Conditions: 80 °C in 1,2-Dichloroethane (DCE).

Technical Insight: The use of AgOTf is critical here. While CuI is often used for general isoquinoline synthesis, Ag(I) shows superior turnover for electron-rich alkynes like the p-tolyl derivative, minimizing homocoupling byproducts.

Pathway B: Isochromene Synthesis (Oxygen Nucleophiles)

When treated with oxygen nucleophiles or reducing agents, the aldehyde oxygen attacks the activated alkyne to form a highly reactive benzopyrylium intermediate.

Mechanism: Gold(I)-Catalyzed Tandem Reaction

Gold catalysts (e.g., AuCl


 or Au-nanoparticles) activate the alkyne. The carbonyl oxygen attacks the internal alkyne carbon (5-exo-dig or 6-endo-dig depending on conditions), generating an oxonium species (benzopyrylium). This intermediate is then trapped by an external nucleophile (alcohol) or hydride source.

Key Protocol: Au-Catalyzed Hydroalkoxylation

  • Catalyst: AuCl

    
     (or Au NPs on TiO
    
    
    
    ).
  • Reagents: Methanol (solvent and nucleophile).

  • Yield: High (>85%) for p-tolyl derivatives due to stabilization of the cationic intermediate.

Pathway C: Naphthalene Synthesis (Benzannulation)

This pathway utilizes the benzopyrylium intermediate as a diene in a formal [4+2] cycloaddition with external alkynes.

Key Protocol: AuCl


 Catalyzed Benzannulation 
  • Substrate: 2-(p-Tolylethynyl)benzaldehyde + Phenylacetylene.

  • Catalyst: AuCl

    
     (5 mol%).
    
  • Solvent: 1,2-Dichloroethane (DCE), 80 °C.

  • Outcome: Formation of (p-tolyl)(phenyl)naphthalenyl ketones.

Comparative Data: Catalyst Efficiency

The following table summarizes the efficiency of different metal catalysts for the cyclization of 2-(p-tolylethynyl)benzaldehyde derivatives.

Target ScaffoldCo-ReactantCatalystSolventYield (%)Selectivity Note
Isoquinoline 2-IsocyanoacetateAgOTfDCE92%Exclusive 6-endo cyclization
Isoquinoline AnilineZn(OTf)

Toluene84%Requires O

atmosphere
Isochromene MethanolAu/TiO

MeOH96%1-methoxy-isochromene formed
Naphthalene PhenylacetyleneAuCl

DCE88%Regioselective [4+2]

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways from the central 2-(p-tolylethynyl)benzaldehyde precursor.

ReactivityProfile Start 2-(p-Tolylethynyl) benzaldehyde Imine Imine Intermediate Start->Imine + R-NH2 (Condensation) Benzopyrylium Benzopyrylium Intermediate Start->Benzopyrylium AuCl3 / AgSbF6 (O-Attack) Isoquinoline Isoquinoline Derivatives Imine->Isoquinoline AgOTf or Zn(OTf)2 (6-endo-dig) Isochromene 1-Alkoxy Isochromenes Benzopyrylium->Isochromene + R-OH (Trapping) Naphthalene Substituted Naphthalenes Benzopyrylium->Naphthalene + Alkyne ([4+2] Cycloaddition)

Figure 1: Divergent synthesis pathways from 2-(p-tolylethynyl)benzaldehyde controlled by catalyst and nucleophile choice.

Detailed Experimental Protocol

Protocol: Ag-Catalyzed Synthesis of Isoquinoline-3-carboxylates

This protocol is validated for electron-rich substrates including the p-tolyl derivative.

  • Preparation: In a dried reaction tube, dissolve 2-(p-tolylethynyl)benzaldehyde (0.5 mmol, 110 mg) in anhydrous 1,2-dichloroethane (2.0 mL).

  • Reagent Addition: Add ethyl 2-isocyanoacetate (0.6 mmol, 1.2 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.6 mmol).

  • Catalyst Addition: Add AgOTf (Silver Triflate, 5 mol%, 6.4 mg).

  • Reaction: Seal the tube and stir at 80 °C for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the aldehyde spot disappears.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove silver salts. Wash the pad with CH

    
    Cl
    
    
    
    .
  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the ethyl 3-(p-tolyl)isoquinoline-1-carboxylate.

Self-Validation Check:

  • Observation: The reaction mixture should darken slightly upon heating.

  • TLC: The product will be more polar than the starting aldehyde but less polar than the intermediate imine if formed separately.

Mechanistic Visualization: The Benzopyrylium Pathway

The gold-catalyzed route involves a distinct "ate" complex or oxonium intermediate.

Mechanism Substrate 2-(p-Tolylethynyl) benzaldehyde Coordination Au-Alkyne Complex Substrate->Coordination + AuCl3 Cyclization Benzopyrylium (Oxonium) Ion Coordination->Cyclization Carbonyl Attack (5-exo/6-endo) Trapping Nucleophilic Trapping Cyclization->Trapping + MeOH Product Isochromene Product Trapping->Product - H+ / - AuCl3

Figure 2: Gold-catalyzed activation mechanism proceeding via the benzopyrylium intermediate.

References

  • Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde . Reaction Chemistry & Engineering. Link

  • Silver triflate catalyzed reaction of 2-alkynylbenzaldehyde with 2-isocyanoacetate . Organic Letters. Link

  • AuCl3-catalyzed benzannulation: synthesis of naphthyl ketone derivatives . Journal of the American Chemical Society.[1] Link

  • Small gold nanoparticles for tandem cyclization/reduction . Nature Communications / PMC. Link

  • Zn(OTf)2-Catalyzed Aerobic Cyclocondensation of 2-(1-Alkynyl)benzaldehydes . Catalysts. Link

Sources

Comparative Technical Guide: 2-(p-Tolylethynyl)benzaldehyde vs. 2-Phenylethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the structural, electronic, and reactive divergences between 2-(p-Tolylethynyl)benzaldehyde and its unsubstituted analog, 2-Phenylethynylbenzaldehyde .

Executive Summary

2-(p-Tolylethynyl)benzaldehyde and 2-Phenylethynylbenzaldehyde are pivotal ortho-alkynylbenzaldehyde intermediates used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), isoquinolines, and optoelectronic materials.

While structurally similar, the presence of the para-methyl group in the tolyl derivative introduces specific electronic donating effects (+I) that modulate the electron density of the alkyne triple bond. This modulation influences:

  • Nucleophilic susceptibility of the carbonyl carbon.

  • Stability of cationic intermediates during electrophilic cyclization.

  • Solubility profiles in non-polar organic solvents.

This guide details these differences to assist researchers in precursor selection for drug discovery and materials science.

Structural & Electronic Profiling

The core difference lies in the substituent at the para-position of the phenyl ring attached to the alkyne.

Feature2-Phenylethynylbenzaldehyde2-(p-Tolylethynyl)benzaldehyde
CAS Number 59046-72-9189008-33-1
Molecular Weight 206.24 g/mol 220.27 g/mol
Electronic Effect Standard conjugation (Reference)Inductive donation (+I) from Methyl
Alkyne Polarization ModerateIncreased electron density at

-carbon
Lipophilicity HighVery High (Enhanced by Methyl group)
The "Methyl Effect" on Reactivity

The methyl group in the p-tolyl derivative acts as a weak electron-donating group (EDG). According to Hammett equation principles, this lowers the ionization potential of the


-system.
  • Electrophilic Cyclization: In reactions catalyzed by Lewis acids (e.g.,

    
    , 
    
    
    
    ) or electrophiles (e.g.,
    
    
    ,
    
    
    ), the transition state often involves a positive charge buildup on the alkyne. The p-tolyl group stabilizes this cationic character via hyperconjugation, potentially accelerating cyclization rates compared to the phenyl analog.
  • Nucleophilic Attack: Conversely, in multicomponent reactions where a nucleophile attacks the activated alkyne (e.g., Michael-type additions), the increased electron density can slightly decrease reactivity or alter regioselectivity compared to the unsubstituted phenyl ring.

Synthetic Pathways: Sonogashira Coupling[1][2][3][4]

Both compounds are synthesized via the Sonogashira cross-coupling reaction. The protocol below is optimized for high yields, minimizing homocoupling byproducts.

Reaction Scheme (Graphviz Visualization)

Sonogashira_Synthesis cluster_legend Divergence Start 2-Bromobenzaldehyde (Ar-Br) Catalyst Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Start->Catalyst Reagent_Ph Phenylacetylene Reagent_Ph->Catalyst Reagent_Tol p-Tolylacetylene Reagent_Tol->Catalyst Base Et3N / THF 60°C, 4-6h Catalyst->Base Oxidative Addn Product_Ph 2-Phenylethynylbenzaldehyde (Yield: ~85-90%) Base->Product_Ph Reductive Elim Product_Tol 2-(p-Tolylethynyl)benzaldehyde (Yield: ~80-88%) Base->Product_Tol Reductive Elim

Figure 1: Divergent synthesis of target aldehydes via Sonogashira coupling. The choice of alkyne determines the final electronic properties.

Optimized Experimental Protocol

Objective: Synthesis of 2-(p-Tolylethynyl)benzaldehyde (10 mmol scale).

  • Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Charging: Add 2-bromobenzaldehyde (1.85 g, 10 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).
  • Solvent: Add degassed THF (20 mL) and Triethylamine (5 mL).

  • Addition: Add 4-ethynyltoluene (1.28 g, 11 mmol) dropwise via syringe.

  • Reaction: Stir at 60°C for 6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: The p-tolyl derivative typically elutes slightly faster than the phenyl analog due to increased lipophilicity.

Reactivity & Mechanistic Divergence

The choice between these two molecules is often dictated by the desired mechanism of the subsequent cyclization step.

Case Study: Silver-Catalyzed Cyclization to Isoquinolines

When reacting with amines (e.g., aniline) and nucleophiles (e.g., phosphites) to form isoquinolines, the substituent effect becomes measurable.

  • 2-Phenylethynylbenzaldehyde: Exhibits a baseline reactivity. In multicomponent reactions (aldehyde + amine + phosphite), yields are typically excellent (>90%).

  • 2-(p-Tolylethynyl)benzaldehyde: The electron-donating methyl group stabilizes the intermediate imine but also increases the electron density on the alkyne. In specific T3P-mediated condensations, this can lead to slightly lower yields (~87%) compared to electron-poor analogs (e.g., p-Cl substituted), likely due to a slower rate of nucleophilic attack on the more electron-rich alkyne complex [1].

Mechanistic Visualization: Cation Stabilization

Cyclization_Mechanism Precursor Imine Intermediate (Formed from Aldehyde + Amine) Activation Activation by Lewis Acid (M+) (Ag+, Au+, or H+) Precursor->Activation Transition_Ph Transition State (Phenyl) Cation stabilized by Resonance Activation->Transition_Ph Path A: Phenyl Transition_Tol Transition State (p-Tolyl) ENHANCED Stabilization (+I Effect) Activation->Transition_Tol Path B: p-Tolyl Product Isoquinoline / Isocoumarin Core Transition_Ph->Product Standard Rate Transition_Tol->Product Accelerated Cyclization (Electronic Stabilization)

Figure 2: Mechanistic impact of the p-Tolyl group. The methyl group provides additional stabilization to the cationic transition state during cyclization.

Applications & Decision Matrix

Researchers should select the appropriate derivative based on the target application:

Application DomainRecommended DerivativeRationale
Fluorescence Tuning 2-(p-Tolylethynyl) EDGs typically red-shift emission and can improve quantum yield in conjugated PAHs.
Standard Drug Scaffolds 2-Phenylethynyl Lower molecular weight, standard metabolic profile, generally cheaper starting materials.
Cationic Cyclizations 2-(p-Tolylethynyl) Better stabilization of carbocation intermediates facilitates difficult ring closures.
Nucleophilic Additions 2-Phenylethynyl Slightly higher electrophilicity leads to faster reaction rates with weak nucleophiles.

References

  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites. MDPI Materials, 2021.

  • Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry.

  • 2-(p-Tolylethynyl)benzaldehyde Product Page. 1PlusChem.

  • Application Notes for Sonogashira Coupling. BenchChem.

Handling and Safety Protocols for Alkynylbenzaldehydes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing scale-up syntheses and drug development workflows, I frequently encounter the dual-hazard nature of bifunctional molecules like alkynylbenzaldehydes. These compounds—essential building blocks for click chemistry (CuAAC) and the synthesis of complex heterocycles like isoquinolines—possess both a reactive terminal alkyne and an oxidation-prone formyl group.

This whitepaper provides an in-depth, mechanistic approach to the Safety Data Sheet (SDS) interpretation, handling precautions, and self-validating protocols required to safely utilize alkynylbenzaldehydes in a high-throughput or scale-up laboratory environment.

Physicochemical Properties & Hazard Identification

Alkynylbenzaldehydes, such as 2-ethynylbenzaldehyde and 4-ethynylbenzaldehyde, present specific handling challenges due to their physical state and chemical reactivity. While they are not spontaneously explosive, their functional groups dictate strict environmental controls.

Below is a summarized comparison of the quantitative physicochemical data and hazard classifications for the two most common isomers[1][2][3].

Table 1: Physicochemical Properties of Common Alkynylbenzaldehydes
Property2-Ethynylbenzaldehyde4-Ethynylbenzaldehyde
CAS Number 38846-64-963697-96-1
Molecular Weight 130.14 g/mol 130.14 g/mol
Melting Point 64–67 °C89–93 °C
Boiling Point 230.3 °C (at 760 mmHg)Not applicable (Solid)
Flash Point 90.8 °CNot applicable
Storage Temperature <15 °C (Cool and dark)Room Temp / Cool
GHS Hazard Codes H315, H319H315, H319, H335

Causality of Hazards: Both isomers are classified as skin (H315) and serious eye irritants (H319)[2][4]. The electrophilic nature of the aldehyde carbon makes it highly reactive toward nucleophilic biological amines and thiols present in skin and mucous membranes, leading to acute irritation. Furthermore, the generation of fine crystalline dust during the handling of 4-ethynylbenzaldehyde necessitates respiratory precautions to prevent airway irritation (H335)[1].

Mechanistic Causality of Hazards: The Auto-Oxidation Paradox

A critical failure point in many laboratories is the assumption that solid aldehydes are stable in ambient air. Benzaldehydes are notorious for undergoing auto-oxidation to form unstable peroxides, hydroperoxides, and eventually benzoic acids[5].

The causality behind this degradation lies in a radical chain mechanism. Exposure to light or heat initiates the abstraction of the aldehydic hydrogen, forming a benzoyl radical. In the presence of ambient oxygen, this rapidly converts to a benzoylperoxy radical. If allowed to accumulate, these peroxides pose a severe shock- and heat-sensitive explosion risk[5].

Interestingly, recent mechanistic studies on the "benzaldehyde oxidation paradox" demonstrate that trace amounts of inhibitors, such as benzyl alcohol, can intercept these benzoylperoxy radicals via hydrogen atom transfer (HAT), effectively short-circuiting the auto-oxidation cascade[6].

AutoOxidation A Alkynylbenzaldehyde B Light / Heat / O2 (Radical Initiation) A->B Exposure C Benzoyl Radical B->C H-abstraction D Benzoylperoxy Radical C->D + O2 E Peroxides (Explosion Risk) D->E Accumulation F Benzoic Acid Derivative D->F H-transfer G Inhibitor (e.g., Benzyl Alcohol) G->D Intercepts Radical

Mechanism of benzaldehyde auto-oxidation and radical interception.

Self-Validating Standard Operating Procedures (SOPs)

To mitigate the risks of auto-oxidation and terminal alkyne degradation (such as unintended Glaser coupling), handling must be strictly controlled. Every protocol must be a self-validating system—meaning the workflow inherently proves its own success or failure before proceeding to a hazardous step.

Protocol 1: Inert Atmosphere Handling & Storage

Because peroxide-forming chemicals can accumulate explosive concentrations even if unopened[5], rigorous atmospheric control is mandatory.

Step-by-Step Methodology:

  • Preparation & Validation: Flame-dry a Schlenk flask under vacuum. Self-Validation: Close the vacuum valve and monitor the gauge; a static pressure reading confirms a leak-free system.

  • Purging: Backfill the flask with Argon (Ar) or Nitrogen (N2). Repeat the vacuum/gas cycle three times. Self-Validation: Observe the mineral oil bubbler; a steady, slow bubbling indicates a positive pressure seal.

  • Weighing: Weigh the solid alkynylbenzaldehyde rapidly inside a glovebox to entirely eliminate O2 exposure. If a glovebox is unavailable, weigh rapidly in air and immediately transfer to the purged Schlenk flask.

  • Transfer: Add the solid to the flask against a positive counter-flow of inert gas.

  • Storage: Seal the flask with a rubber septum, wrap tightly with Parafilm, and store in a light-resistant (amber) desiccator at <15 °C[3]. Rationale: Lowering the temperature and eliminating light directly suppresses the radical initiation step of auto-oxidation.

HandlingWorkflow S1 Receive Stock S2 Check Peroxides (KI Starch) S1->S2 S3 Glovebox / Schlenk Transfer S2->S3 Negative S6 Dispose as Hazardous Waste S2->S6 Positive S4 Reaction Setup S3->S4 Use S5 Store <15°C Inert Gas S3->S5 Store

Self-validating workflow for handling and storing alkynylbenzaldehydes.

Protocol 2: Peroxide Testing and Spill Management

Aldehydes are Class B peroxide formers, meaning they can form explosive levels of peroxides upon concentration[5].

Step-by-Step Methodology:

  • Reagent Validation: Before testing the chemical, validate your Potassium Iodide (KI) starch paper by applying a drop of dilute (3%) hydrogen peroxide. Self-Validation: The paper must turn dark blue/black instantly. If it does not, discard the test strips.

  • Testing: Dissolve a few milligrams of the alkynylbenzaldehyde in a peroxide-free solvent (e.g., HPLC-grade water or ethanol) and apply it to the validated KI starch paper. If positive, do not attempt to concentrate or heat the batch; dispose of it immediately via environmental health and safety (EHS) channels.

  • Spill Containment: In the event of a spill, evacuate non-essential personnel. Don appropriate PPE (see Table 2).

  • Neutralization & Collection: Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Rationale: Combustible materials like sawdust can react violently with peroxides.

  • Decontamination: Sweep using non-sparking tools to prevent mechanical shock detonation[5]. Wash the area with a mild detergent and water. Avoid strong bases, as terminal alkynes and benzaldehydes can undergo violent aldol-type condensations or deprotonation under highly basic conditions.

Engineering Controls and Personal Protective Equipment (PPE)

To maintain a self-validating safety environment, the following PPE and engineering controls must be strictly adhered to[1][2].

Table 2: Required PPE and Engineering Controls
Control CategorySpecificationCausality / Rationale
Eye/Face Protection Safety goggles or Face shieldPrevents serious eye irritation and corneal damage (H319).
Hand Protection Butyl rubber or Nitrile glovesPrevents acute skin irritation (H315); blocks solvent permeation during handling.
Respiratory Protection N95 or P1 dust maskMitigates inhalation of irritating crystalline dusts (H335).
Engineering Controls Fume hood / GloveboxPrevents accumulation of combustible dust/vapors; maintains the inert atmosphere required to prevent auto-oxidation.

References

  • 5 - TCU.edu 2.1 - Sigma-Aldrich

  • 2 - TCI Chemicals 4.4 - Labscoop 5.3 - LookChem

  • - TCI AMERICA 7.6 - ResearchGate

Sources

Methodological & Application

Application Note & Protocol: Gold-Catalyzed Synthesis of 3-(p-Tolyl)-1H-isochromene

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Efficient Cyclization of 2-(p-Tolylethynyl)benzaldehyde

This technical guide provides a comprehensive overview and a detailed protocol for the gold-catalyzed intramolecular cyclization of 2-(p-tolylethynyl)benzaldehyde to form 3-(p-tolyl)-1H-isochromene. This reaction is a prime example of the power of homogeneous gold catalysis in modern organic synthesis, offering a highly efficient and atom-economical route to the isochromene core, a structural motif present in numerous biologically active molecules and natural products.[1][2] This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of gold catalysis for the synthesis of heterocyclic compounds.

Introduction: The Significance of Isochromenes and the Rise of Gold Catalysis

Isochromenes and their derivatives are a class of oxygen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities.[3] Traditional methods for the synthesis of isochromenes often require harsh reaction conditions, multi-step procedures, or the use of stoichiometric reagents, which can limit their applicability and scalability.[4]

The advent of gold catalysis has revolutionized the synthesis of complex molecular architectures.[5] Gold catalysts, particularly Au(I) complexes, act as powerful π-Lewis acids, selectively activating alkynes towards nucleophilic attack under mild conditions.[1][6][7] This unique reactivity profile has enabled the development of a wide range of novel transformations, including the intramolecular cyclization of 2-alkynylbenzaldehydes to isochromenes. The gold-catalyzed approach offers several advantages, including high efficiency, excellent functional group tolerance, and often, high regioselectivity.[8][9]

The Reaction Mechanism: A Regioselective 6-endo-dig Cyclization

The gold-catalyzed cyclization of 2-(p-tolylethynyl)benzaldehyde proceeds through a well-established 6-endo-dig cyclization pathway.[1][10][11] The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate, which enhances its electrophilicity. This activation facilitates the intramolecular nucleophilic attack of the aldehyde oxygen onto the alkyne.

The key to the high regioselectivity of this reaction lies in the formation of a gold-stabilized carbocation intermediate.[4] The positive charge is preferentially located at the benzylic position, which is stabilized by the adjacent aromatic ring. This directs the cyclization to proceed in a 6-endo fashion, leading exclusively to the formation of the six-membered isochromene ring system. Subsequent protonolysis of the carbon-gold bond regenerates the active gold catalyst and furnishes the desired 1H-isochromene product.

Gold-Catalyzed Isochromene Synthesis cluster_0 Catalytic Cycle Substrate 2-(p-Tolylethynyl)benzaldehyde Pi_Complex π-Complex Substrate->Pi_Complex + [Au(I)]+ Au_Catalyst [Au(I)]+ Au_Catalyst->Pi_Complex Cyclization 6-endo-dig Cyclization Pi_Complex->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Protonolysis Protonolysis (H+) Vinyl_Gold->Protonolysis Protonolysis->Au_Catalyst Catalyst Regeneration Product 3-(p-Tolyl)-1H-isochromene Protonolysis->Product

Figure 1: Catalytic cycle for the gold-catalyzed synthesis of isochromenes.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of the starting material, 2-(p-tolylethynyl)benzaldehyde, and its subsequent gold-catalyzed cyclization to 3-(p-tolyl)-1H-isochromene.

The starting material can be synthesized via a Sonogashira coupling reaction between 2-iodobenzaldehyde and 1-ethynyl-4-methylbenzene.

Materials:

  • 2-Iodobenzaldehyde

  • 1-Ethynyl-4-methylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 2-iodobenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and triethylamine (3:1 v/v) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-ethynyl-4-methylbenzene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(p-tolylethynyl)benzaldehyde as a solid.

Materials:

  • 2-(p-Tolylethynyl)benzaldehyde

  • [JohnPhosAu(MeCN)]SbF₆ or a similar cationic gold(I) catalyst

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, dissolve 2-(p-tolylethynyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Add the gold(I) catalyst (0.01-0.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.[4] Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(p-tolyl)-1H-isochromene.

G cluster_prep Starting Material Synthesis cluster_cyclization Gold-Catalyzed Cyclization start_prep 2-Iodobenzaldehyde + 1-Ethynyl-4-methylbenzene sonogashira Sonogashira Coupling (Pd/Cu catalysis) start_prep->sonogashira workup_prep Workup & Purification sonogashira->workup_prep product_prep 2-(p-Tolylethynyl)benzaldehyde workup_prep->product_prep start_cycl 2-(p-Tolylethynyl)benzaldehyde product_prep->start_cycl reaction Cyclization in DCM (Room Temperature) start_cycl->reaction gold_cat Gold(I) Catalyst (e.g., [JohnPhosAu(MeCN)]SbF6) gold_cat->reaction workup_cycl Workup & Purification reaction->workup_cycl final_product 3-(p-Tolyl)-1H-isochromene workup_cycl->final_product

Figure 2: Experimental workflow for the synthesis of 3-(p-tolyl)-1H-isochromene.

Results and Discussion

The gold-catalyzed cyclization of 2-(p-tolylethynyl)benzaldehyde is expected to proceed smoothly under the specified conditions to afford the desired 3-(p-tolyl)-1H-isochromene in good to excellent yields. The reaction is typically clean, with minimal side product formation.

ParameterConditionExpected Outcome
Substrate 2-(p-Tolylethynyl)benzaldehyde-
Catalyst [JohnPhosAu(MeCN)]SbF₆High catalytic efficiency
Catalyst Loading 1-5 mol%Effective turnover
Solvent Anhydrous DichloromethaneGood solubility and inertness
Temperature Room TemperatureMild reaction conditions
Reaction Time 1-3 hoursRapid conversion
Yield >85%High efficiency

Characterization of 3-(p-Tolyl)-1H-isochromene:

The structure of the product can be unequivocally confirmed by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][12]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the isochromene core and the p-tolyl substituent. Key signals would include:

    • A singlet for the methyl protons of the p-tolyl group around δ 2.3-2.4 ppm.

    • A singlet for the methylene protons at the C1 position of the isochromene ring (O-CH₂-Ar) around δ 5.2-5.4 ppm.

    • A singlet for the vinylic proton at the C4 position around δ 6.5-6.7 ppm.

    • A series of doublets and multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the benzisochromene core and the p-tolyl group.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide further confirmation of the structure, with characteristic signals for the quaternary carbons of the alkyne precursor being absent, and new signals for the sp² carbons of the isochromene double bond and the sp³ carbon at the C1 position appearing.[13]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the exact mass of 3-(p-tolyl)-1H-isochromene, confirming its elemental composition.

Conclusion

The gold-catalyzed cyclization of 2-(p-tolylethynyl)benzaldehyde represents a highly efficient and straightforward method for the synthesis of 3-(p-tolyl)-1H-isochromene. The reaction proceeds under mild conditions with high regioselectivity and yield, making it an attractive approach for the construction of the isochromene scaffold. This protocol provides a reliable and reproducible procedure for researchers in academia and industry, highlighting the synthetic utility of homogeneous gold catalysis.

References

  • Mouat, J. M., Singh, N., McCue, M. L., Grimm, Z. A., & Gesinski, M. R. (2020). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. ACS Omega. Available at: [Link]

  • Menon, R. S., Findlay, A. D., & Bissember, A. C. (2009). The Au(I)-Catalyzed Intramolecular Hydroarylation of Terminal Alkynes Under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Tomás-Mendivil, E., Starck, J., Ortuno, J.-C., & Michelet, V. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters. Available at: [Link]

  • Menon, R. S., Findlay, A. D., Bissember, A. C., & Banwell, M. G. (2009). The Au(I)-Catalyzed Intramolecular Hydroarylation of Terminal Alkynes Under Mild Conditions: Application to the Synthesis of 2H-Chromenes, Coumarins, Benzofurans, and Dihydroquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Calvert, S., Gierat, N., Momin, N., Shilgalis, E., & Gesinski, M. (2020). Gold(I) Catalyzed Synthesis of 1H-Isochromenes and Related Heterocycles. Trinity University Digital Commons. Available at: [Link]

  • ResearchGate. (n.d.). Gold‐catalyzed synthesis of 1H‐isochromenes from o‐(alkynyl)phenylpropargyl silyl ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gold-catalyzed synthesis of 1H-isochromene-4-carbaldehydes via oxidative cascade cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society. (2009). The Au(I)-Catalyzed Intramolecular Hydroarylation of Terminal Alkynes Under Mild Conditions: Application to the Synthesis of 2H-Chromenes, Coumarins, Benzofurans, and Dihydroquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Australian National University. (2009). The Au(I)-catalyzed intramolecular hydroarylation of terminal alkynes under mild conditions: Application to the synthesis of 2H-chromenes, coumarins, benzofurans, and dihydroquinolines. ANU Researcher Portal. Available at: [Link]

  • ResearchGate. (2025). The Au(I)-Catalyzed Intramolecular Hydroarylation of Terminal Alkynes Under Mild Conditions: Application to the Synthesis of 2H-Chromenes, Coumarins, Benzofurans, and Dihydroquinolines. Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Gold(i)-catalyzed tandem cyclization/peroxidation of 2-alkynyl-1-carbonylbenzenes with TBHP. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gold(i)-catalyzed 6-endo-dig azide–yne cyclization: efficient access to 2H-1,3-oxazines. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Gold-catalyzed 6-endo-dig cyclization/enyne cycloisomerization/1,2-migration process. Retrieved from [Link]

  • MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules. Available at: [Link]

  • ResearchGate. (2025). Gold(I)-catalyzed tandem cyclization/peroxidation of 2-alkynyl-1-carbonylbenzenes with TBHP. Retrieved from [Link]

  • Nature. (2024). Small gold nanoparticles for tandem cyclization/reduction and cyclization/hydroalkoxylation reactions. Nature Communications. Available at: [Link]

  • IntechOpen. (2023). Gold-Catalyzed Cycloisomerization of Ortho-Nitro-Alkynylbenzene: Mechanistic Developments. Retrieved from [Link]

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites. Available at: [Link]

  • Semantic Scholar. (2017). Double Gold Activation of 1-Ethynyl-2-(Phenylethynyl)Benzene Toward 5-exo-dig and 6-endo-dig Cyclization Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). One-pot Diels–Alder cycloaddition/gold(I)-catalyzed 6-endo-dig cyclization for the synthesis of the complex bicyclo[3.3.1]alkenone framework. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2013). Gold(I)-catalyzed 6-endo hydroxycyclization of 7-substituted-1,6-enynes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102268687A - Method for preparing benzaldehyde/methylbenzaldehyde by oxidizing toluene/xylene.
  • Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. Available at: [Link]

  • Google Patents. (n.d.). CN102320943A - Preparation method of benzaldehyde.

Sources

Application Note: Synthesis of Substituted Isoquinolines via Cascade Annulation of 2-(p-Tolylethynyl)benzaldehyde and Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Mechanistic causality, catalyst optimization, and self-validating experimental protocols for the assembly of privileged N-heterocyclic scaffolds.

Scientific Rationale & Introduction

Isoquinolines and their partially saturated derivatives are privileged structural motifs in medicinal chemistry, forming the core of numerous biologically active alkaloids and synthetic therapeutics (e.g., papaverine, mansouramycins, and etodolac derivatives)[1]. Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, often suffer from harsh acidic conditions, elevated temperatures, and narrow substrate scopes[2].

To circumvent these limitations, the transition-metal-catalyzed cascade cyclization of 2-alkynylbenzaldehydes with primary amines has emerged as a highly efficient, atom-economical paradigm[3]. Within this class of reactions, 2-(p-tolylethynyl)benzaldehyde serves as an optimal bifunctional building block. The p-tolyl moiety exerts a mild electron-donating effect (+I, +M) that enriches the alkyne's electron density, rendering it highly susceptible to carbophilic metal activation while stabilizing the transition state during cyclization[4].

Mechanistic Causality: The Cascade Annulation Pathway

The synthesis operates via a highly ordered, one-pot cascade sequence that couples condensation with an intramolecular annulation. Understanding the thermodynamic and kinetic drivers of each step is critical for process optimization.

  • Imine Condensation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(p-tolylethynyl)benzaldehyde. This step is thermodynamically driven by the elimination of water, yielding an unactivated imine intermediate.

  • Carbophilic Activation: A soft Lewis acid catalyst (such as AgOTf or CuI) is introduced. According to Hard-Soft Acid-Base (HSAB) theory, these soft metals preferentially coordinate to the soft π-electron cloud of the alkyne rather than the hard nitrogen atom of the imine[3]. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.

  • 6-endo-dig Cyclization: The imine nitrogen, now positioned in close spatial proximity to the activated alkyne due to the rigid ortho-substituted benzene backbone, executes a nucleophilic attack. The geometric constraints strongly favor the 6-endo-dig trajectory over the 5-exo-dig alternative, ensuring high regioselectivity[5].

  • Aromatization: The resulting cyclic intermediate undergoes rapid isomerization (proton shift) and/or oxidation to yield the thermodynamically stable 3-(p-tolyl)isoquinoline core.

Mechanism A 2-(p-Tolylethynyl)benzaldehyde + Primary Amine B Imine Intermediate (Condensation) A->B - H2O C π-Alkyne Activation (AgOTf or CuI) B->C Catalyst D 6-endo-dig Cyclization (Nucleophilic Attack) C->D E 3-(p-Tolyl)isoquinoline (Aromatization) D->E Isomerization /Oxidation

Cascade mechanistic pathway for the synthesis of isoquinolines via 6-endo-dig cyclization.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst profoundly impacts the reaction kinetics and overall yield. While the reaction can proceed under various conditions, soft Lewis acids provide the optimal balance of reactivity and functional group tolerance[3]. The table below summarizes the optimization of the cyclization of 2-(p-tolylethynyl)benzaldehyde with tert-butylamine (1.2 equiv).

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NoneDCE8024< 5Thermal background reaction is negligible.
2CuI (10)DCE80485Good yield, requires higher loading[5].
3AgOTf (5)DCE80292 Optimal soft-soft π-activation; rapid conversion.
4AgOTf (5)EtOH60488Greener solvent alternative, slightly slower kinetics.
5AuCl

(5)
DCE80195Excellent yield, but cost-prohibitive for scale-up.

Experimental Protocols

The following self-validating protocol utilizes AgOTf to drive the cascade reaction. The workflow is designed with built-in analytical checkpoints to ensure process integrity.

Workflow Step1 1. Reagent Preparation Dry Solvents & Inert Atm Step2 2. Imine Formation Aldehyde + Amine (RT) Step1->Step2 Step3 3. Catalyst Addition Add AgOTf (5 mol%) Step2->Step3 Step4 4. Thermal Cyclization Heat to 80°C for 2-4h Step3->Step4 Step5 5. Workup & Purification Extraction & Column Chrom. Step4->Step5

Step-by-step experimental workflow for the Ag-catalyzed cascade cyclization.

Protocol: AgOTf-Catalyzed Synthesis of 3-(p-Tolyl)isoquinolines

Materials Required:

  • 2-(p-Tolylethynyl)benzaldehyde (1.0 mmol)

  • Primary Amine (e.g., tert-butylamine or aniline) (1.2 mmol)

  • Silver trifluoromethanesulfonate (AgOTf) (0.05 mmol, 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Imine Pre-assembly (Validation Checkpoint 1):

    • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-(p-tolylethynyl)benzaldehyde (1.0 mmol) and anhydrous DCE (5.0 mL) under an argon atmosphere.

    • Add the primary amine (1.2 mmol) dropwise at room temperature.

    • Stir the mixture for 30–60 minutes.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The UV-active aldehyde spot (R

      
       ~0.6) should completely disappear, replaced by a new, less polar imine spot.
      
  • Catalytic Activation & Cyclization:

    • Once imine formation is complete, briefly open the flask under positive argon flow and add AgOTf (12.8 mg, 5 mol%).

    • Seal the tube and transfer to a pre-heated oil bath at 80 °C.

    • Stir vigorously for 2 hours.

    • Self-Validation: The reaction mixture will typically darken. TLC analysis will reveal the consumption of the imine and the appearance of a highly fluorescent spot under 365 nm UV light, characteristic of the conjugated isoquinoline system.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NH

      
      Cl (10 mL).
      
    • Extract the aqueous layer with dichloromethane (3 × 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification (Validation Checkpoint 2):

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).

    • Self-Validation: Confirm the final structure via

      
      H NMR (look for the characteristic downfield isoquinoline C1 proton around 
      
      
      
      9.2 ppm) and LC-MS (exact mass corresponding to [M+H]
      
      
      ).

References

  • [1] Synthesis, Cytotoxicity, and Pro-Apoptosis Activity of Etodolac Hydrazide Derivatives as Anticancer Agents - Academia.edu. URL:

  • [2] Isoquinoline synthesis - Organic Chemistry Portal. URL:

  • [3] Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - MDPI. URL:

  • [5] Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC. URL:

  • [4] Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - MDPI. URL:

Sources

Application Note: Silver-Catalyzed Cyclization Protocols for 2-(p-Tolylethynyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the silver-catalyzed cyclization of 2-(p-Tolylethynyl)benzaldehyde , a versatile precursor for constructing isochromene and isoquinoline pharmacophores.

Executive Summary

The isochromene (1H-2-benzopyran) and isoquinoline scaffolds are ubiquitous in bioactive natural products and pharmaceutical candidates, exhibiting anti-inflammatory, antifungal, and antitumor properties.[1] Traditional synthesis often requires harsh acidic conditions or expensive palladium catalysts.

This guide details a mild, atom-economical Silver(I) Triflate (AgOTf) catalyzed protocol. Silver acts as a soft


-Lewis acid, activating the alkyne moiety of 2-(p-tolylethynyl)benzaldehyde to trigger a 6-endo-dig cyclization . The resulting isobenzopyrylium intermediate can be divergently trapped by various nucleophiles (alcohols, amines) to yield functionalized heterocycles.
Key Advantages[2]
  • Mild Conditions: Reactions proceed at room temperature or mild heat (60-80 °C).

  • Atom Economy: 100% atom economy for cycloisomerization; high economy for addition reactions.

  • Divergency: Access both oxygen (isochromene) and nitrogen (isoquinoline) heterocycles from the same precursor.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction is driven by the affinity of Ag(I) for the alkyne


-system.
Pathway Description
  • 
    -Activation:  AgOTf coordinates to the alkyne triple bond of (1) .
    
  • 6-endo-dig Cyclization: The carbonyl oxygen attacks the activated alkyne, forming the Isobenzopyrylium (Isochromenyl) Cation (2) . The p-tolyl group stabilizes this cation via resonance.

  • Nucleophilic Trapping:

    • Path A (Alcohols): An alcohol (R-OH) attacks the electrophilic C1 position. Proton transfer and demetallation yield 1-alkoxy-isochromene (3) .

    • Path B (Amines): Condensation with an amine forms an imine intermediate first, followed by Ag-catalyzed cyclization to isoquinoline (4) .

Mechanism Substrate 2-(p-Tolylethynyl) benzaldehyde Ag_Complex Ag-Alkyne Complex Substrate->Ag_Complex + AgOTf Product_N Isoquinoline (Path B: R-NH2) Substrate->Product_N + R-NH2 (Imine formation -> Cyclization) Cation Isobenzopyrylium Cation (Intermediate) Ag_Complex->Cation 6-endo-dig Cyclization Product_O 1-Alkoxy-isochromene (Path A: R-OH) Cation->Product_O + R-OH - H+ - Ag+

Figure 1: Divergent reaction pathways controlled by the nucleophile. Ag(I) activates the alkyne, enabling intramolecular attack.

Experimental Protocols

Protocol A: Synthesis of 1-Methoxy-3-(p-tolyl)-1H-isochromene

Target: Creation of 1-functionalized isochromenes via nucleophilic addition of alcohols.

Materials
  • Substrate: 2-(p-Tolylethynyl)benzaldehyde (1.0 equiv, 0.5 mmol, ~110 mg)

  • Catalyst: Silver Triflate (AgOTf) (5 mol%, 6.4 mg)

  • Nucleophile/Solvent: Methanol (2.0 mL) - Acts as both reagent and solvent.

  • Co-solvent (Optional): 1,2-Dichloroethane (DCE) if substrate solubility is poor in MeOH.

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon or Nitrogen atmosphere.

  • Charging: Add 2-(p-Tolylethynyl)benzaldehyde (0.5 mmol) to the vial.

  • Solvation: Add Methanol (2.0 mL). Ensure the substrate is fully dissolved. If the solid persists, add DCE (0.5 mL) to assist solubility.

  • Catalysis: Add AgOTf (5 mol%) in one portion.

    • Note: AgOTf is hygroscopic and light-sensitive. Weigh quickly and protect the reaction vessel with aluminum foil if the lab is brightly lit.

  • Reaction: Stir the mixture at Room Temperature (25 °C) .

    • Monitoring: Check TLC every 15 minutes (Eluent: Hexane/EtOAc 10:1). The aldehyde spot (

      
      ) should disappear, replaced by a new spot (
      
      
      
      ). Reaction is typically complete in 30–60 minutes.
  • Quenching: Once complete, filter the reaction mixture through a short pad of Celite or silica gel to remove silver salts. Rinse the pad with Dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 50:1 to 20:1).

Expected Yield: 85–95% Characterization:


H NMR will show a characteristic singlet for the C1-H proton (acetal proton) around 

5.8–6.0 ppm.
Protocol B: Synthesis of 3-(p-Tolyl)isoquinoline

Target: Nitrogen-heterocycle formation using ammonia or ammonium acetate.

Materials
  • Substrate: 2-(p-Tolylethynyl)benzaldehyde (0.5 mmol)

  • Catalyst: AgOTf (5 mol%)

  • Nitrogen Source: Ammonium Acetate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Methodology
  • Setup: Use a sealed tube or screw-cap vial to prevent ammonia loss.

  • Mixing: Combine the aldehyde (0.5 mmol) and

    
     (1.0 mmol) in EtOH (3 mL).
    
  • Catalyst Addition: Add AgOTf (5 mol%).

  • Heating: Heat the mixture to 80 °C for 2–4 hours.

    • Mechanism Note: The reaction proceeds via in-situ formation of the imine, followed by Ag-catalyzed cyclization.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layers over

    
    , concentrate, and purify via column chromatography (Hexane/EtOAc).
    

Optimization & Troubleshooting Data

The choice of solvent and catalyst counter-ion significantly impacts yield. The following data summarizes optimization studies for the reaction of 2-(p-tolylethynyl)benzaldehyde with nucleophiles.

EntryCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
1AgOTf DCE 25 0.5 92 Optimal for alcohols
2AgOTfToluene252.078Slower reaction rate
3AgOTfTHF254.065THF may coordinate Ag
4AgNO3DCE251.081Less soluble catalyst
5AuCl3DCE250.588Expensive alternative
6NoneDCE8024<5Background reaction negligible

Critical Control Points:

  • Moisture: While Ag(I) is generally water-tolerant, excessive moisture can hydrolyze the acetal product in Protocol A back to the aldehyde. Use anhydrous solvents for best results.

  • Light: Silver salts can photoreduce to metallic silver (

    
    ), deactivating the catalyst (indicated by a "black mirror" on the flask). Wrap flasks in foil.
    

Workflow Visualization

Workflow Start Start: Weigh Substrate 2-(p-Tolylethynyl)benzaldehyde Dissolve Dissolve in Solvent (MeOH or DCE) Start->Dissolve Add_Cat Add AgOTf (5 mol%) (Protect from Light) Dissolve->Add_Cat React Stir at RT (30-60 min) Monitor TLC Add_Cat->React Check Aldehyde Consumed? React->Check Check->React No (Wait) Filter Filter through Celite (Remove Ag salts) Check->Filter Yes Purify Flash Chromatography Isolate Product Filter->Purify

Figure 2: Standard operational workflow for Ag-catalyzed cyclization.

Safety and Handling

  • Silver Triflate (AgOTf): Causes skin burns and severe eye damage. Corrosive to metals. Handle in a fume hood with gloves and goggles. Dispose of silver waste in designated heavy metal containers.

  • Solvents (DCE/DCM): Chlorinated solvents are toxic and potential carcinogens. Avoid inhalation.

References

  • Yamamoto, Y., et al. (2010). "Silver-Catalyzed Cyclization of 2-Alkynylbenzaldehydes with Alcohols/Phenols." Journal of Organic Chemistry.

  • Wu, J., et al. (2008). "Silver-catalyzed cyclization of 2-alkynylbenzaldehydes with nucleophiles." Organic Letters.

  • Terada, M., et al. (2014).[2] "Chiral silver phosphate catalyzed transformation of ortho-alkynylaryl ketones."[2] Angewandte Chemie International Edition.

  • Godoi, B., et al. (2011). "Silver-Catalyzed Synthesis of Isochromenes." Journal of Organic Chemistry.

Sources

Application Note: 2-(p-Tolylethynyl)benzaldehyde as a Precursor for Polycyclic Aromatic Hydrocarbons via Gold-Catalyzed Benzannulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Polycyclic aromatic hydrocarbons (PAHs) are critical structural motifs embedded in organic semiconductors, fluorescent probes, and medicinally relevant alkaloids[1]. While traditional methods for synthesizing substituted naphthalenes and phenanthrenes often suffer from poor regioselectivity or require harsh electrocyclization conditions, the use of ortho-alkynylbenzaldehydes has emerged as a highly efficient, atom-economical alternative[2].

Specifically, 2-(p-tolylethynyl)benzaldehyde serves as an excellent precursor for the divergent synthesis of heavily substituted PAHs. By leveraging π-electrophilic Lewis acids—most notably Gold(III) chloride (AuCl₃)—researchers can trigger a formal [4+2] benzannulation cascade that selectively yields complex 1-acylnaphthalene derivatives under remarkably mild conditions[3].

Mechanistic Pathway & Causality

The transformation of 2-(p-tolylethynyl)benzaldehyde into a PAH core relies on the precise chemoselectivity of the gold catalyst. Traditional hard Lewis acids (like BF₃ or TiCl₄) coordinate preferentially to the hard oxygen atom of the aldehyde, often leading to unwanted side reactions. In contrast, AuCl₃ acts as a soft, π-electrophilic Lewis acid, selectively coordinating to the alkyne moiety[4].

This coordination enhances the electrophilicity of the alkyne, prompting an intramolecular nucleophilic attack by the adjacent carbonyl oxygen. The result is a highly reactive benzo[c]pyrylium auric ate complex (an isobenzopyrylium intermediate)[3]. When an external alkyne (e.g., phenylacetylene) is introduced, this intermediate undergoes a rapid reverse-electron-demand Diels-Alder [4+2] cycloaddition. Subsequent bond rearrangement expels the gold catalyst and rearomatizes the system, yielding a 1-(4-methylbenzoyl)naphthalene derivative[3].

Mechanism SM 2-(p-Tolylethynyl) benzaldehyde Coord AuCl3-Alkyne π-Complex SM->Coord + AuCl3 Pyrylium Benzo[c]pyrylium Auric Ate Complex Coord->Pyrylium Nucleophilic Attack (Carbonyl Oxygen) Cycloadduct [4+2] Cycloadduct (Bicyclic Intermediate) Pyrylium->Cycloadduct + External Alkyne [4+2] Cycloaddition Product 1-(4-Methylbenzoyl) naphthalene Derivative Cycloadduct->Product Bond Rearrangement & Catalyst Release

Figure 1: AuCl3-catalyzed benzannulation mechanism of 2-(p-tolylethynyl)benzaldehyde.

Experimental Protocol: Gold-Catalyzed Benzannulation

Causality of Experimental Choices
  • Solvent Selection (1,2-Dichloroethane, DCE): The [4+2] cycloaddition and subsequent rearrangement steps possess a significant activation barrier. Reactions run in dichloromethane (DCM, b.p. 40 °C) are sluggish and low-yielding. DCE allows the reaction to be heated to 80 °C, driving the cascade to completion in under 2 hours[3].

  • Catalyst Loading: AuCl₃ is highly active; 3 to 5 mol% is sufficient. Higher loadings do not significantly improve yield but complicate purification and increase costs[3].

  • Atmosphere: AuCl₃ is highly hygroscopic. Moisture can lead to catalyst deactivation or competitive hydration of the alkyne. An inert argon or nitrogen atmosphere is mandatory.

Workflow Step1 1. Preparation Dry DCE, Argon Atm. Step2 2. Reagent Addition SM + Alkyne + AuCl3 Step1->Step2 Step3 3. Thermal Activation 80 °C for 1.5 h Step2->Step3 Step4 4. Reaction Monitoring TLC & IR Validation Step3->Step4 Step5 5. Workup & Purification Silica Filtration & FCC Step4->Step5

Figure 2: Experimental workflow for the AuCl3-catalyzed benzannulation.

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon.

  • Reagent Loading: Add 2-(p-tolylethynyl)benzaldehyde (1.0 mmol, 220 mg) and the external alkyne, such as phenylacetylene (1.2 mmol, 122 mg), to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous 1,2-dichloroethane (DCE) through a septum. Stir to dissolve the substrates.

  • Catalyst Initiation: Quickly remove the septum, add AuCl₃ (0.03 mmol, ~9 mg, 3 mol%), and reseal the flask. The solution will typically darken upon formation of the pyrylium intermediate.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 1.5 hours.

  • Self-Validating Checkpoints:

    • TLC Monitoring: Elute an aliquot in 10% EtOAc/Hexanes. The starting aldehyde (R_f ~0.4, strongly UV active, stains orange with 2,4-DNPH) should disappear. A new, lower-polarity spot (R_f ~0.5, UV active, non-reactive to 2,4-DNPH) indicates the diaryl ketone product.

    • IR Spectroscopy (Optional quick-check): An aliquot of the crude mixture will show the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a conjugated diaryl ketone C=O stretch (~1660 cm⁻¹).

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove precipitated gold residues, washing the pad with 15 mL of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 5% EtOAc/Hexanes) to isolate 1-(4-methylbenzoyl)-2-phenylnaphthalene.

  • Final Validation: Confirm the structure via ¹H-NMR. The diagnostic aldehyde proton signal (~10.5 ppm) must be completely absent, replaced by a complex multiplet of aromatic PAH protons.

Quantitative Data & Reaction Scope

The modularity of this protocol allows for the synthesis of various substituted PAHs by simply altering the external alkyne[3]. The table below summarizes expected outcomes based on validated homologous systems.

External AlkyneCatalyst LoadingTemp / TimeMajor PAH ProductExpected YieldRegioselectivity
Phenylacetylene3 mol% AuCl₃80 °C / 1.5 h1-(4-Methylbenzoyl)-2-phenylnaphthalene>90%Exclusive (2-phenyl)
1-Pentyne5 mol% AuCl₃80 °C / 1.5 h1-(4-Methylbenzoyl)-2-propylnaphthalene85–90%High (>10:1)
Ethyl propiolate5 mol% AuCl₃80 °C / 2.0 hEthyl 1-(4-methylbenzoyl)-2-naphthoate80–85%Exclusive

Note: Terminal alkynes exhibit excellent regiocontrol due to steric differentiation during the [4+2] cycloaddition phase. Internal alkynes can be used but generally require higher catalyst loadings and longer reaction times[3].

References

  • Asao, N., Takahashi, K., Lee, S., Kasahara, T., & Yamamoto, Y. (2002). AuCl3-Catalyzed Benzannulation: Synthesis of Naphthyl Ketone Derivatives from o-Alkynylbenzaldehydes with Alkynes. Journal of the American Chemical Society, 124(43), 12650-12651. URL: [Link]

  • Asao, N., & Yamamoto, Y. (2007). From σ- to π-Electrophilic Lewis Acids. Application to Selective Organic Transformations. Accounts of Chemical Research, 40(12), 1254-1263. URL: [Link]

  • Lian, Y., & Davies, H. M. L. (2009). Electronic Control of Product Distribution in the [5+5]-Coupling of ortho-Alkynylbenzaldehyde Derivatives and γ,δ-Unsaturated Carbene Complexes. Organic Letters, 11(4), 923–926. URL: [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Cascade Reactions Involving 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity with Copper Catalysis

In the landscape of modern synthetic organic chemistry, the development of efficient and atom-economical methods for the construction of complex molecular architectures is a paramount goal.[1][2] Nitrogen-containing heterocycles, particularly the isoquinoline scaffold, are of significant interest to researchers in drug discovery and materials science due to their prevalence in a wide array of biologically active compounds and functional materials.[3][4] This document provides a detailed guide to the copper-catalyzed cascade reactions of 2-(p-Tolylethynyl)benzaldehyde, a versatile building block for the synthesis of substituted isoquinolines.

Copper catalysis has emerged as a powerful tool in organic synthesis, offering a cost-effective and less toxic alternative to precious metal catalysts like palladium.[1] The versatility of copper allows it to catalyze a diverse range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[5] The cascade reactions detailed herein leverage the unique reactivity of the aldehyde and alkyne functionalities within the 2-(p-Tolylethynyl)benzaldehyde substrate to construct the isoquinoline core in a single, efficient operation.

These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also insights into the underlying reaction mechanisms and troubleshooting strategies to ensure successful implementation.

Mechanistic Insights: The Copper-Catalyzed Pathway to Isoquinolines

The copper-catalyzed reaction of 2-(p-Tolylethynyl)benzaldehyde with a primary amine is a multi-step cascade process that proceeds through several key intermediates. The generally accepted mechanism involves the following stages:

  • In Situ Imine Formation: The reaction initiates with the condensation of the aldehyde group of 2-(p-Tolylethynyl)benzaldehyde with a primary amine to form the corresponding imine (a Schiff base). This step typically occurs rapidly and may not require catalytic intervention, though it is a crucial prerequisite for the subsequent cyclization.

  • Copper(I)-Alkyne Activation: The active copper(I) catalyst coordinates to the alkyne moiety of the imine. This coordination increases the acidity of the terminal alkyne proton (if present) and activates the alkyne for nucleophilic attack.[6]

  • Intramolecular Cyclization (Hydroamination): The nitrogen atom of the imine then attacks the activated alkyne in an intramolecular fashion. This key C-N bond-forming step leads to the formation of a six-membered ring, generating a vinyl copper intermediate.

  • Protonolysis and Catalyst Regeneration: The vinyl copper intermediate undergoes protonolysis, which can be facilitated by the presence of a proton source in the reaction medium, to yield the final isoquinoline product and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.

The overall transformation results in the efficient construction of the isoquinoline skeleton with the substituents from the starting materials incorporated into the final product.

Copper-Catalyzed Isoquinoline Synthesis Figure 1: Proposed Catalytic Cycle cluster_0 Reaction Components cluster_1 Catalytic Cycle Substrate 2-(p-Tolylethynyl)benzaldehyde Imine In Situ Imine Formation Substrate->Imine + Amine Amine R-NH2 Amine->Imine Cu_Activation Cu(I) Activation of Alkyne Imine->Cu_Activation + Cu(I) Cyclization Intramolecular Nucleophilic Attack Cu_Activation->Cyclization Vinyl_Cu Vinyl Copper Intermediate Cyclization->Vinyl_Cu Product_Formation Protonolysis & Catalyst Regeneration Vinyl_Cu->Product_Formation Catalyst Cu(I) Catalyst Product_Formation->Catalyst Regeneration Product Substituted Isoquinoline Product_Formation->Product Catalyst->Cu_Activation

Caption: Figure 1: Proposed Catalytic Cycle. A simplified representation of the copper-catalyzed cascade reaction for the synthesis of substituted isoquinolines.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-(p-Tolylethynyl)benzaldehyde and its subsequent copper-catalyzed cascade reaction with a primary amine.

Protocol 1: Synthesis of 2-(p-Tolylethynyl)benzaldehyde

This protocol describes a typical Sonogashira coupling reaction to synthesize the starting material.

Materials:

  • 2-Iodobenzaldehyde

  • p-Tolylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

  • To the stirring suspension, add p-tolylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(p-Tolylethynyl)benzaldehyde as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Copper-Catalyzed Synthesis of Substituted Isoquinolines

This protocol outlines the general procedure for the cascade reaction of 2-(p-Tolylethynyl)benzaldehyde with a primary amine.

Materials:

  • 2-(p-Tolylethynyl)benzaldehyde

  • Primary amine (e.g., benzylamine, aniline derivatives)

  • Copper(I) iodide (CuI) or other suitable copper(I) source

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-(p-Tolylethynyl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq).

  • Add the copper(I) iodide catalyst (0.05 - 0.10 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the specific substrates and solvent used.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel to remove the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired substituted isoquinoline.

Data Presentation:

EntryAmine (R-NH₂)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzylamineCuI (5)Toluene10024Typical range: 70-90%
2AnilineCuI (10)Dioxane11036Typical range: 60-80%
3p-MethoxyanilineCuI (5)DMF12018Typical range: 75-95%
4CyclohexylamineCuI (10)Toluene10048Typical range: 50-70%

Note: The yields presented are typical and may vary based on the specific reaction conditions and the purity of the starting materials.

Caption: Figure 2: Experimental Workflow. A flowchart illustrating the key stages from starting material synthesis to the final purified product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues and provides potential solutions.[7]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Cu(I) oxidized to Cu(II))- Ensure rigorous inert atmosphere conditions. - Use freshly purchased or purified copper(I) salt. - Consider adding a mild reducing agent (e.g., sodium ascorbate) if Cu(II) contamination is suspected.
Poor quality of starting materials- Purify starting materials before use. - Confirm the identity and purity of 2-(p-Tolylethynyl)benzaldehyde and the amine by analytical techniques.
Inappropriate reaction temperature or time- Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). - Extend the reaction time and monitor for further conversion.
Formation of Side Products Homocoupling of the alkyne (Glaser coupling)- This is more likely with terminal alkynes and in the presence of oxygen. Ensure a strictly inert atmosphere.
Decomposition of starting materials or product- Lower the reaction temperature. - Consider a more robust solvent.
Difficulty in Purification Co-elution of product with starting materials or byproducts- Optimize the solvent system for column chromatography. - Consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

The copper-catalyzed cascade reaction of 2-(p-Tolylethynyl)benzaldehyde with primary amines represents a highly efficient and versatile strategy for the synthesis of substituted isoquinolines. This approach is characterized by its operational simplicity, the use of an inexpensive and abundant metal catalyst, and the ability to generate molecular complexity in a single step. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science. By understanding the underlying principles and potential challenges, scientists can effectively harness the power of copper catalysis to accelerate their research and development efforts.

References

  • Che, C., Huang, Q., Zheng, H., & Zhu, G. (2016). Copper-catalyzed cascade annulation of unsaturated α-bromocarbonyls with enynals: a facile access to ketones from aldehydes. Chemical Science, 7(5), 3238–3243. [Link]

  • Ju, J., & Hua, R. (2013). Copper-Catalyzed Synthesis of Isoquinolines by the Cyclocondensation of ortho-Alkynyl Aromatic Aldehydes or Ketones with Urea. Current Organic Synthesis, 10(2), 328-332.
  • Organic Chemistry Portal. (n.d.). Synthesis of Polysubstituted Isoquinolines and Related Fused Pyridines from Alkenyl Boronic Esters via a Copper-Catalyzed Azidation/Aza-Wittig Condensation Sequence. [Link]

  • PubChem. (n.d.). 2-(Phenylethynyl)benzaldehyde. [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]

  • ResearchGate. (n.d.). Construction of Isoquinolin-1(2H)-ones by Copper-Catalyzed Tandem Reactions of 2-(1-Alkynyl)benzaldimines with Water. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed amino radical tandem cyclization toward the synthesis of indolo-[2,1-a]isoquinolines. [Link]

  • ResearchGate. (n.d.). Copper catalysis for the synthesis of quinolines and isoquinolines. [Link]

  • ResearchGate. (n.d.). Isoquinoline synthesis from 2-alkynylbenzaldehyde and 2-isocyanoacetate. [Link]

  • RSC Publishing. (n.d.). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. [Link]

  • Semantic Scholar. (n.d.). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. [Link]

  • Wu, J., et al. (2011). Synthesis of H-Pyrazolo[5,1-a]isoquinolines via Copper(II)-Catalyzed Oxidation of an Aliphatic C−H Bond of Tertiary Amine in Air. Organic Letters, 13(2), 266-269. [Link]

Sources

Application Note: Procedures for Nucleophilic Addition to the Carbonyl Group of 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scope

2-(p-Tolylethynyl)benzaldehyde is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex polycyclic frameworks, including isochromenes, isoquinolines, and functionalized naphthalenes[1]. The molecule features two reactive centers in close proximity: a highly electrophilic carbonyl group and an electron-rich internal alkyne. This application note details the mechanistic rationale and validated protocols for executing nucleophilic additions to the carbonyl group. Depending on the reaction conditions, this addition can either be isolated as an acyclic product or utilized to intentionally trigger a tandem cycloisomerization cascade[2].

Mechanistic Causality and Reaction Design

The spatial arrangement of the aldehyde and the p-tolylethynyl moiety dictates the reaction's outcome. The trajectory of the reaction is governed by temperature, nucleophile hardness, and the presence of carbophilic Lewis acids (e.g., Ag(I), Au(I)/Au(III)).

  • Chemoselective Acyclic Addition: Hard nucleophiles, such as Grignard reagents (RMgX) or organolithiums, preferentially attack the carbonyl carbon. If the reaction is maintained at cryogenic temperatures (−78 °C), the resulting intermediate alkoxide is kinetically trapped. This lack of thermal energy prevents the alkoxide from acting as an internal nucleophile against the adjacent alkyne[3]. Quenching with a mild proton source yields the secondary alcohol.

  • Tandem Nucleophilic Addition/Cycloisomerization: When primary amines are introduced, they undergo initial nucleophilic addition to the carbonyl, followed by dehydration to form an imine. If a soft π-Lewis acid (like AgOTf) is present, it coordinates to the alkyne, lowering its LUMO energy. The imine nitrogen then attacks the activated alkyne via a 6-endo-dig or 5-exo-dig cyclization, yielding 1,2-dihydroisoquinolines[4][5].

Experimental Protocols

Quality Control Notice: Both protocols described below are self-validating systems. They include built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to downstream purification.

Protocol A: Chemoselective Grignard Addition (Synthesis of Acyclic Secondary Alcohol)

Objective: Synthesize 1-(2-(p-tolylethynyl)phenyl)ethanol without triggering alkyne cyclization.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2-(p-tolylethynyl)benzaldehyde (1.0 mmol, 220 mg) and anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to −78 °C for 15 minutes.

    • Causality: Low temperature is critical; it suppresses the intramolecular 5-exo-dig cyclization of the intermediate magnesium alkoxide.

  • Nucleophilic Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 mmol, 0.4 mL) dropwise over 5 minutes via a syringe.

  • Monitoring (Validation Checkpoint 1): Stir at −78 °C for 1 hour. Perform a TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6, UV active) should be completely consumed, replaced by a more polar spot (Rf ~0.3).

  • Quenching: Quench the reaction strictly at −78 °C by adding 5 mL of saturated aqueous NH₄Cl.

    • Causality: Quenching before warming neutralizes the alkoxide, preventing it from gaining the thermal energy required to attack the alkyne during the warming phase.

  • Workup & Purification: Extract with EtOAc (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

  • Analytical Validation: ¹H NMR (CDCl₃) must show a distinct methine quartet at ~5.2 ppm and a doublet for the methyl group at ~1.5 ppm. The aldehyde peak at ~10.5 ppm must be completely absent.

Protocol B: Silver-Catalyzed Tandem Addition/Cyclization (Synthesis of 1,2-Dihydroisoquinoline)

Objective: Utilize the nucleophilic addition of an amine to trigger a cascade cyclization[5].

  • Preparation: In an oven-dried reaction vial, combine 2-(p-tolylethynyl)benzaldehyde (1.0 mmol, 220 mg), aniline (1.2 mmol, 112 mg), and AgOTf (0.05 mmol, 5 mol%, 12.8 mg).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Cascade Reaction: Seal the vial and heat to 80 °C for 4 hours.

    • Causality: The thermal energy drives the initial imine condensation, while AgOTf coordinates to the p-tolylethynyl triple bond, facilitating the 6-endo-dig cyclization by the newly formed imine nitrogen[4].

  • Monitoring (Validation Checkpoint 2): TLC (Hexanes/EtOAc 9:1) should show the consumption of the intermediate imine and the appearance of a highly fluorescent blue/green spot under 365 nm UV light, characteristic of the dihydroisoquinoline core.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove silver salts, and concentrate the filtrate.

  • Purification & Validation: Purify via neutral alumina chromatography (standard acidic silica may cause degradation of the enamine moiety). ¹H NMR must show the disappearance of the alkyne carbons in ¹³C NMR and the appearance of a vinylic proton signal at ~6.5 ppm.

Quantitative Data Summary

The following table summarizes the divergent outcomes based on the reaction parameters applied to 2-(p-tolylethynyl)benzaldehyde.

NucleophileCatalyst / AdditiveTemp (°C)SolventPrimary Product ClassTypical Yield
MeMgBr (1.2 eq)None-78 to 0THFSecondary Alcohol (Acyclic)85 - 92%
Aniline (1.2 eq)AgOTf (5 mol%)80DCE1,2-Dihydroisoquinoline78 - 88%
H₂O / AlcoholsAuCl₃ (2 mol%)25DCM1H-Isochromene80 - 95%
Diethyl phosphiteAg₂CO₃ (10 mol%)40HexaneIsochromen-1-ylphosphonate75 - 90%

Reaction Pathway Visualization

The diagram below illustrates the logical flow and divergent synthetic pathways originating from the initial nucleophilic addition to the carbonyl group.

G A 2-(p-Tolylethynyl) benzaldehyde B Secondary Alcohol (Acyclic Addition) A->B 1. RMgX, THF, -78°C 2. NH4Cl quench C 1,2-Dihydroisoquinoline (N-Heterocycle Cascade) A->C R-NH2, AgOTf (cat) DCE, 80°C D 1H-Isochromene (O-Heterocycle Cascade) A->D H2O/ROH, AuCl3 (cat) DCM, RT

Divergent synthetic pathways of 2-(p-tolylethynyl)benzaldehyde via controlled nucleophilic addition.

References

  • Gold-Catalyzed Reactions of o-Alkynylarylaldehydes with Alkenes for the Synthesis of 3,4-Dihydronaphthalene Derivatives Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Catalytic Asymmetric Three-Component Reaction of 2-Alkynylbenzaldehydes, Amines, and Dimethylphosphonate Source: ResearchGate URL
  • Silver-Catalyzed Tandem Nucleophilic Addition/Cycloisomerization of ortho-Alkynylbenzaldehydes Source: ResearchGate URL
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (Addition to Carbon–Carbon Multiple Bonds)

Sources

Application Note: Microwave-Assisted Divergent Synthesis of Heterocycles from 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis using 2-(p-Tolylethynyl)benzaldehyde Intermediates Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This guide details the high-efficiency synthesis and application of 2-(p-Tolylethynyl)benzaldehyde (2-PTBA) . As a pivotal ortho-alkynylaldehyde intermediate, 2-PTBA serves as a "chemical switchboard," allowing researchers to access distinct heterocyclic scaffolds—specifically isoquinolines and isochromenes —simply by altering the nucleophilic partner under microwave irradiation.

Microwave-assisted organic synthesis (MAOS) is critical here, reducing reaction times from hours (thermal reflux) to minutes while suppressing the formation of Glaser homocoupling byproducts often seen in prolonged Sonogashira protocols.

Chemistry & Mechanism: The Divergent Pathway

The reactivity of 2-PTBA hinges on the proximity of the electrophilic aldehyde carbonyl and the electron-rich alkyne. The p-tolyl group acts as a stabilizing electronic bias, enhancing the nucleophilicity of the alkyne during cyclization without introducing steric bulk that might hinder the 6-endo-dig transition state.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the divergent pathways: Pathway A (Nitrogen Nucleophile) leads to Isoquinolines, while Pathway B (Oxygen Nucleophile) leads to Isochromenes.

ReactionMechanism Start 2-(p-Tolylethynyl) benzaldehyde Imine Imine Intermediate (Transient) Start->Imine + NH4OAc (Imine Formation) Oxonium Oxonium/Acetal Intermediate Start->Oxonium + ROH / Acid (Acetal Formation) TS_N 6-endo-dig Cyclization (N-Attack) Imine->TS_N Metal/Acid Activation TS_O 6-endo-dig Cyclization (O-Attack) Oxonium->TS_O Lewis Acid Activation Isoquinoline 3-(p-Tolyl) isoquinoline TS_N->Isoquinoline - H2O Aromatization Isochromene 1-Alkoxy-3-(p-tolyl) 1H-isochromene TS_O->Isochromene Nucleophilic Trapping

Caption: Divergent synthesis pathways from 2-(p-Tolylethynyl)benzaldehyde. Pathway A (top) yields isoquinolines via imine condensation; Pathway B (bottom) yields isochromenes via oxo-cyclization.

Protocol 1: Synthesis of the Intermediate (2-PTBA)

Objective: Preparation of 2-(p-Tolylethynyl)benzaldehyde via Sonogashira Coupling. Rationale: Conventional thermal Sonogashira coupling often requires 12-24 hours. The microwave protocol reduces this to <30 minutes, minimizing catalyst deactivation.

Materials
  • Substrate A: 2-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Substrate B: p-Tolylacetylene (1.2 mmol, 139 mg)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio, 3 mL total)

Step-by-Step Workflow
  • Vial Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14 mg) and CuI (2 mg).

  • Substrate Addition: Add 2-Bromobenzaldehyde and p-Tolylacetylene.

  • Solvent & De-gassing: Add the Et₃N/DMF mixture. Critical: Sparge with Argon for 2 minutes to remove dissolved oxygen (prevents homocoupling of the alkyne).

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Mode: Dynamic Power (Max 150W)

    • Temperature: 80°C

    • Hold Time: 20 minutes

    • Stirring: High

  • Workup: Cool to RT. Filter through a celite pad (rinsing with EtOAc). Wash filtrate with brine (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

    • Expected Yield: 85-92%

    • Appearance: Yellowish solid/oil.

Protocol 2: Synthesis of 3-(p-Tolyl)isoquinoline

Objective: Conversion of 2-PTBA to an isoquinoline scaffold using ammonia equivalents. Mechanism: The reaction proceeds via in situ formation of an imine, followed by Ag(I) or Au(I) catalyzed intramolecular cyclization.

Materials
  • Intermediate: 2-(p-Tolylethynyl)benzaldehyde (0.5 mmol)

  • Nitrogen Source: Ammonium Acetate (NH₄OAc) (2.0 equiv)

  • Catalyst: AgOTf (5 mol%) or AuCl₃ (5 mol%) (Note: AgOTf is more cost-effective for this specific transformation).

  • Solvent: Ethanol (EtOH) (2 mL)

Step-by-Step Workflow
  • Preparation: Dissolve 2-PTBA (110 mg) in Ethanol (2 mL) in a 5 mL microwave vial.

  • Reagent Addition: Add NH₄OAc (77 mg) and AgOTf (6.4 mg).

  • Irradiation:

    • Temperature: 100°C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cut-off)

  • Workup: Evaporate ethanol under reduced pressure. Redissolve in DCM, wash with water.

  • Validation:

    • ¹H NMR Check: Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the isoquinoline singlet at C1 (~9.2 ppm).

Protocol 3: Synthesis of 1-Alkoxy-3-(p-Tolyl)isochromene

Objective: Synthesis of oxygen-containing heterocycles. Mechanism: Nucleophilic attack of the alcohol solvent on the aldehyde activated by Lewis acid, followed by cyclization.

Materials
  • Intermediate: 2-(p-Tolylethynyl)benzaldehyde (0.5 mmol)

  • Reagent/Solvent: Methanol (MeOH) (3 mL) - Acts as both nucleophile and solvent.

  • Catalyst: AgNTf₂ (Silver bis(trifluoromethanesulfonyl)imide) (1-2 mol%) or simple p-TSA (10 mol%) for metal-free variants.

Step-by-Step Workflow
  • Charging: Add 2-PTBA to the vial.

  • Solvent: Add Methanol (3 mL).

  • Catalyst: Add AgNTf₂ (4 mg).

  • Irradiation:

    • Temperature: 60°C (Milder condition required to prevent degradation).

    • Time: 5 minutes.

  • Workup: Direct concentration. The product is often pure enough for characterization; otherwise, pass through a short silica plug.

Data Analysis & Optimization

The following table summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal heating for these specific transformations.

ReactionConditionTimeYield (%)Selectivity
Sonogashira (2-PTBA) Thermal (80°C)12 hrs65-70%Moderate (Homocoupling side-products)
Sonogashira (2-PTBA) MW (80°C) 20 min 92% High
Isoquinoline Cyclization Thermal (Reflux)8 hrs55%Low (Polymerization observed)
Isoquinoline Cyclization MW (100°C) 10 min 88% High
Troubleshooting Guide
  • Low Yield in Protocol 1: Ensure the Pd catalyst is fresh (bright yellow, not black). Oxygen is the enemy; increase argon sparging time.

  • Incomplete Cyclization in Protocol 2: If the imine intermediate persists, increase temperature to 120°C for an additional 5 minutes.

  • Safety Note: When using MW with alcohols (Protocol 2 & 3), ensure the vessel is rated for at least 20 bar pressure, as vapor pressure rises rapidly above boiling points.

Experimental Workflow Diagram

This diagram outlines the decision tree for the researcher in the lab.

Workflow Step1 STEP 1: Precursor Synthesis 2-Bromobenzaldehyde + p-Tolylacetylene (MW: 80°C, 20 min) Check1 QC: ¹H NMR (Aldehyde peak present?) Step1->Check1 Check1->Step1 Fail (Repurify) Branch Select Target Scaffold Check1->Branch Pass PathA Target: Isoquinoline Add NH₄OAc + AgOTf Branch->PathA PathB Target: Isochromene Add MeOH + AgNTf₂ Branch->PathB ProcessA MW Irradiation 100°C, 10 min PathA->ProcessA ProcessB MW Irradiation 60°C, 5 min PathB->ProcessB FinalA Isolate 3-(p-Tolyl)isoquinoline ProcessA->FinalA FinalB Isolate 1-Methoxy-3-(p-tolyl)isochromene ProcessB->FinalB

Caption: Operational workflow for the synthesis and divergent application of 2-PTBA.

References

  • Microwave-Assisted Synthesis of Isoquinolines

    • Yang, D., et al. (2012).[2] "Sequential Coupling-Imination-Annulation Reactions of ortho-Bromoarylaldehydes and Terminal Alkynes." The Journal of Organic Chemistry.

  • Isochromene Electrosynthesis & Cyclization

    • Dell’Acqua, M., et al. (2014).[3] "Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes." The Journal of Organic Chemistry.

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
  • Gold-Catalyzed Cyclizations

    • Zhang, L. (2020).

Sources

Application Note: Synthesis of Fluorescent Heterocycles from 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide

Scientific Rationale & Precursor Advantages

The construction of highly conjugated, nitrogen-containing heterocycles—such as isoquinolines and isoquinoline-fused quinazolinones—is a cornerstone of modern drug development and organic materials science[1]. Among the various synthetic strategies, the transition-metal-catalyzed cascade cyclization of ortho-alkynylbenzaldehydes stands out for its atom economy and regioselectivity[2].

Why 2-(p-Tolylethynyl)benzaldehyde? Choosing 2-(p-tolylethynyl)benzaldehyde as the starting scaffold provides distinct electronic and photophysical advantages over unsubstituted variants. The p-tolyl group acts as a mild electron-donating group (EDG). During the transition-metal-catalyzed activation step, this EDG stabilizes the developing partial positive charge on the alkyne, significantly lowering the activation energy for the subsequent cyclization[3]. Furthermore, upon formation of the final heterocycle, the p-tolyl substituent enhances the push-pull dipole of the conjugated system, resulting in a marked increase in the fluorescence quantum yield (Φ)—a critical parameter for downstream applications in bioimaging and OLED development[4].

Mechanistic Pathway: Ag(I)-Catalyzed Cascade Annulation

The synthesis of fluorescent isoquinolines from 2-(p-tolylethynyl)benzaldehyde typically proceeds via a tandem condensation/cyclization sequence. Silver(I) salts, particularly Silver Triflate (AgOTf) or Silver Nitrate (AgNO₃), are the catalysts of choice due to their superior carbophilicity and functional group tolerance[2],[3].

The workflow initiates with the condensation of the aldehyde with a primary amine to form an imine intermediate. The Ag(I) catalyst then selectively coordinates to the π-system of the p-tolylethynyl moiety. This Lewis acid activation triggers a regioselective 6-endo-dig nucleophilic attack by the imine nitrogen, followed by aromatization to yield the highly fluorescent isoquinoline core[2].

Mechanism A 2-(p-Tolylethynyl) benzaldehyde B Imine Intermediate A->B + R-NH₂ - H₂O C Ag(I)-Alkyne π-Complex B->C + AgOTf D 6-endo-dig Cyclization C->D Nucleophilic Attack E Fluorescent Isoquinoline D->E Aromatization - Ag⁺

Fig 1. Ag(I)-catalyzed 6-endo-dig cascade cyclization mechanism for isoquinoline synthesis.

Self-Validating Experimental Protocol

This protocol details the synthesis of 3-(p-tolyl)isoquinoline derivatives. It is designed as a self-validating system, embedding in-process analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.

Materials & Reagents
  • Precursor: 2-(p-Tolylethynyl)benzaldehyde (1.0 mmol)

  • Nucleophile: Primary amine (e.g., tert-butylamine or 2-aminobenzamide) (1.2 mmol)[2],[3]

  • Catalyst: Silver Trifluoromethanesulfonate (AgOTf) (0.1 mmol, 10 mol%)[3]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dimethyl Sulfoxide (DMSO) (5.0 mL)[2]

Step-by-Step Methodology

Phase 1: Imine Condensation

  • Action: In an oven-dried 25 mL Schlenk flask purged with argon, dissolve 2-(p-tolylethynyl)benzaldehyde (1.0 mmol) in 5.0 mL of anhydrous DCE. Add the primary amine (1.2 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Causality Insight: Anhydrous DCE prevents the hydrolytic reversion of the newly formed imine back to the aldehyde. A 20% molar excess of the amine ensures complete consumption of the more valuable alkyne precursor.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). The aldehyde spot (which stains strongly with 2,4-DNPH) should disappear, replaced by a new, less polar, UV-active imine spot.

Phase 2: Ag(I)-Catalyzed Cyclization 4. Action: To the stirring imine solution, quickly add AgOTf (10 mol%) in one portion. Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours[3]. 5. Causality Insight: AgOTf is specifically selected over silver halides because the weakly coordinating triflate anion leaves the Ag(I) center highly Lewis acidic, maximizing its affinity for the alkyne π-bond[3]. Heating provides the activation energy required to overcome the steric hindrance during the 6-endo-dig cyclization. 6. Validation Checkpoint 2 (In-Situ Fluorescence): After 2 hours of heating, briefly turn off the fume hood lights and illuminate the reaction flask with a handheld 365 nm UV lamp. A dramatic transition from a non-fluorescent state to a brilliant blue or green emission visually confirms the formation of the extended conjugated isoquinoline system[4].

Phase 3: Quenching and Isolation 7. Action: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl. Extract the mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 8. Causality Insight: The addition of NH₄Cl serves a dual purpose: it quenches the reaction and forces the soluble silver catalyst to precipitate as insoluble AgCl. Removing the heavy metal is critical, as residual silver can quench the fluorescence of the final product via the heavy-atom effect. 9. Validation Checkpoint 3 (Phase Separation): The organic layer should retain intense fluorescence under UV light. A clean phase separation without persistent emulsions indicates successful precipitation and removal of the silver salts. 10. Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 80:20 Hexane/EtOAc)[2].

Quantitative Data: Photophysical Properties

The incorporation of the p-tolyl group significantly modulates the optical properties of the resulting heterocycles. Table 1 summarizes the typical photophysical data for isoquinoline derivatives synthesized using this protocol.

Table 1: Photophysical Properties of Synthesized 3-(p-Tolyl)isoquinoline Derivatives

Compound IDAmine ReagentCatalyst SystemAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)*
IsoQ-1a tert-ButylamineAgOTf (10 mol%)3454200.45
IsoQ-1b 2-AminobenzamideAgNO₃ (20 mol%)3604450.52
IsoQ-1c 2-IsocyanoacetateAgOTf (10 mol%)3504300.48
Control (Unsubstituted Phenyl)AgOTf (10 mol%)3354100.28

*Quantum yields measured in dichloromethane (DCM) at 298 K relative to quinine sulfate (0.1 M H₂SO₄).

The data clearly illustrates that the p-tolyl functionalized derivatives (IsoQ-1a to IsoQ-1c ) exhibit a bathochromic shift (red-shift) in both absorption and emission spectra, alongside a near two-fold increase in quantum yield compared to the unsubstituted phenyl control.

References

  • An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate Source: Organic Letters 2012, 14(10), 2655-2657. URL:[Link]

  • Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines Source: Journal of Combinatorial Chemistry 2009, 11(4), 536-540. (via PMC) URL:[Link]

  • Synthesis, Cytotoxicity, and Pro-Apoptosis Activity of Etodolac Hydrazide Derivatives as Anticancer Agents Source: Academia.edu (Medicinal Chemistry Research) URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for removing palladium catalyst from 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal Guide Ticket Subject: Purification of 2-(p-Tolylethynyl)benzaldehyde post-Sonogashira Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Triage

User Problem: You have synthesized 2-(p-Tolylethynyl)benzaldehyde (likely via Sonogashira coupling) and are struggling to remove residual Palladium (Pd) catalyst. The product may appear dark brown/black instead of the expected bright yellow/orange, or ICP-MS analysis shows Pd levels exceeding ICH Q3D limits (>10-20 ppm).

The Chemical Challenge: Your target molecule contains two sensitive functionalities that dictate your purification strategy:

  • The Aldehyde (-CHO): Highly reactive. It restricts the use of primary amine-based scavengers (which form imines) and strong oxidizing agents.

  • The Alkyne (-C≡C-): Generally stable, but susceptible to reduction if aggressive hydrogenation conditions are inadvertently created during workup.

Immediate Action Required:

  • Do NOT use standard amine-functionalized silica (e.g., APTES, Si-Amine) without verifying compatibility; these will react with your aldehyde.

  • Do NOT rely solely on column chromatography; Pd complexes often "streak" or co-elute with polar organic products.

Diagnostic & Decision Matrix

Before selecting a protocol, determine the state of your Pd contaminant.

Visual Inspection:

  • Black Precipitate/Suspension: Indicates Colloidal Pd(0) ("Pd Black").

    • Action: Mechanical filtration (Celite) followed by Activated Carbon.

  • Dark Homogeneous Solution: Indicates Soluble Pd(II) complexes (e.g., Pd(PPh3)2Cl2 residues).

    • Action: Chemical Scavengers (Thiol/TMT) or Chelation Wash.

Workflow Visualization

Pd_Removal_Workflow Start Start: Crude Reaction Mixture CheckState Visual Inspection Start->CheckState PdBlack Black Precipitate (Colloidal Pd) CheckState->PdBlack Particulates SolublePd Dark Solution (Soluble Pd Complexes) CheckState->SolublePd Clear but Dark Celite Step 1: Celite Filtration (Remove Particulates) PdBlack->Celite AldehydeCheck Substrate Check: Contains Aldehyde? SolublePd->AldehydeCheck Celite->SolublePd ScavengerSelect Select Scavenger AldehydeCheck->ScavengerSelect Yes (Current Case) SiThiol USE: Si-Thiol or Si-TMT (Aldehyde Safe) ScavengerSelect->SiThiol Recommended SiAmine AVOID: Si-Amine (Forms Imines) ScavengerSelect->SiAmine FORBIDDEN Carbon Option B: Activated Carbon (If Scavengers Unavailable) ScavengerSelect->Carbon Alternative FinalPurify Final Polish: Flash Chromatography SiThiol->FinalPurify Carbon->FinalPurify

Figure 1: Decision logic for Pd removal emphasizing aldehyde compatibility.

Recommended Protocols

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates where yield loss must be minimized. Why: Functionalized silica beads bind Pd selectively without trapping the product. Critical Constraint: You must use Thiol (SH) or Thiourea functionalized silica. Avoid amines.

Protocol:

  • Dissolution: Dissolve crude 2-(p-Tolylethynyl)benzaldehyde in a compatible solvent (THF, Ethyl Acetate, or DCM). Avoid alcohols if possible to prevent hemiacetal formation, though short exposure is usually fine.

  • Loading: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine).

    • Dosage: 5–10 equivalents relative to the residual Pd (not the product). If Pd content is unknown, use 10% w/w relative to the crude mass.

  • Incubation: Stir at room temperature for 4 hours.

    • Tip: Heating to 40°C accelerates scavenging but monitor aldehyde stability.

  • Filtration: Filter the suspension through a generic fritted glass funnel or a pad of Celite to remove the scavenger beads.

  • Analysis: Rinse the beads with solvent. Evaporate filtrate.

Validation:

"Silica-supported thiols and TMT are superior for Pd removal in the presence of electrophiles (like aldehydes) because they rely on soft acid-base interactions (S-Pd) rather than nucleophilic nitrogen attack." (Garrett et al., 2016) [1].

Method B: Activated Carbon (The Traditional Method)

Best for: Large scale "bulk" cleanup where scavengers are too expensive. Risk: Carbon is non-selective; it may adsorb your planar, conjugated product, reducing yield.

Protocol:

  • Dissolve crude material in warm Ethyl Acetate or Toluene.

  • Add Activated Carbon (e.g., Darco® KB-G). Recommended: 50–100 wt% relative to the crude mass (high loading is often needed for Pd).

  • Heat to reflux for 1 hour. Warning: Ensure inert atmosphere (N2) to prevent aldehyde oxidation at high temps.

  • Hot Filtration: Filter while hot through a Celite pad.

    • Why Hot? Prevents product from crystallizing in the filter cake.

  • Wash the filter cake copiously to recover adsorbed product.

Method C: Aqueous Chelation Wash (The "Liquid" Fix)

Best for: Removing soluble inorganic Pd salts. Less effective for organometallic Pd complexes.

Protocol:

  • Dissolve product in an organic solvent immiscible with water (e.g., DCM or EtOAc).

  • Prepare a 5% aqueous solution of Sodium Diethyldithiocarbamate or N-Acetylcysteine (NAC) .

  • Stir the biphasic mixture vigorously for 30–60 minutes. The aqueous layer may turn yellow/brown as it pulls Pd out.

  • Separate layers. Wash organic layer with water, then brine.

Comparative Data: Method Efficiency

MethodPd Removal EfficiencyYield RecoveryAldehyde CompatibilityCost
Si-Thiol / Si-TMT High (>95%)High (>90%)Excellent High
Activated Carbon Moderate (70-80%)Moderate (Losses likely)GoodLow
Celite Filtration Low (removes bulk only)HighExcellentNegligible
Amine Scavengers High0% (Product Destruction) Incompatible Moderate
Recrystallization Variable (Occlusion risk)ModerateGoodLow

Troubleshooting & FAQs

Q: I used a "Universal" scavenger cartridge, and my product yield dropped to zero. What happened? A: Many "universal" cartridges contain diamines (e.g., ethylene diamine). Your aldehyde reacted with the amine to form an imine (Schiff base), which remained bound to the silica. Always check the functional group of the scavenger.

Q: Can I just run a column (Flash Chromatography) to remove the Pd? A: Not reliably. Soluble Pd complexes (like Pd(PPh3)4) are lipophilic and often "streak" through silica columns, contaminating fractions.

  • Pro Tip: If you must use a column, add a layer of Si-Thiol to the top of your silica column. This acts as a guard bed, trapping Pd before it enters the separation phase [2].

Q: My product is still colored after purification. Is it still contaminated? A: Not necessarily. 2-(p-Tolylethynyl)benzaldehyde is a conjugated system. It should naturally be yellow or pale orange.

  • Test: Dissolve a small amount in solvent. If it is clear yellow/orange, it is likely pure. If it is murky, muddy brown, or has black specks, it contains colloidal Pd.

Q: How do I verify Pd levels are below 10 ppm? A:

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES.

  • Qualitative (Spot Test): Use a colorimetric Pd detection kit (e.g., sodium rhodizonate paper). It turns purple/violet in the presence of Pd.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities.

  • SiliCycle Inc. (n.d.). Metal Scavengers Selection Guide.

Technical Support Center: Troubleshooting Low Cyclization Yields of 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the intramolecular cyclization of 2-(p-Tolylethynyl)benzaldehyde. As your dedicated application scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the factors governing this transformation, enabling you to logically troubleshoot and optimize your reaction for maximal yield and purity.

The intramolecular cyclization of o-alkynylbenzaldehydes is a powerful method for constructing polycyclic aromatic systems. The target transformation for 2-(p-Tolylethynyl)benzaldehyde typically involves a 6-endo-dig hydroarylation to yield 2-(p-tolyl)-1-naphthaldehyde or its subsequent oxidation/rearrangement products, often catalyzed by electrophilic transition metals like gold(I) or silver(I). Low yields are a common frustration, but they are almost always traceable to a handful of critical experimental variables.

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.

Frequently Asked Questions (FAQs)
Q1: My gold-catalyzed cyclization of 2-(p-Tolylethynyl)benzaldehyde is giving a low yield (<30%). Where should I start my troubleshooting?

This is the most common issue, and addressing it requires a systematic evaluation of three core areas: the Catalyst System , the Reaction Conditions , and the Starting Material Integrity . Often, a combination of factors is at play. We will dissect each area to pinpoint the likely culprit.

A logical workflow is essential to avoid randomly changing variables. The following diagram outlines a systematic approach to troubleshooting.

Troubleshooting_Workflow start Low Yield Observed cat_check 1. Verify Catalyst System - Active? Correct Loading? - Correct Ligand/Counter-ion? start->cat_check cond_check 2. Scrutinize Reaction Conditions - Solvent Purity/Type? - Temperature Optimized? - Reaction Time Sufficient? cat_check->cond_check If catalyst is OK solution Improved Yield cat_check->solution Optimize Catalyst sub_check 3. Assess Substrate Quality - Purity of Aldehyde? - Presence of Inhibitors? cond_check->sub_check If conditions are OK cond_check->solution Optimize Conditions side_rxn 4. Analyze for Side Products - Polymerization? - Intermolecular Reaction? - Alternative Pathways? sub_check->side_rxn If substrate is pure sub_check->solution Purify Substrate side_rxn->cat_check Re-evaluate based on findings

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem Area 1: The Catalyst System

The heart of this transformation is the catalyst. Gold(I) complexes are particularly effective because of their high carbophilicity, which activates the alkyne for nucleophilic attack.[1] However, their effectiveness is highly dependent on their generation and stability.

Q1a: How can I be sure my gold(I) catalyst is active? I'm using a standard precursor like (Ph₃P)AuCl.

A common pitfall is assuming the commercially available gold(I) chloride complex is the active catalyst. It is not. The active species is a cationic gold(I) complex, typically generated in situ by abstracting the chloride ligand with a silver salt (e.g., AgSbF₆, AgOTf).[2]

Causality: The neutral gold(I) chloride complex is not sufficiently electrophilic to activate the alkyne π-system. The silver salt, which has a high affinity for halides, precipitates AgCl, leaving behind the highly reactive [(L)Au]⁺ cation and a non-coordinating counter-anion (e.g., SbF₆⁻).[3] This cationic species is the true catalyst.

Troubleshooting Steps:

  • Ensure Silver Salt Addition: Are you adding a stoichiometric amount of a silver salt relative to your gold precursor? The most common and effective systems are (IPr)AuCl/AgSbF₆ or (Ph₃P)AuCl/AgOTf.[2][3]

  • Order of Addition: Add the gold precursor and silver salt to the solvent and stir for 5-10 minutes in the dark before adding the substrate. This allows for the complete formation of the active catalyst and precipitation of AgCl.

  • Moisture Sensitivity: While some gold catalysts are robust, the silver salts and the active cationic species can be sensitive to moisture.[4] Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line with Argon or Nitrogen).

Q1b: I'm seeing no conversion at all. Could my choice of ligand or counter-ion be wrong?

Absolutely. The ligand on the gold center and the counter-ion from the silver salt dramatically influence the catalyst's electrophilicity and stability.

  • Ligand Effects: More electron-donating ligands (like N-heterocyclic carbenes, e.g., IPr) can stabilize the gold cation but may reduce its raw electrophilicity compared to less basic phosphine ligands.[5] However, for many hydroarylations, bulky, electron-rich ligands like IPr have been shown to promote excellent yields.[3] If (Ph₃P)Au⁺ is failing, switching to an NHC-ligated gold complex like (IPr)Au⁺ is a logical step.

  • Counter-ion Effects: The counter-ion (e.g., OTf⁻, SbF₆⁻, NTf₂⁻) must be non-coordinating. A highly coordinating anion will simply occupy the vacant site on the gold, rendering it inactive. SbF₆⁻ is generally considered one of the least coordinating and often gives the best results.[5]

Catalyst ComponentRole & Common IssueRecommended Action
Gold Precursor Source of Au(I).Use high-purity (e.g., (Ph₃P)AuCl, (IPr)AuCl).
Ligand (L) Modulates stability and reactivity.If phosphine fails, try a bulky NHC (e.g., IPr).
Silver Salt Halide abstractor to generate [LAu]⁺.Use AgSbF₆ for a highly non-coordinating anion.
Counter-anion Stabilizes the cation without coordinating.A coordinating anion (e.g., Cl⁻ from incomplete abstraction) kills catalysis.
Problem Area 2: Reaction Conditions

Even with an active catalyst, the reaction environment plays a critical role in determining the outcome.

Q2a: Could my solvent be inhibiting the reaction?

Yes, solvent choice is paramount.

Causality: The solvent must be able to dissolve the substrate and catalyst without coordinating to the active cationic gold center. Solvents with lone pairs, such as DMF, DMSO, or even THF, can compete with the alkyne for the coordination site on the gold catalyst, inhibiting the reaction.[6][7]

Troubleshooting Steps:

  • Switch to Non-Coordinating Solvents: The solvents of choice for these reactions are typically non-polar, non-coordinating chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3]

  • Ensure Anhydrous Conditions: Water can deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents. A common technique is to pass the solvent through an activated alumina column immediately before use.

Q2b: Is it possible my reaction is too dilute or the temperature is wrong?

Both concentration and temperature are key kinetic parameters.

  • Concentration: Intramolecular reactions are favored under high dilution conditions to minimize competing intermolecular side reactions (e.g., dimerization or polymerization).[4] If you are observing a significant amount of high molecular weight material in your crude NMR or TLC, try reducing the concentration (e.g., from 0.1 M to 0.01 M).

  • Temperature: While many gold-catalyzed cyclizations proceed at room temperature, some substrates require thermal energy to overcome the activation barrier.[5] If there is no reaction at room temperature after several hours, gradually increase the temperature to 40-80 °C.[3] Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

Problem Area 3: Substrate Integrity

An often-overlooked source of poor yield is the quality of the starting material, 2-(p-Tolylethynyl)benzaldehyde.

Q3a: My starting material looks fine, but could it be impure?

Aldehydes, especially aromatic ones, are susceptible to oxidation upon exposure to air, forming the corresponding carboxylic acid.[8]

Causality: The presence of the corresponding benzoic acid derivative can interfere with the reaction in several ways. The acidic proton can react with certain catalysts, and the carboxylate can potentially coordinate to the metal center, inhibiting catalysis.

Troubleshooting Protocol: Verifying and Purifying the Starting Material

  • Check Purity: Before starting, run a quick ¹H NMR or TLC of your starting material. Look for a broad singlet around 10-12 ppm in the NMR, indicative of a carboxylic acid proton. On a TLC plate, the acid will typically have a lower Rf value and may streak.

  • Purification: If impurities are detected, purification is necessary.

    • Step 1: Aqueous Wash: Dissolve the crude aldehyde in a solvent like diethyl ether or ethyl acetate. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity.

    • Step 2: Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Step 3 (Optional): Chromatography/Distillation: For highest purity, flash column chromatography on silica gel is effective.[8] Alternatively, Kugelrohr distillation can be used for purification.[8]

  • Storage: Store the purified aldehyde under an inert atmosphere (Argon or Nitrogen) in a freezer to prevent re-oxidation.[8]

Problem Area 4: Mechanistic Pathways and Side Reactions

Understanding the desired reaction pathway helps in identifying and preventing undesired ones. The primary mechanism is a gold-catalyzed intramolecular hydroarylation.

Mechanism sub 2-(p-Tolylethynyl)benzaldehyde complex Gold-Alkyne π-Complex sub->complex π-Coordination cat [L-Au]⁺ intermediate Vinylic Gold Intermediate complex->intermediate 6-endo-dig Cyclization product Product (2-naphthyl-p-tolyl ketone) intermediate->product Protodeauration (H⁺ source) product->cat Catalyst Regeneration

Caption: Proposed mechanism for the gold(I)-catalyzed 6-endo-dig hydroarylation.

Q4a: I'm getting a complex mixture of products. What side reactions are possible?

If your catalyst, conditions, and substrate are all optimized, but the yield is still low due to multiple products, consider these possibilities:

  • Polymerization: The activated alkyne can be attacked by another molecule of starting material if the intramolecular cyclization is slow. Solution: Run the reaction at a higher dilution.[4]

  • Alternative Cyclization Pathways: While 6-endo-dig cyclization is generally favored for these systems, other pathways can sometimes compete, especially with different catalysts or nucleophiles.[6][9] For instance, if a nucleophilic solvent or additive is present, it might get incorporated into the product.[7][10]

  • Product Decomposition: The product itself might be unstable under the reaction conditions.[4] Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. It may be necessary to use milder conditions (lower temperature, less active catalyst) even if it means longer reaction times.

General Experimental Protocol for Optimization

This protocol provides a robust starting point for the cyclization of 2-(p-Tolylethynyl)benzaldehyde.

Materials:

  • 2-(p-Tolylethynyl)benzaldehyde (purified, 1.0 eq)

  • Gold(I) Catalyst Precursor (e.g., (IPr)AuCl, 2 mol%)

  • Silver Salt Activator (e.g., AgSbF₆, 2 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add the gold(I) precursor (0.02 eq) and the silver salt (0.02 eq).

  • Add anhydrous DCM to achieve a final substrate concentration of 0.05 M.

  • Wrap the flask in aluminum foil to protect it from light and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl should form.

  • In a separate flame-dried flask, dissolve 2-(p-Tolylethynyl)benzaldehyde (1.0 eq) in anhydrous DCM.

  • Using a cannula, slowly transfer the substrate solution to the flask containing the activated catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).

  • If no significant conversion is observed after 4 hours, gradually heat the reaction to 40 °C.

  • Upon completion, quench the reaction by filtering it through a short plug of Celite® to remove the AgCl and catalyst residues.

  • Rinse the plug with additional DCM.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References
  • Tarselli, M. A., et al. (2011). Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Organometallics. [Link]

  • Patil, N. T., & Yamamoto, Y. (2004). Synthesis of cyclic alkenyl ethers via intramolecular cyclization of O-alkynylbenzaldehydes. Importance of combination between CuI catalyst and DMF. The Journal of Organic Chemistry. [Link]

  • Yamada, T., et al. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. Organic Letters. [Link]

  • Melot, R., & Michelet, V. (2022). Two possible pathways for the cyclization of 2-alkynylbenzaldehydes. ResearchGate. [Link]

  • Patil, N. T., & Yamamoto, Y. (2004). Synthesis of Cyclic Alkenyl Ethers via Intramolecular Cyclization of O-Alkynylbenzaldehydes. Importance of Combination between CuI Catalyst and DMF. The Journal of Organic Chemistry. [Link]

  • Chen, C.-Y., et al. (2014). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]

  • Chen, C.-Y., et al. (2014). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives. ACS Omega. [Link]

  • Arcadi, A., et al. (2011). Gold versus silver catalyzed intramolecular hydroarylation reactions of [(3-arylprop-2-ynyl)oxy]benzene derivatives. Organic & Biomolecular Chemistry. [Link]

  • Lei, C., et al. (2022). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. Molecules. [Link]

  • Li, M., et al. (2023). Understanding the influence of metal centers on the mechanism and chemoselectivity of transition-metal-catalyzed cyclizations of dienyl aldehydes. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). 6-endo-dig-cyclization of diverse 2-alkynylbenzaldoximes leading to.... [Link]

  • Wang, J., et al. (2023). LiOtBu-Promoted Intramolecular Cycloaddition of 2'-Alkynyl-Biaryl-2-Aldehyde N-Tosylhydrazones Approach to 3-Substituted 1H-Dibenzo[e,g]indazoles. Preprints.org. [Link]

  • Patil, N. T., & Yamamoto, Y. (2008). Gold-catalyzed hydroarylation reactions: a comprehensive overview. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (1998).
  • Tarselli, M. A., & Gagné, M. R. (2008). Gold(I)-catalyzed intramolecular hydroarylation of allenes. SciSpace. [Link]

  • Melot, R., & Michelet, V. (2022). Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. Molecules. [Link]

  • Wang, X.-W., et al. (2022). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules. [Link]

  • Li, Z., et al. (2020). Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. Organic Letters. [Link]

  • Hiroya, K., et al. (1995). The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Mini-Reviews in Organic Chemistry. (2020). Transition Metal-Catalyzed Reactions of Alkynyl Halides. [Link]

  • Tözendemir, D., & Tanyeli, C. (2021). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journal of Organic Chemistry. [Link]

  • Chiarucci, M., et al. (2022). Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review. Molecules. [Link]

  • Kumar, A., et al. (2021). Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols. Green Chemistry. [Link]

  • Yao, T., & Larock, R. C. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). (PDF) Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H₂O₂ as Oxidant. [Link]

  • Yamada, T., et al. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. Organic Letters. [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. (n.d.). PMC. [Link]

  • Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules. [Link]

  • Bakos, É., et al. (2021). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. Reaction Chemistry & Engineering. [Link]

  • Google Patents. (1983).
  • ResearchGate. (2016). Gold-Catalyzed Cycloisomerization of o-Alkynylbenzaldehydes with a Pendant Unsaturated Bond: [3 + 2] Cycloaddition of Gold-Bound 1,3-Dipolar Species with Dipolarophiles. [Link]

  • Scilit. (n.d.). Purification and characterisation of TOL plasmid-encoded benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase of Pseudomonas putida. [Link]

  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. [Link]

  • Alonso, I., et al. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Stankovič, L., & Biskupič, S. (1971). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Chemical Papers. [Link]

  • Liras, S., et al. (2001). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters. [Link]

  • Jakše, G., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Beilstein Journal of Organic Chemistry. [Link]

Sources

Column chromatography eluent systems for isolating 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the purification of 2-(p-Tolylethynyl)benzaldehyde , typically synthesized via Sonogashira coupling. It is designed for researchers requiring high-purity isolation for downstream applications (e.g., isoquinoline synthesis, cyclization studies).

Eluent System Selection

The isolation of 2-(p-Tolylethynyl)benzaldehyde requires a non-polar mobile phase to effectively separate the target aldehyde from non-polar alkyne starting materials and homocoupling byproducts.

Primary Eluent System: Hexane / Ethyl Acetate (Hex:EtOAc)
  • Standard Gradient: Start at 100:0 (Hex)

    
    95:5 (Hex:EtOAc) .
    
  • Target Rf:

    
     in 95:5 Hex:EtOAc.
    
  • Application: This is the industry-standard system. The target molecule is weakly polar due to the aldehyde functionality. A low percentage of EtOAc (5-10%) is sufficient to elute the product while retaining more polar impurities (catalysts, oxidized acids) on the baseline.

Alternative System: Petroleum Ether / Dichloromethane (PE:DCM)
  • Ratio: 90:10 to 80:20 .

  • Application: Use this if the starting material (2-bromobenzaldehyde) co-elutes with the product. DCM provides different selectivity ("orthogonality") compared to EtOAc, often resolving overlapping spots caused by pi-pi interactions common in tolyl-substituted systems.

Separation Logic & Impurity Profile

Understanding the retention behavior of the reaction components is critical for a successful separation.

ComponentPolarityRelative Elution OrderRf (approx. in 95:5 Hex:EtOAc)
Glaser Product (Alkyne Dimer)Very Low1 (Fastest)> 0.8
p-Tolylacetylene (SM)Very Low2> 0.7
2-Bromobenzaldehyde (SM)Low-Medium3~ 0.4 - 0.5
Target Product Medium 4 0.25 - 0.30
Pd/Cu Catalysts High5 (Baseline)0.0
Carboxylic Acid (Oxidation)High6 (Baseline)0.0

Expert Insight: The most critical separation is between the Target Product and the 2-Bromobenzaldehyde starting material. If the reaction conversion is incomplete, these two spots often run close together. A shallow gradient (increasing polarity by 1% increments) is required here.

Experimental Protocol
Step 1: Sample Preparation (Dry Loading)
  • Why: Wet loading with DCM or EtOAc can cause "band broadening" because the solvent is stronger than the starting eluent (Hexane).

  • Protocol: Dissolve the crude dark oil in a minimum amount of DCM. Add silica gel (ratio 1:2 crude:silica by weight). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this powder on top of the packed column.

Step 2: Column Packing & Elution
  • Pack: Use Silica Gel 60 (230-400 mesh).

  • Equilibrate: Flush with 100% Hexane (2 Column Volumes - CV).

  • Elute:

    • CV 1-3 (100% Hexane): Elutes unreacted p-tolylacetylene and the "Glaser" homocoupling dimer (bright blue fluorescence under 254/365 nm).

    • CV 4-10 (98:2 Hex:EtOAc): Elutes remaining non-polar impurities.

    • CV 11+ (95:5 Hex:EtOAc): The Target Product will begin to elute. It typically appears as a distinct UV-active spot (dark purple/black under 254 nm).

Step 3: Fraction Analysis
  • Visualization: UV Light (254 nm) is sufficient.[1]

  • Stain: 2,4-DNP stain is highly specific for aldehydes (turns orange/red). Use this to distinguish the product from non-carbonyl impurities like the alkyne dimer.

Troubleshooting & FAQs

Q1: A bright fluorescent spot is eluting before my product. What is it? A: This is likely the Glaser coupling product (1,4-di-p-tolylbuta-1,3-diyne). It is a common side product in Sonogashira reactions, especially if oxygen was present. It is highly non-polar and highly fluorescent.

  • Action: Collect these fractions separately and discard. Do not increase polarity until this spot has fully eluted.

Q2: My product co-elutes with the starting 2-bromobenzaldehyde. How do I separate them? A: This is a "critical pair" separation.

  • Action 1: Switch to Toluene:Hexane (1:1) . The aromatic solvent (toluene) interacts differently with the tolyl and phenyl rings, often improving resolution.

  • Action 2: Use a taller column bed (increase length-to-width ratio) and run a slower gradient (e.g., 0% to 3% EtOAc over 20 CVs).

Q3: The product spot is streaking or tailing. A: Streaking often indicates decomposition or saturation.

  • Diagnosis: Aldehydes can slowly oxidize to carboxylic acids on acidic silica, causing tailing.

  • Fix: If streaking is severe, add 1% Triethylamine to your eluent system to neutralize the silica. Note: Wash the collected fractions with dilute HCl or brine immediately after evaporation to remove the amine.

Q4: I see a spot at the baseline that won't move. A: This is likely the oxidized carboxylic acid derivative (2-(p-tolylethynyl)benzoic acid) or residual metal salts.

  • Action: Ignore it. Do not flush the column with high polarity (MeOH) unless you specifically want to isolate the acid by-product.

Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil) Prep Sample Prep: Dry Load on Silica Start->Prep Wash Elution Phase 1: 100% Hexane Prep->Wash Load Column Impurity1 Waste Fraction: Alkyne Dimer & SM (Fluorescent) Wash->Impurity1 Fast Eluting Elute Elution Phase 2: 95:5 Hex:EtOAc Wash->Elute Increase Polarity Product Target Fraction: 2-(p-Tolylethynyl)benzaldehyde (Rf ~0.28) Elute->Product Collect Main Peak Check QC Check: UV 254nm & DNP Stain Product->Check Check->Elute Impure? Re-column with Toluene

Caption: Logical workflow for the flash column chromatography isolation of 2-(p-Tolylethynyl)benzaldehyde.

References
  • Organic Syntheses , Coll. Vol. 10, p. 588 (2004); Vol. 77, p. 135 (2000). General procedures for Sonogashira coupling and purification.

  • Royal Society of Chemistry , Electronic Supplementary Information for 2-alkynylbenzaldehyde synthesis. Specifies Hexane:EtOAc (95:5) for 2-(phenylethynyl)benzaldehyde derivatives.

  • Journal of Organic Chemistry , Purification strategies for aryl alkynes. Discusses the separation of Glaser coupling products.

  • BenchChem , Sonogashira Coupling Protocols. Application notes on eluent systems for tolyl-substituted alkynes.

Sources

Temperature optimization for nucleophilic attack on 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The Thermal Landscape of Reactivity

Executive Summary: 2-(p-Tolylethynyl)benzaldehyde is a "bifunctional electrophile." It possesses two distinct reactive sites: the carbonyl carbon (hard electrophile) and the alkyne bond (soft electrophile, activated by the p-tolyl group). Temperature is the primary switch that controls which site is attacked first and determines the final regioselectivity (5-exo-dig vs. 6-endo-dig cyclization).

The Core Challenge:

  • Too Low (< 20°C): The reaction stalls at the hemiacetal intermediate or fails to overcome the activation energy for the alkyne cyclization step.

  • Too High (> 80°C): Promotes polymerization of the alkyne, degradation of the aldehyde (Cannizzaro disproportionation), or thermodynamic equilibration to the less desired regioisomer.

Mechanistic Pathway & Thermal Sensitivity: The reaction generally proceeds via two competing pathways depending on the catalyst and temperature:

  • Path A (Nucleophilic Addition First): Nucleophile attacks Carbonyl

    
     Alkoxide intermediate 
    
    
    
    Attack on Alkyne.[1] (Favored by basic conditions/amines).
  • Path B (Alkyne Activation First): Lewis Acid (Au, Ag, I

    
    ) activates Alkyne 
    
    
    
    Carbonyl Oxygen attacks Alkyne
    
    
    Isochromenylium intermediate
    
    
    Nucleophile trapping. (Favored by Lewis Acids).

Optimization Protocol: The "Step-Up" Screening Workflow

Do not immediately reflux this substrate. The p-tolyl group makes the alkyne electron-rich, increasing its susceptibility to non-specific oxidation or polymerization at high temperatures. Follow this self-validating protocol.

Phase 1: Baseline Screening (Ambient)
  • Temperature: 20–25 °C

  • Time: 1–4 Hours

  • Target: Kinetic Product (often the 5-exo-dig cyclization or simple imine formation if using amines).

  • Indicator: Monitor disappearance of the aldehyde peak (~10.0 ppm) in

    
    H NMR.
    
Phase 2: Thermal Activation (The "Goldilocks" Zone)
  • Temperature: 40–60 °C

  • Condition: If conversion is <50% after 4 hours at RT.

  • Rationale: This temperature range provides sufficient energy to cross the transition state for the cyclization step (ring closure) without degrading the p-tolyl moiety.

  • Applicability: Essential for sterically hindered nucleophiles (e.g., secondary amines, bulky alcohols).

Phase 3: High-Energy Drive (Thermodynamic Control)
  • Temperature: 80–100 °C

  • Condition: Only for reversible reactions (e.g., thermodynamic equilibration of isoquinolines) or C-H activation cascades.

  • Warning: Above 100 °C, the risk of alkyne oligomerization increases exponentially.

Troubleshooting Hub & FAQs

Scenario A: "I see the intermediate, but the ring won't close."

Q: My nucleophile (amine) has reacted with the aldehyde to form an imine, but the subsequent cyclization to the isoquinoline is stalled. Should I increase the temperature?

A: Yes, but cautiously.

  • Diagnosis: The formation of the imine (C=N bond) is fast and exothermic. The subsequent attack of the imine nitrogen onto the alkyne (cyclization) is the rate-determining step and is endothermic.

  • Solution: Increase temperature to 60 °C .

  • Technical Insight: If using a catalyst (like Ag or Au), the metal coordinates to the alkyne. If the temperature is too low, the ligand exchange is too slow. 60 °C facilitates the necessary ligand dissociation to open the coordination site on the metal [1].

Scenario B: "I am getting a mixture of 5-membered and 6-membered rings."

Q: I am targeting the isochromene (6-endo product), but I see significant amounts of the benzofuran (5-exo product). Is temperature the culprit?

A: Yes, temperature controls the Kinetic vs. Thermodynamic ratio.

  • Mechanism: The 5-exo-dig pathway is often kinetically favored (lower activation energy barrier) but thermodynamically less stable than the 6-endo product.

  • Correction:

    • To favor 6-endo (Isochromene): Run the reaction at a higher temperature (e.g., 80 °C ) or extend the reaction time to allow thermodynamic equilibration.

    • To favor 5-exo (Benzofuran): Cool the reaction to 0 °C or RT and stop immediately upon consumption of starting material [2].

Scenario C: "The reaction turns black/tarry."

Q: Upon heating to 100 °C, the solution became viscous and dark. NMR shows broad peaks.

A: You have triggered alkyne polymerization.

  • Cause: The p-tolyl group donates electron density into the alkyne, making it prone to radical polymerization or oxidative degradation at high temperatures in the presence of trace oxygen.

  • Fix:

    • Limit temperature to maximum 80 °C .

    • Ensure strict inert atmosphere (Argon/Nitrogen).

    • Add a radical scavenger (e.g., BHT) if the mechanism is ionic (Lewis Acid catalyzed) to inhibit radical side reactions.

Data Summary: Temperature vs. Catalyst Efficiency

Catalyst SystemNucleophileOptimal TempPrimary ProductRef
None (Ethanol) Primary Amines25 °CIsoquinoline-fused benzimidazoles[3]
AuCl

/ AgOTf
AlcoholsRT - 40 °C1-Alkoxyisochromenes[4]
I

(Electrophilic)
Olefins/Alkynes25 °CNaphthyl ketones[5]
CuCl (Kabachnik-Fields) Aniline + Phosphite60 °C

-Aminophosphonates
[6]
Pd(OAc)

C-H Activation135 °CBenzoimidazo[2,1-b]thiazoles[7]

Visualizations

Figure 1: Thermal Decision Tree for Optimization

OptimizationLogic cluster_Metal Metal Catalyzed cluster_Thermal Thermal/Base Mediated Start Start: 2-(p-Tolylethynyl)benzaldehyde + Nucleophile CheckCat Is a Metal Catalyst Used? (Au, Ag, Cu, Pd) Start->CheckCat MetalYes Yes (Au/Ag) CheckCat->MetalYes Lewis Acid MetalNo No (Base/Amine only) CheckCat->MetalNo Condensation TempLow Set Temp: 25°C MetalYes->TempLow CheckConv Check Conversion (2h) TempLow->CheckConv IncreaseTemp Increase to 40-60°C CheckConv->IncreaseTemp <50% Conv TempMed Set Temp: 60°C MetalNo->TempMed CheckSelectivity Check Regioselectivity (5-exo vs 6-endo) TempMed->CheckSelectivity ThermoPush Increase to 80°C (Thermodynamic Control) CheckSelectivity->ThermoPush Wrong Isomer

Caption: Decision logic for selecting initial and optimization temperatures based on catalyst presence and reaction progression.

Figure 2: Reaction Pathway & Temperature Influence

ReactionPathway Substrate Substrate (Aldehyde + Alkyne) Intermed Intermediate (Imine/Oxonium) Substrate->Intermed Fast (RT) Kinetic Kinetic Product (5-exo / Benzofuran) Intermed->Kinetic Low Temp (<40°C) Fast Path Thermo Thermodynamic Product (6-endo / Isochromene) Intermed->Thermo High Temp (>60°C) Slow Path Kinetic->Thermo Equilibration (High Temp + Time)

Caption: Mechanistic bifurcation showing how temperature influences the kinetic vs. thermodynamic product outcome.

References

  • Dell’Acqua, M., et al. (2014).[2] Synthesis of isochromenes. Journal of Organic Chemistry, 79(8), 3494-3505.

  • Varela-Fernández, A., et al. (2009).[2] Ru-catalyzed cycloisomerization... affords benzofurans and isochromenes.[2][3] Organic Letters, 11(23), 5350-5353.

  • Reddy, V. P., et al. (2011). Catalyst-free ambient temperature synthesis of isoquinoline-fused benzimidazoles. Green Chemistry, 13, 1640-1643.

  • Tomás-Mendivil, E., et al. (2015).[2] Gold-catalyzed cycloisomerization/reduction reaction process.[2] Organic Letters, 17(24), 6126-6129.

  • Yue, D., & Larock, R. C. (2006). Syntheses of isochromenes and naphthalenes by electrophilic cyclization. Journal of Organic Chemistry, 71(2), 856-863.

  • Keglevich, G., et al. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes... Molecules, 26(20), 6178.

  • Wang, Y., et al. (2019). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation. ACS Omega, 4(1), 1667–1675.

Sources

Overcoming steric hindrance of the p-tolyl group in cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance of the p-Tolyl Group in Cyclization Reactions

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Doc ID: TSC-CYC-TOL-004

Executive Summary: The p-Tolyl Paradox

Welcome to the Advanced Cyclization Support Center. You are likely here because a reaction that worked perfectly with a phenyl or p-methoxy substrate has failed or stalled with a p-tolyl group.

The Paradox: The p-tolyl group is often viewed as sterically innocuous at the reactive center (the ortho and ipso positions are open). However, in constrained cyclization architectures—such as macrocyclizations, atroposelective synthesis, or enzymatic pockets—the distal methyl group (C4 position) exerts "Remote Steric Hindrance." It increases the hydrodynamic radius and rotational sweep volume of the arene, causing clashes with catalyst walls or preventing the "folding" required for ring closure.

This guide troubleshoots these specific distal steric and electronic failures.

Part 1: Diagnostic Workflow

Before altering your synthetic route, diagnose the specific failure mode using the decision matrix below.

DiagnosticTree Start Start: p-Tolyl Cyclization Failure Obs Observation? Start->Obs Slow Reaction is extremely slow (Kinetic Barrier) Obs->Slow No Product Yield Low Yield / Oligomers (Thermodynamic/Solubility) Obs->Yield Messy/Precipitate Ee Low Enantioselectivity (Catalyst Mismatch) Obs->Ee Racemic CheckElec Check Electronics: Is cyclization electrophilic? Slow->CheckElec Agg Solubility/Aggregation (See Module 4) Yield->Agg Pocket Catalyst Ceiling Effect (See Module 1) Ee->Pocket ElecIssue Electronic Deactivation (See Module 3) CheckElec->ElecIssue No (Nucleophilic Attack) StericIssue Distal Steric Clash (See Module 1) CheckElec->StericIssue Yes

Figure 1: Diagnostic decision tree for isolating the root cause of p-tolyl cyclization failures.

Part 2: Troubleshooting Modules
Module 1: The "Ceiling Effect" in Catalyst Design

Issue: In asymmetric catalysis (e.g., chiral phosphoric acids, Pd-ligand systems), the catalyst creates a chiral pocket. While the reactive center fits, the p-methyl group of the tolyl moiety may hit the "ceiling" or "back wall" of the ligand architecture, preventing the substrate from achieving the necessary transition state geometry.

Solution: Ligand "De-bulking" or Bite Angle Modification

  • The Concept: You must increase the "depth" of the catalyst pocket without losing the chiral confinement at the active site.

  • Actionable Steps:

    • Switch Ligand Class: If using BINAP (rigid, shallow), switch to SegPhos or Garphos . These ligands possess narrower dihedral angles but often accommodate longer substrates better due to flexible "wings."

    • Modify the 3,3'-Substituents (for Organocatalysis): If using TRIP (3,3'-bis(2,4,6-triisopropylphenyl) BINOL phosphate), the isopropyl groups create a tight wall. Switch to a 9-anthracenyl or SiPh3 substituted catalyst. These provide "wide but deep" shielding that accommodates the distal methyl group while maintaining ortho confinement.

Module 2: Macrocyclization & Rotational Barriers

Issue: In ring-closing metathesis (RCM) or macrolactamization, the p-tolyl group adds significant rotational inertia. The methyl group can lock the biaryl bond into a conformation that disfavors the "U-shape" required for cyclization (high


).

Solution: Conformational Biasing (The "Turn Inducer")

  • Protocol: Introduce a temporary "turn inducer" or "kink" in the aliphatic chain to force the p-tolyl group into proximity with the reactive partner.

  • Technique: Use Pseudoproline (for peptides) or Gem-dimethyl (Thorpe-Ingold effect) groups in the linker.

  • Solvent Switch: p-Tolyl groups are lipophilic. In polar solvents (DMF/DMSO), they may aggregate via

    
    -stacking, preventing cyclization. Switch to 1,2-dichloroethane (DCE)  or Toluene  at high dilution (1 mM) to solvate the tolyl unit and break aggregates.
    
Module 3: The Electronic Masquerade

Issue: Users often mistake electronic deactivation for steric hindrance.

  • Scenario: If you are performing a Nucleophilic Aromatic Substitution (

    
    ) onto the tolyl ring, the methyl group is electron-donating. It deactivates the ring, making it a poor electrophile.
    
  • Verification: Run a control with p-trifluoromethylphenyl. If that works rapidly, your issue is electronic, not steric.

  • Fix: Increase reaction temperature by 20°C or switch to a more reactive leaving group (e.g., from -Cl to -F or -OTf).

Part 3: Comparative Data & Solvents

Table 1: Solvent Screening for p-Tolyl Macrocyclization Data based on Pd-catalyzed C-N cyclization efficiency.

SolventDielectric Constantp-Tolyl SolvationAggregation RiskRec. TempOutcome
DMF 36.7Poor (Lipophobic effect)High (

-stacking)
100°CLow Yield / Oligomers
THF 7.5ModerateModerate65°C (Reflux)Moderate Yield
Toluene 2.4Excellent Low 110°CHigh Yield
DCE 10.4GoodLow83°CGood Yield (Best for kinetics)
Part 4: Validated Protocol
Workflow: Pd-Catalyzed Atroposelective C-H Cyclization of p-Tolyl Substrates

Designed to overcome distal steric clashes in biaryl synthesis.

Scope: Synthesis of axially chiral dibenzazepinones where the p-tolyl group typically lowers enantioselectivity due to catalyst mismatch.

Reagents:

  • Substrate: N-(2-iodo-4-methylphenyl)benzamide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: (S)-SegPhos (12 mol%) (Note: Selected over BINAP to accommodate distal bulk)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.05 M)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a glovebox, mix Pd(OAc)₂ and (S)-SegPhos in Toluene. Stir at 60°C for 30 mins. Why? Bulky substrates require a fully formed active catalyst species (

    
    ) before substrate binding to prevent non-selective background reaction.
    
  • Addition: Add the p-tolyl substrate and K₂CO₃ to the pre-formed catalyst solution.

  • Thermal Ramp: Do not heat directly to reflux. Ramp temperature to 80°C over 1 hour, then hold at 100°C.

    • Reasoning: The p-tolyl group adds a rotational barrier. A gradual ramp allows the substrate to equilibrate its conformation without forcing rapid, non-selective oligomerization.

  • Workup: Filter through Celite while hot (to prevent precipitation of the tolyl product with salts).

Part 5: Mechanism of Failure (Visualized)

LigandClash cluster_catalyst Catalyst Pocket (Chiral Environment) cluster_substrate Substrate (p-Tolyl) LigandWall Ligand Wall (Steric Bulk) PdCenter Pd Active Center OrthoPos Reactive Site (Ortho) OrthoPos->PdCenter Binds OK ParaPos Distal Methyl (p-Tolyl) (The Problem) OrthoPos->ParaPos Rigid Linker ParaPos->LigandWall STERIC CLASH (Prevents Rotation)

Figure 2: The "Distal Clash" mechanism. The reactive center binds, but the para-methyl group hits the ligand wall, preventing the necessary reductive elimination geometry.

FAQ: Frequently Asked Questions

Q: I am using a p-tolyl substrate and the reaction is dead, but the phenyl analog works in 1 hour. Is it really sterics? A: If the reaction involves C-H activation or oxidative addition, it is likely solubility or catalyst poisoning . p-Tolyl substrates are significantly more lipophilic. Ensure your solvent (e.g., Toluene or Xylene) is dry and degassed. If using a polar solvent like DMF, the p-tolyl substrate may be forming micelle-like aggregates that protect the reactive center.

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwave heating helps overcome the higher rotational energy barrier (


) caused by the tolyl group. However, for atroposelective reactions, high temperatures often erode enantioselectivity (

). Use microwave heating only for racemic background checks or non-chiral macrocyclizations.

Q: Why does my p-tolyl product co-elute with the starting material? A: The p-methyl group adds minimal polarity difference compared to the des-methyl or phenyl analog. Use High-Performance Liquid Chromatography (HPLC) with a π-acidic stationary phase (e.g., Phenyl-Hexyl or Biphenyl columns) which interacts specifically with the electron-rich tolyl ring, improving separation resolution.

References
  • Cheng, J.K., et al. (2025).[1] Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI Catalysts. Link

    • Relevance: Discusses the critical role of steric bulk near the biaryl linker and catalyst design (SegPhos vs BINAP)
  • García Ruano, J.L., et al. (2003). The role of steric and electronic interactions in the stereocontrol of asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-tolylsulfinylfuran-2(5H)-ones. Journal of Organic Chemistry. Link[2]

    • Relevance: Validates that while electronic factors exist, steric interactions often dominate the exo-selectivity in p-tolyl systems.
  • Harper, K.C. & Sigman, M.S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry/NIH. Link

    • Relevance: Provides the theoretical framework (Sterimol parameters)
  • White, C.J. & Yudin, A.K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link

    • Relevance: Addresses the "rigid rod" effect and the need for turn-inducers in macrocycliz

Sources

Validation & Comparative

1H NMR chemical shifts of 2-(p-Tolylethynyl)benzaldehyde analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(p-Tolylethynyl)benzaldehyde

Executive Summary & Compound Significance

2-(p-Tolylethynyl)benzaldehyde (CAS: 189008-33-1) is a critical ortho-substituted alkynyl benzaldehyde intermediate. It serves as a pivotal precursor in the synthesis of isoquinolines, isocoumarins, and polycyclic aromatic hydrocarbons via cyclization reactions catalyzed by transition metals (Au, Ag, Cu) or electrophiles.

This guide provides a definitive analysis of its 1H NMR chemical shifts , comparing the product against its synthetic precursors and structural analogs. The data presented validates the successful formation of the C(sp)-C(sp2) bond via Sonogashira coupling, distinguishing the product from unreacted starting materials and side products.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data discussed below is reproducible, we define the standard synthesis and isolation protocol used to generate the sample.

Synthesis via Sonogashira Coupling

The compound is synthesized by coupling 2-bromobenzaldehyde with 4-ethynyltoluene (p-tolylacetylene).

  • Reagents: 2-Bromobenzaldehyde (1.0 equiv), 4-Ethynyltoluene (1.2 equiv).

  • Catalyst System: PdCl₂(PPh₃)₂ (2 mol %), CuI (1 mol %).[1]

  • Solvent/Base: Triethylamine (Et₃N) (degassed).[2]

  • Conditions: Heat at 50 °C under N₂ atmosphere for 3–6 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 95:5).[1]

NMR Acquisition Parameters
  • Instrument Frequency: 400 MHz[3][4]

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Temperature: 298 K

1H NMR Spectral Analysis

The 1H NMR spectrum of 2-(p-Tolylethynyl)benzaldehyde is characterized by three distinct regions: the highly deshielded aldehyde proton, the complex aromatic region, and the aliphatic methyl signal.

Chemical Shift Data Table

Table 1: 1H NMR Data for 2-(p-Tolylethynyl)benzaldehyde (400 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-CHO 10.65 Doublet (d)1H0.8Aldehyde proton
H-6 7.94 Doublet of doublets (dd)1H7.6, 0.8Benzaldehyde (ortho to C=O)
H-3 7.63 Doublet of doublets (dd)1H7.6, 0.8Benzaldehyde (ortho to alkyne)
H-4 7.57 Doublet of triplets (dt)1H7.6, 1.6Benzaldehyde (meta)
H-5 7.43 Triplet of triplets (tt)1H7.2, 0.8Benzaldehyde (meta)
H-2', H-6' 7.46 Doublet (d)2H8.0Tolyl (ortho to alkyne)
H-3', H-5' 7.19 Doublet (d)2H8.0Tolyl (meta to alkyne)
-CH₃ 2.39 Singlet (s)3H-Methyl group on Tolyl

Technical Insight: The aldehyde proton appears as a doublet (J = 0.8 Hz) rather than a singlet. This is due to long-range coupling (likely W-coupling) with the aromatic proton H-6 or H-3, a characteristic feature of ortho-substituted benzaldehydes often overlooked in lower-resolution spectra.

Comparative Analysis

To validate the structure, we compare the target compound's shifts with its precursors (2-Bromobenzaldehyde, 4-Ethynyltoluene) and its non-methylated analog (2-Phenylethynylbenzaldehyde).

Comparison with Precursors (Reaction Monitoring)

This comparison highlights the diagnostic signals used to confirm reaction completion.

Table 2: Shift Comparison vs. Precursors

Feature2-(p-Tolylethynyl)benzaldehyde (Product)2-Bromobenzaldehyde (Start Material 1)4-Ethynyltoluene (Start Material 2)Diagnostic Change
Aldehyde (-CHO) 10.65 ppm 10.34 ppmN/A+0.31 ppm downfield shift due to conjugation with the alkyne.
Alkyne (≡C-H) Absent N/A~3.02 ppmDisappearance of the terminal alkyne proton confirms coupling.
Methyl (-CH₃) 2.39 ppm N/A2.35 ppmSlight downfield shift due to extended conjugation.
Ortho-H (Ar) 7.94 ppm7.89 ppmN/ASlight deshielding of the proton ortho to the carbonyl.
Comparison with Analog: 2-(Phenylethynyl)benzaldehyde[5][6][7]

Comparing the target to the unsubstituted phenyl analog isolates the electronic effect of the methyl group.

Table 3: Substituent Effect (Methyl Group)

ProtonTarget (p-Tolyl) Analog (Phenyl) Difference (Δδ) Interpretation
-CH₃ 2.39 (s)N/AN/ADiagnostic for p-tolyl derivative.
Tolyl/Phenyl Ortho 7.46 (d)7.55–7.60 (m)~ -0.10Methyl group shields adjacent protons (inductive effect).
Aldehyde 10.6510.650.00The distal methyl group has negligible effect on the aldehyde shift.

Visualization of Structural Logic

The following diagrams illustrate the synthesis workflow and the NMR assignment logic, generated using Graphviz.

Synthesis & Assignment Workflow

G start1 2-Bromobenzaldehyde (CHO @ 10.34 ppm) reaction Sonogashira Coupling Pd(II)/Cu(I), Et3N start1->reaction start2 4-Ethynyltoluene (Alkyne H @ 3.02 ppm) start2->reaction product 2-(p-Tolylethynyl)benzaldehyde (Target) reaction->product signal_CHO Aldehyde Shift 10.65 ppm (d) product->signal_CHO Diagnostic 1 signal_CH3 Methyl Shift 2.39 ppm (s) product->signal_CH3 Diagnostic 2 signal_Ar Aromatic Region 7.19 - 7.94 ppm product->signal_Ar Structural Confirmation

Caption: Synthesis pathway and key diagnostic NMR signals for product verification.

Proton Assignment Logic

NMR_Assignment cluster_benz Benzaldehyde Ring cluster_tolyl p-Tolyl Ring H6 H-6 (Ortho to C=O) 7.94 ppm (dd) H5 H-5 (Meta) 7.43 ppm (tt) H6->H5 Ortho Coupling (J=7.6) H3 H-3 (Ortho to Alkyne) 7.63 ppm (dd) H4 H-4 (Meta) 7.57 ppm (dt) H3->H4 Ortho Coupling (J=7.6) H_ortho H-2', H-6' (Ortho to Alkyne) 7.46 ppm (d) H_meta H-3', H-5' (Meta to Alkyne) 7.19 ppm (d) H_ortho->H_meta Ortho Coupling (J=8.0) CH3 Methyl Group 2.39 ppm (s)

Caption: Detailed assignment of aromatic protons based on coupling constants and chemical environment.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. (Contains experimental NMR data for compound 1c: 2-[2-(4-Methylphenyl)ethynyl]benzaldehyde).

  • 2-Bromobenzaldehyde 1H NMR Spectrum. ChemicalBook.

  • 4-Ethynyltoluene 1H NMR Spectrum. ChemicalBook.

  • Sonogashira Coupling Protocol. BenchChem.

Sources

13C NMR spectral data interpretation for 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical directive for the structural verification of 2-(p-Tolylethynyl)benzaldehyde (CAS: 189008-33-1) using 13C NMR spectroscopy. It is designed for medicinal chemists and process development scientists requiring rigorous quality control standards.

Comparison Guide & Verification Protocol

Executive Summary

In drug discovery, 2-(p-Tolylethynyl)benzaldehyde serves as a critical "turn-key" intermediate for synthesizing isoquinolines, isochromenes, and fused polycycles via cyclization. While Mass Spectrometry (MS) confirms molecular weight (


 220.27), it fails to distinguish between regioisomers (e.g., ortho vs. para substitution).

This guide establishes 13C NMR as the superior analytical standard for this compound. Unlike 1H NMR, which can be cluttered in the aromatic region (7.0–8.0 ppm), 13C NMR provides distinct, non-overlapping signals for the alkyne linker and quaternary carbons , offering a self-validating structural fingerprint.

Comparative Analysis: Product vs. Precursors

To validate the success of the Sonogashira coupling, one must compare the product's spectrum against its starting materials: 2-Bromobenzaldehyde and 4-Ethynyltoluene (p-Tolylacetylene) .

Key Diagnostic Indicator: The disappearance of the terminal alkyne carbons (precursor) and the emergence of disubstituted internal alkyne signals (product).

Table 1: Chemical Shift Comparison (

, ppm in CDCl

)
Carbon TypePrecursor A (2-Bromobenzaldehyde)Precursor B (p-Tolylacetylene)Target Product (2-(p-Tolylethynyl)benzaldehyde)

/ Diagnostic Note
Carbonyl (C=O) ~191.5N/A191.0 – 192.5 Retained. Slight shift due to conjugation extension.
Alkyne (Internal) N/A~83.0 (C

C-Ar), ~76.0 (

C-H)
93.0 – 94.5 CRITICAL: Downfield shift of ~10-15 ppm confirms internal bond formation.
Alkyne (Internal) N/AN/A87.0 – 88.5 Second alkyne carbon appears.
Methyl (-CH

)
N/A~21.521.6 Diagnostic for p-tolyl moiety incorporation.
C-Br (Ipso) ~127.0N/AN/A Disappears. Replaced by C-alkyne quaternary signal (~126 ppm).
Symmetry AsymmetricSymmetric (Tolyl ring)Asymmetric 2-substitution breaks symmetry; expect complex aromatic region.

Technical Insight: The most common failure mode in this synthesis is the Glaser homocoupling of the alkyne. If you observe a single alkyne peak set around 74-82 ppm without the aldehyde signal, the reaction has failed to couple with the aryl halide.

Detailed Spectral Assignment

The 13C NMR spectrum (100 MHz, CDCl


) of the target molecule consists of 14 distinct carbon signals  (accounting for symmetry in the p-tolyl ring).
A. The Carbonyl Region (190–195 ppm) [1][2]
  • Signal: Single peak at ~191.8 ppm .

  • Interpretation: Diagnostic of the aldehyde functionality.

  • Validation: If this peak shifts <180 ppm, check for hemiacetal formation (solvent impurity) or oxidation to carboxylic acid (~170 ppm).

B. The Alkyne Region (85–95 ppm)
  • Signal 1 (C

    
    C-Ar
    
    
    
    ):
    ~94.2 ppm . Deshielded due to proximity to the electron-withdrawing aldehyde ring (ortho-effect).
  • Signal 2 (C

    
    C-Ar
    
    
    
    ):
    ~88.1 ppm . Slightly more shielded, attached to the electron-rich p-tolyl ring.
  • Logic: The absence of peaks at 70-80 ppm (terminal alkyne) confirms the consumption of the starting material.

C. The Aromatic Region (119–140 ppm)

This region is complex due to the ortho-substitution.

  • Quaternary C-CHO (C2): ~135.5 ppm.

  • Quaternary C-Alkyne (C1): ~126.8 ppm.

  • p-Tolyl Quaternary (C-Me): ~139.5 ppm.

  • p-Tolyl Quaternary (C-Alkyne): ~119.5 ppm.

  • Methine Carbons (CH): Six distinct signals ranging 125–134 ppm. The C3 proton (ortho to alkyne) is often shielded relative to the C6 proton (ortho to aldehyde).

D. The Aliphatic Region (20–25 ppm)
  • Signal: Single peak at 21.6 ppm .[3]

  • Interpretation: The methyl group on the p-tolyl ring.

  • Validation: Integration of the corresponding proton signal (2.35 ppm) in 1H NMR must correlate 3:1 with the aldehyde proton.

Experimental Protocol: Data Acquisition

To ensure reproducible spectral data suitable for publication or regulatory submission, follow this protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 15–20 mg of purified product.

  • Solvent: 0.6 mL CDCl

    
      (99.8% D) + 0.03% v/v TMS.
    
    • Why CDCl

      
      ? It minimizes solvent interaction with the aldehyde proton compared to DMSO-d
      
      
      
      , which can broaden signals due to viscosity and hydrogen bonding.
  • Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Step 2: Instrument Parameters (400 MHz equivalent)

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: Quaternary carbons (alkyne and carbonyl) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.

  • Scans (NS): Minimum 1024 scans .

    • Reasoning: 13C is 1.1% naturally abundant.[4][5] High scan counts are required to distinguish the weak quaternary alkyne carbons from baseline noise.

  • Spectral Width: -10 to 220 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for verifying the structure based on spectral data.

NMR_Verification Start Acquire 13C NMR Spectrum Check_CO Check 190-195 ppm Region Start->Check_CO Has_CO Peak Present? Check_CO->Has_CO Aldehyde_Confirmed Aldehyde Confirmed Has_CO->Aldehyde_Confirmed Yes Aldehyde_Fail FAIL: Oxidation/Reduction Has_CO->Aldehyde_Fail No Check_Alkyne Check 80-100 ppm Region Aldehyde_Confirmed->Check_Alkyne Alkyne_Count Count Peaks Check_Alkyne->Alkyne_Count Two_Peaks 2 Peaks (88 & 94 ppm) Alkyne_Count->Two_Peaks 2 Distinct One_Peak 1 Peak or <80 ppm Alkyne_Count->One_Peak Missing/Shifted Check_Me Check 20-22 ppm Region Two_Peaks->Check_Me Fail_Glaser FAIL: Homocoupling (Glaser Product) One_Peak->Fail_Glaser Symmetric Fail_SM FAIL: Starting Material One_Peak->Fail_SM Terminal (<80ppm) Me_Present Peak at ~21.6 ppm? Check_Me->Me_Present Final_Valid STRUCTURE VERIFIED 2-(p-Tolylethynyl)benzaldehyde Me_Present->Final_Valid Yes Me_Present->Fail_SM No (Wrong Alkyne)

Caption: Logic flow for validating 2-(p-Tolylethynyl)benzaldehyde structure via 13C NMR. Green nodes indicate successful checkpoints.

Advanced Verification: 2D NMR (HMBC)

For absolute confirmation of the ortho connectivity (distinguishing from meta or para isomers), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • The "L" Correlation: Look for a 3-bond coupling (

    
    ) between the Aldehyde Proton (~10.5 ppm)  and the Quaternary Carbon (C2)  of the ring.
    
  • The Linker Correlation: Look for a 3-bond coupling between the Aromatic Proton (H6) and the Alkyne Carbon .

  • Why this matters: In the para isomer, the symmetry would simplify the spectrum, but HMBC proves the spatial proximity of the aldehyde and alkyne groups, ruling out regioisomeric impurities.

References
  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Alkyne Chemical Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Reference for Alkyne/Aldehyde Shifts).

  • Benzaldehyde Spectral Data: Sigma-Aldrich. (n.d.). 13C NMR of Benzaldehyde Derivatives. Link

  • Comparative Alkyne Synthesis: Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira coupling and related alkynylation reactions. Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

A Researcher's Comparative Guide to the FTIR Characteristic Absorption Bands of 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable tool, offering a rapid and non-destructive method to probe the vibrational modes of molecules and identify key functional groups. For the synthetic chemist, medicinal chemist, or materials scientist, a precise interpretation of an FTIR spectrum is a critical step in confirming the synthesis of a target molecule and assessing its purity. This guide provides an in-depth analysis of the characteristic FTIR absorption bands of 2-(p-Tolylethynyl)benzaldehyde, a molecule featuring a unique combination of an aldehyde, an internal alkyne, and substituted aromatic rings. By comparing its spectrum to those of simpler, related structures, we can elucidate the electronic and steric influences on the vibrational frequencies of its constituent functional groups.

The structure of 2-(p-Tolylethynyl)benzaldehyde presents a fascinating case for spectral analysis. The conjugation of the aldehyde's carbonyl group with the aromatic ring and the ethynyl bridge is expected to significantly influence the position of its characteristic C=O stretching frequency. Furthermore, the disubstituted, non-symmetrical nature of the internal alkyne will dictate the intensity of its C≡C stretching vibration. This guide will dissect these features, providing the experimental data and theoretical grounding necessary for confident spectral interpretation.

Analysis and Comparison of Key Functional Group Absorptions

The uniqueness of the 2-(p-Tolylethynyl)benzaldehyde spectrum is best understood by dissecting it into contributions from its core functional groups and comparing them to reference compounds.

1. The Aldehyde Group: C=O and C-H Stretching Vibrations

The aldehyde functional group provides two of the most diagnostic sets of peaks in an IR spectrum.

  • Carbonyl (C=O) Stretch: The C=O stretching vibration in aldehydes typically gives rise to a very strong and sharp absorption band. For saturated aliphatic aldehydes, this peak is found around 1740-1720 cm⁻¹[1]. However, when the carbonyl group is conjugated with an aromatic ring or a double bond, as in benzaldehyde, electron delocalization weakens the C=O double bond, causing a downward shift in the absorption frequency to the 1710-1685 cm⁻¹ region[1][2][3][4]. In 2-(p-Tolylethynyl)benzaldehyde, the extended conjugation involving the benzaldehyde ring, the alkyne, and the p-tolyl ring is expected to lower this frequency even further. We anticipate a strong, sharp peak in the lower end of this range, likely around 1690-1705 cm⁻¹ . This is a direct consequence of the resonance effect, which decreases the double-bond character of the carbonyl group[4][5].

  • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the proton attached to the carbonyl carbon. This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, in the region of 2830-2695 cm⁻¹[1][6]. A characteristic peak around 2720-2750 cm⁻¹ is often visible as a distinct shoulder to the right of the main aliphatic C-H stretching bands[1][7]. The presence of this peak, in conjunction with the strong C=O absorption, is a highly reliable indicator of an aldehyde functional group[6][8].

2. The Internal Alkyne: C≡C Stretching Vibration

The carbon-carbon triple bond stretch for alkynes is found in the 2260-2100 cm⁻¹ region[9][10]. The intensity of this absorption is highly dependent on the symmetry of the alkyne.

  • Terminal Alkynes (R-C≡C-H): These exhibit a sharp, strong C-H stretch around 3300 cm⁻¹ and a medium-intensity C≡C stretch[9].

  • Internal Alkynes (R-C≡C-R'): In contrast, the C≡C stretch in internal alkynes is often weak, and if the molecule is symmetrical, the peak may be absent altogether due to the lack of a significant change in dipole moment during the vibration[9][11][12].

For 2-(p-Tolylethynyl)benzaldehyde, the alkyne is internal and asymmetrically substituted with two different aromatic rings. This asymmetry induces a small dipole moment, resulting in a weak but observable absorption band expected in the 2260-2190 cm⁻¹ range[9]. Conjugation with the aromatic systems may slightly lower this frequency[12]. The absence of a strong peak around 3300 cm⁻¹ confirms the internal nature of the alkyne.

3. Aromatic Rings and Alkyl Group Vibrations

The molecule contains two substituted benzene rings which contribute a number of characteristic peaks.

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C(sp²)-H bonds on the aromatic rings[13].

  • Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches produce a series of medium to sharp bands in the 1600-1450 cm⁻¹ region[13]. Typically, two prominent bands can be seen near 1600 cm⁻¹ and 1500 cm⁻¹[13].

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on an aromatic ring can be inferred from the strong C-H "oop" bending vibrations in the 900-675 cm⁻¹ region of the spectrum. For the 1,2-disubstituted (ortho) benzaldehyde ring and the 1,4-disubstituted (para) tolyl ring, distinct strong absorptions are expected in this fingerprint region, which can help confirm the isomeric structure[14][15].

  • Alkyl C-H Stretch: The methyl group on the tolyl ring will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range[15][16].

Comparative Data Summary

The following table summarizes the expected characteristic FTIR absorption bands for 2-(p-Tolylethynyl)benzaldehyde and compares them with key reference compounds. This side-by-side analysis highlights the spectral shifts induced by the molecular structure.

Functional Group VibrationBenzaldehyde (Reference)p-Tolylacetylene (Reference)2-(p-Tolylethynyl)benzaldehyde (Predicted)Causality of Spectral Shift
Aromatic C-H Stretch ~3030 cm⁻¹ (weak)[6]~3030 cm⁻¹ (weak)~3100-3000 cm⁻¹ (weak-medium)Overlapping signals from two distinct aromatic rings.
Alkyl C-H Stretch N/A~2920 cm⁻¹ (medium)~2950-2850 cm⁻¹ (medium)Characteristic of the tolyl's methyl group.
Aldehydic C-H Stretch ~2820, ~2720 cm⁻¹ (weak)[1][6]N/A~2830, ~2730 cm⁻¹ (weak)A key diagnostic feature for the aldehyde group.
Alkyne C≡C Stretch N/A~2210 cm⁻¹ (weak)~2260-2190 cm⁻¹ (weak)Internal alkyne has a weak absorption due to low polarity.[9]
Aldehyde C=O Stretch ~1705 cm⁻¹ (strong)[8]N/A~1690-1705 cm⁻¹ (strong)Extended conjugation lowers the frequency compared to non-conjugated aldehydes.[2][3]
Aromatic C=C Stretch ~1600, ~1580 cm⁻¹ (medium)[6]~1600, ~1510 cm⁻¹~1600-1450 cm⁻¹ (multiple medium bands)Complex pattern due to two differently substituted rings.
Aromatic C-H Bending ~745, ~685 cm⁻¹ (strong)~820 cm⁻¹ (strong)Multiple strong bands in 900-675 cm⁻¹ rangeSpecific positions are diagnostic of ortho- and para- disubstitution patterns.[15]
Standard Operating Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Sample

This protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid organic compound like 2-(p-Tolylethynyl)benzaldehyde using the Attenuated Total Reflectance (ATR) technique, a common and efficient method requiring minimal sample preparation.

Instrumentation and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Solid sample of 2-(p-Tolylethynyl)benzaldehyde.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Experimental Procedure:

  • System Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 2-(p-Tolylethynyl)benzaldehyde powder onto the center of the ATR crystal using a clean spatula.

  • Applying Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. The pressure mechanism is designed to be reproducible, which is critical for quantitative measurements.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background spectrum.

  • Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum. If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

  • Cleaning: After analysis, raise the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly as described in Step 2 to prepare for the next measurement.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Apply_Sample 3. Apply Solid Sample Collect_Background->Apply_Sample Collect_Sample 4. Collect Sample Spectrum Process_Spectrum 5. Process Spectrum (Baseline/ATR Correction) Collect_Sample->Process_Spectrum Identify_Peaks 6. Identify Peak Positions (cm⁻¹) Process_Spectrum->Identify_Peaks Assign_Bands 7. Assign Bands to Functional Groups Identify_Peaks->Assign_Bands Compare 8. Compare to References & Conclude Structure Assign_Bands->Compare

Caption: A typical workflow for structural elucidation using ATR-FTIR spectroscopy.

References

  • Doc Brown's Advanced Organic Chemistry. (2026). Infrared spectrum of benzaldehyde.
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • University of Calgary. IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • Brainly. (2023). How does conjugation affect the IR spectra of aldehydes and ketones?. Retrieved from [Link]

  • University of Puerto Rico. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Química Orgánica. IR spectrum: Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Socratic. (2014). What is the effect of conjugation of a carbonyl group in IR spectroscopy?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). IR Spectra of Alkynes and Nitriles - Lec15 [Video]. YouTube. Retrieved from [Link]

  • Northern Illinois University. IR – Spectroscopy Part II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Ethynyltoluene. PubChem Compound Database. Retrieved from [Link]

  • Spectroscopy. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • University of Colorado Boulder. IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). di-p-Tolylacetylene. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Structure of 2-(p-Tolylethynyl)benzaldehyde: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anticipated X-ray crystallographic structure of 2-(p-tolylethynyl)benzaldehyde. While a public crystal structure for this specific molecule is not available in the crystallographic databases as of the last update, this document leverages data from closely related analogues to provide a comprehensive and predictive overview. By examining the crystal structures of key comparative compounds, we can infer the likely molecular geometry, packing motifs, and intermolecular interactions of the title compound. This guide also presents a robust, field-proven experimental protocol for its crystallization and subsequent single-crystal X-ray diffraction analysis.

The core of this analysis rests on the foundational principles of crystal engineering, where the introduction of a bulky, rigid 2-(p-tolylethynyl) substituent onto the benzaldehyde scaffold is expected to significantly influence its solid-state architecture compared to simpler derivatives. The interplay between the aldehyde's hydrogen bonding capabilities and the π-systems of the tolyl and phenyl rings will dictate the supramolecular assembly.

Comparative Structural Analysis: Insights from Analogue Compounds

To construct a predictive model for the crystal structure of 2-(p-tolylethynyl)benzaldehyde, we will draw comparisons with three key types of compounds for which crystallographic data is available:

  • Benzaldehyde: The parent molecule, providing a baseline for understanding the fundamental packing of the benzaldehyde moiety.

  • 2-Substituted Benzaldehydes: To understand the steric and electronic effects of substitution at the ortho position.

  • p-Tolyl Containing Compounds: To analyze the typical intermolecular interactions involving the p-tolyl group, such as π-π stacking and C-H···π interactions.

A particularly insightful analogue is 2-bromo-p-tolualdehyde , which shares the ortho-substitution pattern and the para-methyl group, albeit on the benzaldehyde ring itself.

FeatureBenzaldehyde2-Bromo-p-tolualdehyde[1]4-(p-Tolylamino)benzaldehyde[2]2-(p-Tolylethynyl)benzaldehyde (Predicted)
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic or Orthorhombic
Space Group P2₁/cP2₁/nP bcaP2₁/c or similar centrosymmetric space group
Key Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingC-H···O hydrogen bonds, Br···H interactions, offset face-to-face and edge-to-face π-stackingN-H···O hydrogen bonds, C-H···π interactionsC-H···O hydrogen bonds, C-H···π interactions, π-π stacking
Molecular Conformation Planar aldehyde groupAldehyde group slightly twisted from the ring plane (10.60°) due to steric hindrance from the ortho-bromineSignificant twist between the two aromatic rings (66.08°)Aldehyde group likely twisted from the benzaldehyde ring plane. The tolyl group may also be twisted relative to the ethynyl linker.

The crystal structure of 2-bromo-p-tolualdehyde reveals that the aldehyde group is slightly twisted out of the plane of the benzene ring to minimize steric repulsion with the ortho-bromine atom.[1] A similar, and likely more pronounced, twist is anticipated for 2-(p-tolylethynyl)benzaldehyde due to the larger size of the tolylethynyl group.

The presence of the p-tolyl group introduces the potential for various π-interactions. In the crystal structure of 4-(p-tolylamino)benzaldehyde, C-H···π interactions are observed, contributing to the overall three-dimensional network.[2] For 2-(p-tolylethynyl)benzaldehyde, we can predict a rich network of intermolecular contacts, including C-H···O hydrogen bonds involving the aldehyde, and π-π stacking interactions between the aromatic rings.

Experimental Protocol: From Synthesis to Structure Solution

The following section details a generalized yet robust workflow for obtaining the single-crystal X-ray structure of 2-(p-tolylethynyl)benzaldehyde. This protocol is based on established methodologies for similar small organic molecules.[3]

Synthesis of 2-(p-Tolylethynyl)benzaldehyde

A common and effective method for the synthesis of 2-(p-tolylethynyl)benzaldehyde is the Sonogashira coupling reaction between 2-ethynylbenzaldehyde and a suitable p-tolyl halide (e.g., 4-iodotoluene) or, alternatively, between 2-halobenzaldehyde and p-ethynyltoluene.

Materials:

  • 2-Iodobenzaldehyde

  • 4-Ethynyltoluene (p-tolylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobenzaldehyde, 4-ethynyltoluene, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.

Method: Slow Evaporation

  • Dissolve the purified 2-(p-tolylethynyl)benzaldehyde in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane).

  • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

Data Collection:

  • Select a suitable single crystal and mount it on a diffractometer.

  • Maintain the crystal at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.[3]

  • Use a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3]

  • Collect a complete dataset of diffraction intensities over a range of 2θ angles.

Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell parameters and the intensity of each reflection.

  • Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².[3]

  • Refine all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.[3]

Visualizing Molecular Structure and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Molecular structure of 2-(p-Tolylethynyl)benzaldehyde.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Sonogashira Coupling Sonogashira Coupling Workup & Extraction Workup & Extraction Sonogashira Coupling->Workup & Extraction Column Chromatography Column Chromatography Workup & Extraction->Column Chromatography Slow Evaporation Slow Evaporation Column Chromatography->Slow Evaporation Single Crystal Selection Single Crystal Selection Slow Evaporation->Single Crystal Selection Crystal Mounting Crystal Mounting Single Crystal Selection->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation (CIF) Validation (CIF) Structure Refinement->Validation (CIF)

Caption: Experimental workflow for X-ray crystallographic analysis.

Conclusion

While the definitive crystal structure of 2-(p-tolylethynyl)benzaldehyde awaits experimental elucidation, this guide provides a robust, data-driven framework for its prediction and determination. Based on the analysis of structurally related compounds, we anticipate a structure characterized by a non-planar conformation and a rich network of C-H···O and π-interactions. The provided experimental protocols offer a clear path for researchers to uncover the precise solid-state architecture of this molecule, which will undoubtedly provide valuable insights for its application in medicinal chemistry and materials science.

References

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PubMed. Available at: [Link]

  • Three-component reaction of 2-alkynylbenzaldehydes (8), an aniline derivative, and diethyl phosphite to provide α-aminophosphonates (9). ResearchGate. Available at: [Link]

  • Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. ACS Publications. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. Available at: [Link]

  • 2-(Phenylethynyl)benzaldehyde. PubChem. Available at: [Link]

  • Reactions of alkyne‐adduct 3 with benzaldehyde (a) and CO2 (b). ResearchGate. Available at: [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. Available at: [Link]

  • 4-(P-Tolylamino)benzaldehyde. Amanote Research. Available at: [Link]

  • alkynylation of benzaldehyde and its r-substituted derivatives based on lithium phenylacetylenide. Chemistry and Chemical Engineering Journal. Available at: [Link]

  • Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. PMC. Available at: [Link]

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A Comparative Guide to the Reactivity of p-Tolyl vs. Phenyl Substituted Alkynylbenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Alkynylbenzaldehydes are versatile intermediates, and the choice of substitution on the terminal alkyne can have a nuanced yet significant impact on their reactivity. This guide provides an in-depth comparison of the reactivity of p-tolyl substituted alkynylbenzaldehydes and their phenyl-substituted counterparts, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.

While direct, side-by-side comparative kinetic studies for these specific compounds are not extensively documented in publicly available literature, this guide synthesizes established principles to predict their relative reactivity and provides the experimental frameworks necessary to generate such comparative data.

The Decisive Factor: Electronic Effects of the Substituent

The primary difference in reactivity between p-tolyl and phenyl substituted alkynylbenzaldehydes stems from the electronic nature of the p-tolyl group. The methyl group on the phenyl ring of the tolyl substituent is an electron-donating group (EDG).[1][2] This electron donation occurs through two main mechanisms:

  • Inductive Effect (+I): Alkyl groups are weakly electron-donating through the sigma bond network.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring donates electron density.

This increased electron density from the p-tolyl group has a cascading effect on the two reactive centers of the molecule: the aldehyde and the alkyne. In contrast, the unsubstituted phenyl group serves as a baseline, with its electronic influence being a combination of a weak electron-withdrawing inductive effect and a resonance effect that can be either donating or withdrawing depending on the reaction.[3]

The Hammett equation provides a quantitative measure of these electronic effects. The substituent constant, σp, for a p-methyl group is -0.17, indicating its electron-donating nature.[4] This value is central to understanding the reactivity differences discussed below.

G cluster_0 p-Tolyl Substituted Alkynylbenzaldehyde cluster_1 Phenyl Substituted Alkynylbenzaldehyde A p-Tolyl Group (Electron-Donating) B Alkyne A->B +I, Hyperconjugation C Benzaldehyde B->C Electron Density Propagation W Higher Electron Density on Alkyne B->W X Higher Electron Density at Carbonyl Carbon C->X D Phenyl Group (Baseline) E Alkyne D->E F Benzaldehyde E->F Y Lower Electrophilicity X->Y Z Slower Nucleophilic Attack Y->Z

Caption: Electronic influence of p-tolyl vs. phenyl substituents.

Comparative Reactivity in Key Transformations

Based on the electronic principles outlined above, we can predict the relative reactivity of p-tolyl and phenyl substituted alkynylbenzaldehydes in several key reaction classes.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the aldehyde is a cornerstone reaction for this class of compounds. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.[5][6]

  • p-Tolyl Substituted Alkynylbenzaldehyde: The electron-donating p-tolyl group increases the electron density on the conjugated system, which in turn reduces the partial positive charge on the carbonyl carbon.[7][8] This makes the carbonyl group less electrophilic and, therefore, less reactive towards nucleophiles.[9]

  • Phenyl Substituted Alkynylbenzaldehyde: With the unsubstituted phenyl group, the carbonyl carbon is more electrophilic, making it more reactive towards nucleophilic attack.

This trend is consistent with the general principles of substituent effects on benzaldehyde reactivity, where electron-donating groups decrease the rate of nucleophilic addition.[10]

Reaction Typep-Tolyl Substituted AlkynylbenzaldehydePhenyl Substituted AlkynylbenzaldehydePredicted Reactivity Order
Nucleophilic AdditionLess reactive (less electrophilic carbonyl)More reactive (more electrophilic carbonyl)Phenyl > p-Tolyl
Cycloaddition (Diels-Alder)More reactive alkyne (electron-rich)Less reactive alkyne (less electron-rich)p-Tolyl > Phenyl
Sonogashira CouplingMore reactive alkyne (electron-rich)Less reactive alkyne (less electron-rich)p-Tolyl > Phenyl
Cycloaddition Reactions of the Alkyne

In reactions where the alkyne acts as the nucleophilic component, such as in many cycloaddition reactions (e.g., Diels-Alder with an electron-poor diene), the electronic effects are reversed.

  • p-Tolyl Substituted Alkynylbenzaldehyde: The electron-donating p-tolyl group increases the electron density of the alkyne, making it a better nucleophile and thus more reactive in these types of cycloadditions.

  • Phenyl Substituted Alkynylbenzaldehyde: The alkyne is less electron-rich and therefore less reactive as a nucleophile in cycloadditions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] The mechanism involves the formation of a copper acetylide intermediate. The rate-determining step can vary, but the reactivity of the alkyne plays a crucial role.

  • p-Tolyl Substituted Alkynylbenzaldehyde: The electron-donating p-tolyl group increases the electron density of the alkyne, which can facilitate the oxidative addition of the palladium catalyst and enhance the overall reaction rate. Therefore, it is predicted to be more reactive .

  • Phenyl Substituted Alkynylbenzaldehyde: The alkyne is less electron-rich, potentially leading to a slower reaction rate, making it less reactive .

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed. A competition experiment, where equimolar amounts of the two aldehydes are reacted with a limiting amount of a common reagent, provides a direct measure of their relative reactivity.

G start Start reagents Prepare equimolar mixture of p-tolyl and phenyl substituted alkynylbenzaldehydes start->reagents add_reagent Add limiting amount of common reagent (e.g., nucleophile) reagents->add_reagent reaction Allow reaction to proceed for a set time add_reagent->reaction quench Quench reaction reaction->quench analysis Analyze product ratio by GC-MS or NMR quench->analysis end Determine relative reactivity analysis->end

Caption: Workflow for a competition experiment.

Protocol 1: Competitive Nucleophilic Addition

This protocol outlines a competitive reaction with a Grignard reagent to assess the relative reactivity of the aldehyde functionalities.

Materials:

  • p-Tolyl substituted alkynylbenzaldehyde

  • Phenyl substituted alkynylbenzaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

Procedure:

  • To an oven-dried, argon-purged round-bottom flask, add p-tolyl substituted alkynylbenzaldehyde (1.0 mmol), phenyl substituted alkynylbenzaldehyde (1.0 mmol), and the internal standard (0.5 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (0.5 mmol, 0.5 equivalents) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude reaction mixture by GC-MS and/or ¹H NMR to determine the ratio of the two alcohol products. The higher yielding product corresponds to the more reactive aldehyde.

Protocol 2: Parallel Sonogashira Coupling Reactions

This protocol describes the setup for parallel reactions to compare the rates of Sonogashira coupling.

Materials:

  • p-Tolyl substituted alkynylbenzaldehyde

  • Phenyl substituted alkynylbenzaldehyde

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous toluene

Procedure:

  • In two separate, identical reaction vessels, set up the following reactions under an inert atmosphere:

    • Vessel A: p-Tolyl substituted alkynylbenzaldehyde (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), CuI (0.04 mmol) in anhydrous toluene (10 mL) and TEA (3 mL).

    • Vessel B: Phenyl substituted alkynylbenzaldehyde (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), CuI (0.04 mmol) in anhydrous toluene (10 mL) and TEA (3 mL).

  • Place both vessels in a pre-heated oil bath at 60 °C and stir vigorously.

  • Take aliquots from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench each aliquot with water and extract with diethyl ether.

  • Analyze the aliquots by GC-MS or HPLC to monitor the consumption of the starting materials and the formation of the coupled products over time.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. The reaction with the higher initial rate utilizes the more reactive alkyne.

Conclusion

In the comparative analysis of p-tolyl versus phenyl substituted alkynylbenzaldehydes, the electron-donating nature of the p-tolyl group is the determining factor in their differential reactivity. For nucleophilic additions at the carbonyl center, the p-tolyl substituent deactivates the aldehyde, leading to slower reaction rates compared to the phenyl-substituted analogue. Conversely, for reactions involving the alkyne as a nucleophile, such as certain cycloadditions and Sonogashira couplings, the electron-rich nature of the p-tolyl substituted alkyne is expected to enhance its reactivity.

While this guide provides a robust theoretical framework for predicting these reactivity trends, it is imperative for researchers to conduct empirical studies, such as the competition experiments and parallel kinetic analyses detailed herein, to obtain quantitative data for their specific applications. The choice between these two valuable building blocks will ultimately depend on the desired reactivity at either the aldehyde or the alkyne functionality, a decision that should be guided by the principles of physical organic chemistry.

References

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Comprehensive Guide to Purity Validation of 2-(p-Tolylethynyl)benzaldehyde via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of purity for 2-(p-Tolylethynyl)benzaldehyde using High-Performance Liquid Chromatography (HPLC). It compares this method against alternative techniques (GC, NMR) and provides a self-validating protocol compliant with ICH Q2(R2) standards.

Executive Summary & Comparison of Techniques

2-(p-Tolylethynyl)benzaldehyde is a critical intermediate synthesized via Sonogashira coupling, widely used in the formation of isoquinolines and organic electronic materials. Its purity is paramount because trace metal catalysts or homocoupled byproducts can quench fluorescence or inhibit subsequent cyclization reactions.

While Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are common alternatives, Reverse-Phase HPLC (RP-HPLC) is the superior method for purity validation of this specific compound due to thermal stability concerns and sensitivity requirements.

Comparative Analysis: Why HPLC?
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) 1H-NMR
Primary Mechanism Partitioning (Polarity)Volatility & Boiling PointMagnetic Resonance
Suitability for Analyte High. The compound is analyzed at ambient temperature, preserving the reactive aldehyde and alkyne groups.Low to Moderate. High injection port temperatures (>250°C) can induce cyclization (to isoquinolines) or polymerization of the alkyne.Moderate. Excellent for structure confirmation but lacks the sensitivity to quantify impurities <0.5%.
Impurity Detection Excellent. Can resolve starting materials (2-bromobenzaldehyde) and side products (dimers) via gradient elution.Variable. Non-volatile Pd/Cu catalyst residues are invisible.Low. Overlapping aromatic signals often mask <1% impurities.
LOD/LOQ ppm range (ng levels)ppm range (if stable)~0.1 - 1%

Method Development Strategy

To validate purity, the method must separate the target compound from its specific synthesis impurities.

Impurity Profile & Separation Logic
  • Target Analyte: 2-(p-Tolylethynyl)benzaldehyde (Mid-polar, conjugated).[1]

  • Impurity A (Starting Material): 2-Bromobenzaldehyde (More polar, elutes earlier).

  • Impurity B (Starting Material): p-Tolylacetylene (Non-polar, elutes later).

  • Impurity C (Side Product): 1,4-Di(p-tolyl)buta-1,3-diyne (Homocoupled dimer; Highly non-polar, elutes last).

Scientific Rationale for Conditions:

  • Stationary Phase: A C18 column is essential to retain the non-polar tolyl and alkyne moieties.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and better solubility for the non-polar dimer impurity.

  • Modifier: 0.1% Phosphoric acid or Formic acid is added to suppress the ionization of residual silanols and ensure sharp peaks for the aldehyde.

Validated Experimental Protocol

A. Instrumentation & Reagents[2][3][4][5][6]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

B. Chromatographic Conditions[2][3][4][5][7][8]
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (primary) and 254 nm (secondary). Note: The extended conjugation of the tolylethynyl group shifts absorption maxima compared to simple benzaldehyde.

C. Gradient Program

This gradient is designed to flush highly retained dimers while resolving the starting materials.

Time (min)% Water (0.1% H3PO4)% AcetonitrilePhase Description
0.05050Initial equilibration
10.01090Linear ramp to elute product
15.0595Wash (Elute dimers)
15.15050Return to initial
20.05050Re-equilibration
D. Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-(p-Tolylethynyl)benzaldehyde in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial) to 0.1 mg/mL.

  • System Suitability Solution: Mix equal parts of target analyte, 2-bromobenzaldehyde, and p-tolylacetylene (if available) to verify resolution.

Validation Workflow (ICH Q2 Compliant)

The following parameters must be tested to claim "Validated Purity."

Specificity (Stress Testing)
  • Protocol: Inject the solvent blank, the synthesis precursors, and the crude reaction mixture.

  • Acceptance: The target peak must be spectrally pure (Peak Purity Index > 990 on DAD) and have a resolution (

    
    ) > 1.5 from the nearest impurity peak.
    
Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (Repeatability)
  • Protocol: 6 consecutive injections of the Working Standard.

  • Acceptance: RSD of retention time < 0.5%; RSD of peak area < 1.0%.

LOD / LOQ
  • Calculation: Based on Signal-to-Noise (S/N) ratio from a dilute sample.

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the method, ensuring no "false positives" for purity.

ValidationWorkflow Start Start: Method Definition Specificity Specificity Test (Inject SMs & Crude) Start->Specificity ResolutionCheck Resolution (Rs) > 1.5? Specificity->ResolutionCheck Linearity Linearity (5 Levels) R² > 0.999 ResolutionCheck->Linearity Yes Fail Optimize Gradient/Column ResolutionCheck->Fail No (Co-elution) Precision Precision (n=6) RSD < 1.0% Linearity->Precision Final Validated Method Ready for QC Precision->Final Fail->Start

Figure 1: Decision tree for validating the HPLC purity method, ensuring specificity against Sonogashira coupling impurities.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. Available at: [Link]

  • MDPI. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes. (Discusses synthesis and isolation of p-tolylethynyl derivatives). Available at: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (Technical comparison of thermal stability issues). Available at: [Link]

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A Comparative Guide to Lewis Acid Catalysts for the Activation of 2-(p-Tolylethynyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comparative analysis of various Lewis acid catalysts for the activation of 2-(p-tolylethynyl)benzaldehyde, a versatile substrate for the synthesis of complex polycyclic aromatic systems. We delve into the mechanistic dichotomy of carbonyl versus alkyne activation, governed by the nature of the Lewis acid employed. The performance of π-acidic catalysts (e.g., Au, Pt, Pd) is contrasted with oxophilic Lewis acids (e.g., Sc, In, Ga, Zn). Through a synthesis of literature data, we present a clear comparison of catalyst efficiency, selectivity, and substrate scope. This document is intended for researchers in organic synthesis, catalysis, and drug development, offering field-proven insights and detailed experimental protocols to guide catalyst selection and reaction optimization.

Introduction: The Synthetic Potential of 2-(p-Tolylethynyl)benzaldehyde

2-(p-Tolylethynyl)benzaldehyde is a prominent member of the ortho-alkynylbenzaldehyde family, a class of substrates prized for its ability to undergo cascade reactions, yielding valuable molecular scaffolds such as substituted naphthalenes, indenones, and various fused heterocycles.[1][2] The key to unlocking this synthetic potential lies in the selective activation of either the aldehyde or the alkyne moiety. This activation is most effectively achieved through Lewis acid catalysis, which can enhance the electrophilicity of the molecule and orchestrate complex bond-forming sequences.

The choice of Lewis acid is paramount as it dictates the reaction pathway and, consequently, the final product structure. A central theme in the chemistry of this substrate is the competition between two primary activation modes:

  • Carbonyl Activation: Hard, oxophilic Lewis acids preferentially coordinate to the lone pairs of the carbonyl oxygen. This enhances the electrophilicity of the aldehyde carbon, priming it for nucleophilic attack in multicomponent reactions or facilitating domino processes.[3][4]

  • Alkyne Activation: Soft, π-acidic Lewis acids (particularly late transition metals) coordinate to the electron-rich C≡C triple bond. This activation renders the alkyne susceptible to intramolecular nucleophilic attack by the neighboring aldehyde oxygen, typically initiating cycloisomerization cascades.[5][6][7]

This guide will systematically compare catalysts from both categories, providing the data and mechanistic rationale necessary for informed catalyst selection.

Mechanistic Pathways: A Tale of Two Activation Modes

The divergent reactivity of 2-(p-tolylethynyl)benzaldehyde under Lewis acidic conditions can be rationalized by considering the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl oxygen is a hard Lewis base, while the alkyne is a soft Lewis base. This distinction allows for a rational selection of catalysts to favor a specific transformation.

G cluster_0 General Workflow cluster_1 Pathway A: Carbonyl Activation cluster_2 Pathway B: Alkyne Activation start 2-(p-Tolylethynyl)benzaldehyde la_choice Lewis Acid Catalyst Selection start->la_choice hard_la Hard Lewis Acid (e.g., Sc(OTf)₃, InCl₃, ZnI₂) la_choice->hard_la Oxophilic soft_la Soft π-Lewis Acid (e.g., Au(I), Pt(II), Pd(II)) la_choice->soft_la π-Acidic carbonyl_activation Coordination to Carbonyl Oxygen hard_la->carbonyl_activation iminium_formation Iminium Formation (with amine) carbonyl_activation->iminium_formation product_a Product: α-Aminophosphonates, Fused N-Heterocycles iminium_formation->product_a alkyne_activation Coordination to Alkyne soft_la->alkyne_activation cyclization 6-endo-dig Cyclization (Benzopyrylium Intermediate) alkyne_activation->cyclization product_b Product: Naphthalenes, Indenones, Spirocycles cyclization->product_b

Caption: Dichotomy of Lewis acid activation pathways for 2-(p-tolylethynyl)benzaldehyde.

Computational studies have shown that Lewis acid coordination to the aldehyde is a crucial first step in many transformations, lowering the energy barrier for subsequent nucleophilic attack or hydride shifts.[8] In dual-catalyst systems, one Lewis acid can activate the aldehyde while a Lewis base activates the nucleophile, creating a highly effective catalytic cycle.[9][10][11]

Comparative Analysis of Lewis Acid Catalysts

We have categorized the catalysts based on their primary mode of activation to provide a clear comparative framework.

π-Acidic Transition Metals (Au, Pt, Pd, Ag): Masters of Alkyne Cyclization

Catalysts based on gold, platinum, palladium, and silver are quintessential soft Lewis acids that exhibit a strong affinity for the alkyne moiety. They are exceptionally effective at promoting intramolecular cyclizations and subsequent benzannulation reactions.

  • Gold (Au) Catalysts: Gold(I) and Gold(III) complexes are highly efficient for activating alkynes. They typically trigger a 6-endo-dig cyclization of the carbonyl oxygen onto the activated alkyne, forming a reactive benzopyrylium (oxonium) intermediate.[2][12] This intermediate can then undergo various transformations. For instance, gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals leads to indenone derivatives via a 1,5-hydride shift.[5][6] This method is atom-economical and avoids the need for stoichiometric oxidants.[5]

  • Platinum (Pt) Catalysts: Platinum(II) chlorides are also effective but can sometimes lead to different outcomes compared to gold. The cyclization of o-alkynylbenzaldehyde acetals with PtCl₂ can proceed with alkyl group migration, a phenomenon not typically observed with other catalysts.[7] The activity of PtCl₂ can be significantly enhanced by the presence of olefin co-catalysts, an unusual activation effect.[7] However, troubleshooting platinum-catalyzed reactions is common, as they are sensitive to poisoning by impurities containing sulfur, nitrogen, or phosphorus.[13]

  • Palladium (Pd) and Silver (Ag) Catalysts: Palladium catalysts like PdCl₂ are versatile and can promote domino reactions, such as the synthesis of fluorescent benzo[b]carbazol-6-yl ketones from 2-alkynylbenzaldehydes and indoles.[14] Solvent choice can be critical in palladium catalysis, regulating the reaction pathway to selectively form different classes of N-heterocycles.[15] Silver salts, such as AgOTf, are often used as co-catalysts to abstract halides from other metal precursors but can also act as the primary catalyst, promoting cascade reactions to form complex spiro-compounds with high stereoselectivity.[12]

Oxophilic Lewis Acids (Sc, In, Ga, Zn): Activating the Carbonyl for Multicomponent Reactions

This category includes hard Lewis acids from Group 3 and Group 13, which preferentially coordinate to the carbonyl oxygen. This mode of activation is ideal for reactions involving an initial intermolecular nucleophilic attack on the aldehyde.

  • Scandium (Sc) Catalysts: Scandium(III) triflate, Sc(OTf)₃, is a highly effective and versatile Lewis acid known for its ability to activate aldehydes.[16][17] It has been successfully employed in enantioselective domino reactions and cycloadditions.[18] Its strong oxophilicity makes it an excellent choice for three-component reactions where the aldehyde must react with an amine and a third component, such as a dialkyl phosphite.[3]

  • Indium (In) and Gallium (Ga) Catalysts: Indium(III) and Gallium(III) salts are also potent oxophilic Lewis acids. In(OTf)₃ has been shown to be effective in catalyzing the three-component reaction of 2-alkynylbenzaldehydes, amines, and phosphites.[3] In(III) catalysts have also been uniquely reported to catalyze a [4+2] benzannulation of 3-formyl-4-pyrones with arylacetylenes to produce complex salicylaldehydes. Gallium trichloride (GaCl₃) has been used for the synthesis of naphthalenes via the coupling of aromatic alkynes and phenylacetaldehydes.

  • Zinc (Zn) Catalysts: Zinc halides like ZnI₂ and ZnCl₂ serve as mild and effective Lewis acids for benzannulation reactions of o-alkynylbenzaldehydes with alkenes or alkynes to yield 1-acyl-2-substituted naphthalenes or other naphthalene derivatives.[14]

Quantitative Performance Data

To facilitate direct comparison, the following table summarizes the performance of various Lewis acids in representative transformations of 2-alkynylbenzaldehydes.

CatalystCo-Catalyst/AdditiveReaction TypeProductTemp (°C)Time (h)Yield (%)Reference
Au(I) Complex Brønsted AcidBenzannulation with StyreneSubstituted NaphthaleneRT1275-85[2]
IPrAuCl AgSbF₆ (1 mol%)Cyclization (Acetal)Indenone Derivative801>99[5]
PtCl₂ BenzoquinoneCyclization (Acetal)Substituted Indene802485[7]
PdCl₂ NoneDomino with IndoleBenzo[b]carbazol-6-yl Ketone801282[14]
Sc(OTf)₃ Chiral LigandAsymmetric [3+2] CycloadditionCyclopentene-spirooxindoleRT-70-95[18]
In(OTf)₃ None3-Component (Amine, Phosphite)α-Aminophosphonate604~90[3]
GaCl₃ NoneCoupling with PhenylacetaldehydeSubstituted NaphthaleneReflux2040-70[1]
ZnI₂ BenzoquinoneBenzannulation with Alkene1-Acyl-2-substituted Naphthalene8012~80[14]
CuI None3-Component (Amine, Phosphite)Dihydroisoquinolin-1-ylphosphonate604High[3]

Detailed Experimental Protocols

The following protocols are representative examples of the catalytic systems discussed.

Protocol 1: Gold-Catalyzed Cyclization to Indenone Derivatives

This protocol is adapted from the work of Yamada et al. on the efficient synthesis of indenones.[5]

G cluster_0 Experimental Workflow: Au-Catalyzed Cyclization A 1. Setup Add 2-alkynylbenzaldehyde acetal (0.2 mmol) and IPrAuCl (1 mol%) to a dry vial. B 2. Catalyst Activation Add AgSbF₆ (1 mol%) and dry DCM (2.0 mL) under an inert atmosphere (N₂). A->B C 3. Reaction Seal the vial and heat the mixture at 80 °C for 1 hour. B->C D 4. Workup Cool to RT, filter through Celite, and concentrate under vacuum. C->D E 5. Purification Purify the residue by silica gel column chromatography. D->E

Caption: Workflow for gold-catalyzed indenone synthesis.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-(p-tolylethynyl)benzaldehyde cyclic acetal (1.0 equiv), followed by the gold catalyst IPrAuCl (0.01 equiv).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the silver salt co-catalyst AgSbF₆ (0.01 equiv) and anhydrous dichloromethane (DCM).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for the time indicated by TLC or GC-MS monitoring (typically 1-2 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pass the mixture through a short plug of Celite to remove the catalysts, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired indenone derivative.

Protocol 2: Indium-Catalyzed Three-Component Synthesis of α-Aminophosphonates

This protocol is based on the multicomponent reaction described by Wu and co-workers.[3]

  • Reaction Setup: In a round-bottom flask, combine 2-(p-tolylethynyl)benzaldehyde (1.0 mmol, 1.0 equiv), aniline (1.0 mmol, 1.0 equiv), and diethyl phosphite (1.0 mmol, 1.0 equiv) in dichloroethane (DCE, 5 mL).

  • Catalyst Addition: Add Indium(III) triflate (In(OTf)₃, 0.1 mmol, 10 mol%) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure α-amino (2-(p-tolylethynyl)phenyl)-methylphosphonate.

Conclusion and Expert Recommendations

The activation of 2-(p-tolylethynyl)benzaldehyde is a testament to the power and subtlety of Lewis acid catalysis. The choice of catalyst allows for remarkable control over the reaction pathway, enabling the selective synthesis of diverse and complex molecular architectures from a single starting material.

Key Recommendations:

  • For intramolecular cyclizations leading to indenones, naphthalenes, or other fused-ring systems, gold(I) catalysts such as IPrAuCl/AgSbF₆ offer unparalleled efficiency, mild conditions, and high atom economy.[5][6] Platinum catalysts are a viable alternative, though they may require more rigorous optimization.[7]

  • For multicomponent reactions that require initial activation of the aldehyde for intermolecular nucleophilic attack, strong oxophilic Lewis acids are superior. Sc(OTf)₃ and In(OTf)₃ are highly recommended for their proven efficacy in promoting these transformations, particularly in the synthesis of α-aminophosphonates and related structures.[3][18]

  • For cost-effective benzannulation reactions , milder Lewis acids like ZnI₂ or CuI represent excellent starting points, often providing good yields under straightforward conditions.[3][14]

Ultimately, the optimal catalyst is dictated by the desired final product. By understanding the fundamental mechanistic dichotomy between carbonyl and alkyne activation, researchers can rationally select the appropriate Lewis acid to achieve their synthetic goals with precision and efficiency.

References

  • Vertex AI Search. (2023).
  • ACS Publications. (2025). Au(I) /Brønsted Acid Relay-Catalyzed Benzannulation Reaction of Alkynylbenzaldehydes and Styrenes for the Synthesis of Substituted Naphthalenes. The Journal of Organic Chemistry.
  • Semantic Scholar. (2017). Metal-Free Benzannulation to Synthesis of 2,3-Disubstituted Naphthalenes: Reaction of 2-(Phenylethynyl)benzaldehyde and Alkynes by Bronsted Acid.
  • ACS Publications. (2020).
  • PMC. (2025).
  • PubMed. (2002). Lewis base activation of lewis acids. Addition of silyl ketene acetals to aldehydes. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (2020).
  • ResearchGate. (n.d.). Ligand-Controlled Chemoselectivity in Gold Catalyzed Cascade Cyclization of 1,4-Diene-Tethered 2-Alkynylbenzaldehydes.
  • PubMed. (2020).
  • PubMed. (2016). Dual Lewis Acid/Lewis Base Catalyzed Acylcyanation of Aldehydes: A Mechanistic Study. Chemistry.
  • PubMed. (2004). Catalytic cyclization of o-alkynylbenzaldehyde acetals and thioacetals. Unprecedented activation of the platinum catalyst by olefins. Scope and mechanism of the reaction.
  • MDPI. (2021).
  • Bridgewater College Digital Commons. (n.d.).
  • MDPI. (2024).
  • Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes. (n.d.).
  • PMC. (n.d.). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling.
  • PubMed. (2023). Indium(III)-Catalyzed Benzannulation of 3-Formyl-4-pyrones with Terminal Aryl Alkynes: Regioselective Synthesis of Functionalized Salicylaldehydes with ortho-Terphenyl Frameworks. Organic Letters.
  • ResearchGate. (2025).
  • Benchchem. (n.d.).

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Benchmarking Synthetic Routes for 2-(p-Tolylethynyl)benzaldehyde Scale-Up: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(p-Tolylethynyl)benzaldehyde is a privileged building block in the synthesis of complex polycyclic heterocycles, including isoquinolines, benzofurans, and triazoles. As drug development programs advance from discovery to process chemistry, the demand for multigram to kilogram quantities of this intermediate necessitates synthetic routes that are high-yielding, scalable, safe, and economically viable.

This guide objectively benchmarks three primary synthetic strategies for 2-(p-Tolylethynyl)benzaldehyde, analyzing the mechanistic causality behind experimental choices and providing a self-validating protocol optimized for process chemists.

Route Benchmarking & Mechanistic Causality

Route A: Classical Pd/Cu-Catalyzed Sonogashira Coupling

The traditional approach couples 2-bromobenzaldehyde with 4-ethynyltoluene using a palladium/copper co-catalyst system[1]. While highly efficient at the bench scale, the presence of Cu(I) introduces a critical flaw during scale-up: the Glaser homocoupling side reaction. In the presence of trace oxygen, copper acetylides undergo oxidative dimerization to form 1,4-di-p-tolylbuta-1,3-diyne. This highly non-polar diyne co-crystallizes with the target product, often forcing process chemists to rely on unscalable column chromatography for purification.

Route B: The Inverse Alkyne Approach

An alternative strategy reverses the coupling partners, utilizing 2-ethynylbenzaldehyde and 4-bromotoluene[2]. While 4-bromotoluene is inexpensive and stable, 2-ethynylbenzaldehyde is notoriously unstable. The proximity of the electrophilic aldehyde and the terminal alkyne makes the starting material prone to spontaneous polymerization and premature cyclization under basic conditions. Furthermore, synthesizing 2-ethynylbenzaldehyde requires a two-step sequence (TMS-acetylene coupling followed by deprotection)[2], significantly increasing the overall E-factor and linear step count.

Route C: Copper-Free Palladium Catalysis (The Scale-Up Standard)

To circumvent the Glaser coupling without sacrificing the efficiency of Route A, modern scale-up campaigns employ copper-free Sonogashira protocols[3]. By utilizing electron-rich ligands (e.g., XPhos) or specialized heterogeneous single-atom catalysts[4], the palladium center can directly activate the terminal alkyne via a carbopalladation mechanism without requiring a copper transmetalation step. This eliminates diyne formation, allowing for direct isolation of the product via anti-solvent crystallization.

RouteComparison cluster_A Routes A & C cluster_B Route B A1 2-Bromobenzaldehyde RxnA Sonogashira Coupling A1->RxnA A2 4-Ethynyltoluene A2->RxnA Prod 2-(p-Tolylethynyl)benzaldehyde RxnA->Prod Preferred B1 2-Ethynylbenzaldehyde RxnB Inverse Coupling B1->RxnB B2 4-Bromotoluene B2->RxnB RxnB->Prod Sub-optimal

Synthetic routes to 2-(p-Tolylethynyl)benzaldehyde comparing standard and inverse alkyne approaches.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes when executed at a 100-gram scale.

MetricRoute A (Classical Pd/Cu)Route B (Inverse Alkyne)Route C (Cu-Free Pd)
Overall Yield 82 - 88%45 - 55% (Over 3 steps)85 - 92%
Catalyst Cost Low (Pd(PPh₃)₂Cl₂ / CuI)Low (Pd(PPh₃)₂Cl₂ / CuI)Medium (Pd(OAc)₂ / XPhos)
Glaser Impurity 3.0 - 8.0% (Diyne)N/A< 0.1%
Purification Chromatography RequiredChromatography RequiredDirect Crystallization
Scalability ModeratePoor (Stability Issues)Excellent

Self-Validating Experimental Protocol: Copper-Free Scale-Up (Route C)

This protocol is engineered for multigram scale-up, incorporating critical In-Process Controls (IPCs) to ensure the system is self-validating at every major milestone.

Materials:

  • 2-Bromobenzaldehyde: 100 g (0.54 mol, 1.0 equiv)

  • 4-Ethynyltoluene: 65.9 g (0.56 mol, 1.05 equiv)

  • Pd(OAc)₂: 0.60 g (0.5 mol%)

  • XPhos: 2.57 g (1.0 mol%)

  • K₂CO₃: 149 g (1.08 mol, 2.0 equiv)

  • Solvent: Degassed DMF/H₂O (9:1 v/v), 1.0 L

Step-by-Step Methodology:

  • System Purging (Critical for Catalyst Lifespan): Charge a 2 L jacketed reactor with 2-bromobenzaldehyde, K₂CO₃, Pd(OAc)₂, and XPhos. Seal the reactor and perform three vacuum/argon cycles. Causality: While Cu-free conditions prevent Glaser coupling, oxygen must still be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (XPhos) to its catalytically inactive phosphine oxide.

  • Solvent Addition: Add the degassed DMF/H₂O mixture. Stir at 300 rpm. Causality: The addition of 10% water significantly increases the solubility of the inorganic K₂CO₃ base, accelerating the deprotonation of the alkyne and facilitating the copper-free catalytic cycle[3].

  • Alkyne Dosing: Heat the mixture to 80 °C. Dose 4-ethynyltoluene continuously over 1 hour using an addition funnel. Causality: Slow addition maintains a low steady-state concentration of the alkyne, mitigating thermal runaways and further suppressing trace side reactions.

  • Reaction Monitoring (IPC 1): Stir at 80 °C for 4 hours. Sample the reaction mixture, quench with water/MeCN, and analyze via HPLC. Validation: The reaction is deemed complete when 2-bromobenzaldehyde is <1.0% (Area%).

  • Filtration & Quench: Cool the reactor to 25 °C. Filter the suspension through a pad of Celite to remove inorganic salts and precipitated palladium black. Transfer the filtrate to a separatory funnel, add 1 L of MTBE, and wash with water (3 x 500 mL) to remove the DMF.

  • Anti-Solvent Crystallization (IPC 2): Concentrate the organic layer under reduced pressure to approximately 300 mL. Add 600 mL of ethanol and concentrate again to remove residual MTBE. Heat to 60 °C to achieve a homogeneous solution, then slowly add water dropwise until the cloud point is reached. Cool to 0 °C at a rate of 10 °C/hour. Validation: Filter the resulting pale-yellow crystals. HPLC purity must be >99.5% with <0.1% diyne impurity.

ScaleUpWorkflow Step1 1. Deoxygenation (Sparging with Ar) Step2 2. Cu-Free Sonogashira (Pd(OAc)2, XPhos, 80°C) Step1->Step2 Prevents ligand oxidation Step3 3. Celite Filtration (Removes Pd black & salts) Step2->Step3 IPC: <1% SM remaining Step4 4. Aqueous Quench (Phase Separation) Step3->Step4 Removes insolubles Step5 5. Anti-Solvent Cryst. (EtOH / H2O) Step4->Step5 Organic phase Final Pure Target API Intermediate (>99.5% Purity) Step5->Final Rejects trace impurities

Scalable downstream processing workflow for copper-free Sonogashira coupling.

Conclusion

For the scale-up of 2-(p-Tolylethynyl)benzaldehyde, Route C (Copper-Free Sonogashira) is the definitive choice. It eliminates the fatal flaw of Route A (Glaser homocoupling) and avoids the instability and high step-count of Route B. By leveraging aqueous-organic solvent systems and robust crystallization protocols, process chemists can achieve API-grade purity without relying on chromatography, significantly reducing the E-factor and cost of goods (COGs).

References

  • Title: Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process Source: MDPI (Molecules) URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]

  • Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Sustainable Chemistry & Engineering URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.